molecular formula C12H18O4 B166010 Diallyl adipate CAS No. 2998-04-1

Diallyl adipate

Cat. No.: B166010
CAS No.: 2998-04-1
M. Wt: 226.27 g/mol
InChI Key: FPODCVUTIPDRTE-UHFFFAOYSA-N
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Description

Diallyl adipate is an organic compound and monomer of significant interest in materials science for developing and modifying polymer networks. Its primary research application lies in its role as a flexibilizing agent. Studies on similar diallyl esters, such as diallyl phthalate, have shown that polymerized resins can exhibit high performance but may be excessively brittle; the incorporation of flexibilizing monomers like this compound is a key strategy to improve material properties by creating more robust and adaptable copolymers . This makes it a valuable component in the investigation of structural adhesives and interpenetrating polymer networks (IPNs) . Furthermore, the compound's diallyl functional groups are central to its utility, allowing it to participate in polymerization reactions that form the cross-linked structures essential for creating stable hydrogels and other smart polymeric constructs . While other diallyl sulfides found in garlic are noted for their therapeutic potential in biomedical research , this compound itself is primarily exploited for its physical and chemical properties in industrial chemistry and materials engineering. Its application provides researchers with a tool to manipulate the physical characteristics, such as toughness and flexibility, of advanced polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) hexanedioate
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InChI

InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2
Source PubChem
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InChI Key

FPODCVUTIPDRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CCOC(=O)CCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
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DSSTOX Substance ID

DTXSID0062763
Record name Diallyl adipate
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Molecular Weight

226.27 g/mol
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CAS No.

2998-04-1
Record name 1,6-Di-2-propen-1-yl hexanedioate
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Record name Hexanedioic acid, 1,6-di-2-propen-1-yl ester
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Record name DIALLYL ADIPATE
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Record name Hexanedioic acid, 1,6-di-2-propen-1-yl ester
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Record name Diallyl adipate
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Record name Diallyl adipate
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Foundational & Exploratory

An In-depth Technical Guide to Diallyl Adipate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl adipate, the diester of adipic acid and allyl alcohol, is a versatile monomer utilized in polymer synthesis and various industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. While direct biological signaling pathway involvement of this compound is not extensively documented, this guide explores the potential biological activities of its constituent allyl and adipate moieties, offering insights for drug development professionals.

Chemical Structure and Identification

This compound is chemically known as bis(prop-2-enyl) hexanedioate.[1] Its structure consists of a central six-carbon adipic acid backbone with two ester linkages to allyl groups at either end.

Molecular Formula: C₁₂H₁₈O₄[1][2][3]

Molecular Weight: 226.27 g/mol [1][2]

CAS Number: 2998-04-1[1][2][3]

Canonical SMILES: C=CCOC(=O)CCCCC(=O)OCC=C[1][4]

InChI: InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2[1][4]

InChIKey: FPODCVUTIPDRTE-UHFFFAOYSA-N[1][4]

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[1][5] It is characterized by its insolubility in water and solubility in organic solvents such as methanol.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to Almost Colorless Clear Liquid[1][5]
Molecular Formula C₁₂H₁₈O₄[1][2][3]
Molecular Weight 226.27 g/mol [1][2]
Boiling Point 149 °C at 9 mmHg125-126 °C at 3 mmHg288.4 °C at 760 mmHg[1][5][6][7]
Density 1.02 g/cm³[1][6]
Refractive Index 1.4510-1.4540[6]
Flash Point 133.8 °C[6][8]
Water Solubility Insoluble[1][5][6]
Solubility in other solvents Soluble in methanol[1][5]
Vapor Pressure 0.00234 mmHg at 25°C[6]
logP (o/w) 1.9[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of adipic acid with allyl alcohol, using an acid catalyst such as sulfuric acid. The reaction involves the removal of water to drive the equilibrium towards the formation of the diester.

Materials:

  • Adipic acid

  • Allyl alcohol

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable water-entraining solvent)

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add adipic acid, an excess of allyl alcohol (at least 2.5 molar equivalents), and a suitable volume of toluene.

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess allyl alcohol.

  • The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Adipic_Acid Adipic Acid Esterification Fischer Esterification (Reflux with Dean-Stark) Adipic_Acid->Esterification Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->Esterification Toluene Toluene Toluene->Esterification Wash_NaHCO3 Wash with NaHCO₃ Esterification->Wash_NaHCO3 Wash_H2O Wash with H₂O Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Drying Dry (MgSO₄) Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Synthesis workflow for this compound.

Purification of this compound

For applications requiring high purity, such as polymerization studies, this compound should be purified to remove any inhibitors or byproducts.

Materials:

  • Crude this compound

  • Sodium hydroxide solution (aqueous)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Vacuum distillation apparatus

Procedure:

  • Wash the crude this compound with an aqueous sodium hydroxide solution to remove any acidic impurities and inhibitors.[1]

  • Follow by washing with deionized water until the aqueous layer is neutral.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter the drying agent.

  • Perform vacuum distillation of the dried product to obtain purified this compound.[1]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:

    • C=O stretching (ester): ~1735 cm⁻¹

    • C-O stretching (ester): ~1170 cm⁻¹

    • =C-H stretching (alkene): ~3080 cm⁻¹

    • C=C stretching (alkene): ~1645 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.

    • ¹H NMR: Expect signals corresponding to the vinyl protons of the allyl group (~5-6 ppm), the methylene protons adjacent to the ester oxygen (~4.5 ppm), and the methylene protons of the adipate backbone (~1.6 and 2.3 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbon of the ester (~172 ppm), the carbons of the double bond (~118 and 132 ppm), the carbon adjacent to the ester oxygen (~65 ppm), and the carbons of the adipate backbone (~24 and 34 ppm).

Potential Biological Relevance and Applications

While this compound itself is primarily used as a monomer in the synthesis of polymers and as a component in coatings and inks, its constituent parts, the allyl group and the adipate moiety, have been studied in various biological contexts.[6][9] This section provides an overview of the potential biological relevance for drug development professionals.

Biological Activity of Diallyl Compounds

Organosulfur compounds containing allyl groups, such as diallyl sulfide (DAS) and diallyl trisulfide (DATS) found in garlic, have been extensively researched for their biological activities. These compounds have demonstrated anti-inflammatory, antioxidant, and anticancer properties.[10][11] The biological effects of these compounds are often attributed to their ability to modulate various signaling pathways, including those involved in apoptosis, cell cycle regulation, and oxidative stress response.[12] While this compound does not contain sulfur, the presence of the allyl groups may confer some degree of biological activity, a hypothesis that warrants further investigation.

Diallyl_Compounds_Signaling cluster_pathways Modulated Signaling Pathways cluster_outcomes Biological Outcomes Diallyl_Compounds Diallyl Compounds (e.g., DADS, DATS) Apoptosis Apoptosis Pathways (e.g., PI3K/Akt, MAPKs) Diallyl_Compounds->Apoptosis Inflammation Inflammatory Pathways (e.g., NF-κB, TNF-α) Diallyl_Compounds->Inflammation Oxidative_Stress Oxidative Stress Response (e.g., Nrf2, ROS) Diallyl_Compounds->Oxidative_Stress Anticancer Anticancer Effects Apoptosis->Anticancer Anti_inflammatory Anti-inflammatory Effects Inflammation->Anti_inflammatory Antioxidant Antioxidant Effects Oxidative_Stress->Antioxidant

References

Diallyl adipate CAS number 2998-04-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diallyl Adipate (CAS No. 2998-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DAA), registered under CAS number 2998-04-1, is the diester of adipic acid and allyl alcohol.[1] Its chemical structure features a six-carbon aliphatic backbone and two terminal allyl groups, making it a highly functional monomer.[2] This bifunctionality allows DAA to undergo free-radical polymerization to form crosslinked, thermosetting polyesters.[2] The resulting polymers exhibit desirable thermal and mechanical properties, leading to DAA's use in the synthesis of materials for various industrial applications, including coatings and inks.[3][4] While primarily an industrial monomer, its role in creating polymer networks is of foundational interest in materials science, including for biocompatible materials research.[5]

This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and polymerization, and illustrating key chemical processes.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.

Table 1: Identifiers and Chemical Formula

Identifier Value
CAS Number 2998-04-1[6]
EINECS Number 221-071-6[3][7]
Molecular Formula C₁₂H₁₈O₄[3][6]
Molecular Weight 226.27 g/mol [3][6][8]
IUPAC Name bis(prop-2-enyl) hexanedioate[3]

| Synonyms | Adipic acid diallyl ester, Diallyl hexanedioate, Allyl adipate[3][7][9] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Colorless to almost colorless clear liquid[5][10]
Density 1.02 g/cm³[3][11]
Boiling Point 125-126 °C @ 3 mmHg[3][11] 149 °C @ 9 mmHg[5][10] 288.4 °C @ 760 mmHg (estimated)[7][12]
Refractive Index 1.4510 - 1.4540[3][11]
Flash Point 133.8 °C (estimated)[3][12]
Vapor Pressure 0.00234 mmHg @ 25 °C[3]
Water Solubility Insoluble[3][5][10]
Solubility Soluble in methanol[5][10]

| LogP (o/w) | 2.660 (estimated)[11][12] |

Table 3: Toxicological and Safety Data

Parameter Value
GHS Hazard Statement H302: Harmful if swallowed[5][13]
GHS Signal Word Warning[5][13]
Oral LD50 (Mouse) 180 mg/kg[12]
Oral LDLo (Rat) 420 mg/kg[12]
Dermal LDLo (Rabbit) 1000 mg/kg[12]
Hazard Class 6.1(b)[3][11]

| Packing Group | III[3][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and polymerization of this compound, intended for research and laboratory settings.

Synthesis: Fischer Esterification of Adipic Acid

This compound is synthesized via the Fischer esterification of adipic acid with allyl alcohol, using a strong acid as a catalyst.[14] The following is a generalized protocol adapted from standard esterification procedures.[14][15]

Objective: To synthesize this compound from adipic acid and allyl alcohol.

Materials:

  • Adipic Acid (1.0 mol)

  • Allyl Alcohol (3.0 mol, excess to drive equilibrium)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate glassware including a round-bottom flask, Dean-Stark trap, condenser, and separatory funnel.

Methodology:

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: Add adipic acid (1.0 mol), allyl alcohol (3.0 mol), and toluene to the flask.

  • Catalysis: Slowly add the acid catalyst (e.g., 1-2% by weight of adipic acid) to the mixture while stirring.[15]

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[15] Continue reflux until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. Remove the toluene and excess allyl alcohol via rotary evaporation. Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Adipic_Acid Adipic Acid Esterification Esterification Reaction (H₂SO₄ Catalyst, Reflux) Adipic_Acid->Esterification Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Esterification Workup Aqueous Work-up (Neutralization & Washing) Esterification->Workup Crude Product Water Water (Byproduct) Esterification->Water Purification Purification (Vacuum Distillation) Workup->Purification Washed Product DAA This compound Purification->DAA Pure Product

Caption: Synthesis workflow for this compound via Fischer Esterification.

Free-Radical Polymerization

The polymerization of this compound is conducted via a free-radical mechanism.[2] A key feature of diallyl monomer polymerization is the competition between standard propagation and intramolecular cyclization.[2][16] The following protocol for bulk polymerization is adapted from a comparative study of diallyl esters.[2]

Objective: To synthesize poly(this compound) via free-radical bulk polymerization.

Materials:

  • This compound (inhibitor-free)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Aqueous Sodium Hydroxide (NaOH) solution (for inhibitor removal)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas (high purity)

  • Methanol, Acetone (for purification and analysis)

  • Polymerization tubes, constant temperature oil bath, vacuum oven.

Methodology:

  • Monomer Purification: Remove the storage inhibitor from this compound by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous MgSO₄ and perform vacuum distillation.[2]

  • Polymerization Setup: Place a known amount of purified this compound into a polymerization tube. Add the desired concentration of the radical initiator (e.g., BPO).[2]

  • Deoxygenation: Seal the tube with a rubber septum and deoxygenate by bubbling with high-purity nitrogen gas for 15-20 minutes while cooling the tube in an ice bath. Oxygen must be removed as it inhibits free-radical polymerization.[2]

  • Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).[2] The reaction is typically run to a limited conversion (e.g., <25%) to produce a soluble prepolymer before extensive crosslinking and gelation occurs.[17]

  • Termination and Isolation: After the desired time, terminate the reaction by rapidly cooling the tube in an ice bath. Dissolve the contents in a suitable solvent like acetone and precipitate the polymer by adding it to a non-solvent such as methanol.

  • Purification and Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterization:

    • Conversion: Determine the percent conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomer.[2]

    • Structural Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the allyl C=C bonds. Nuclear Magnetic Resonance (NMR) can be used to further characterize the polymer structure and quantify the degree of cyclization.[2]

    • Molecular Weight: Analyze the molecular weight of the soluble prepolymer using Gel Permeation Chromatography (GPC).[2]

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Characterization Monomer This compound Purify Purification (Inhibitor Removal) Monomer->Purify Setup Combine Monomer & Initiator Purify->Setup Initiator Initiator (BPO) Initiator->Setup Deoxygenate Deoxygenate (N₂ Purge) Setup->Deoxygenate Polymerize Polymerize (Heat in Oil Bath) Deoxygenate->Polymerize Isolate Precipitate & Dry Polymer Polymerize->Isolate Characterize Characterize Polymer (GPC, FTIR, NMR) Isolate->Characterize

Caption: Experimental workflow for the free-radical polymerization of this compound.

Polymerization Mechanism

The free-radical polymerization of this compound follows a chain-growth mechanism involving initiation, propagation, and termination.[17] Due to the presence of two allyl groups, the propagation step is characterized by a competition between intermolecular chain growth (leading to branching and crosslinking) and intramolecular cyclization (forming cyclic units in the polymer backbone).[2][16]

Polymerization_Mechanism cluster_propagation Propagation Pathways Initiator Initiator (I) Radical Free Radical (R•) Initiator->Radical Initiation (Heat/UV) GrowingChain Growing Chain (P•) Radical->GrowingChain Propagation Start Monomer Monomer (M) Monomer->GrowingChain GrowingChain->GrowingChain Intermolecular (Linear Growth) CyclizedChain Cyclized Structure GrowingChain->CyclizedChain Intramolecular (Cyclization) Crosslinked Crosslinked Polymer GrowingChain->Crosslinked Intermolecular (Crosslinking with another chain) DeadChain Dead Polymer (P) GrowingChain->DeadChain Termination

Caption: Key pathways in the free-radical polymerization of a diallyl monomer.

Relevance in Research and Development

This compound serves as a valuable monomer for creating highly crosslinked polymers.[2] Its primary utility for researchers lies in the field of polymer and materials science. The resulting thermoset materials are known for high thermal stability and chemical resistance.[17]

For professionals in drug development, this compound is not a therapeutic agent itself. However, its classification as a monomer for creating biocompatible materials is noteworthy.[5] The principles of using monomers to build crosslinked polymer networks are fundamental to the development of materials for medical devices, hydrogels for controlled-release drug delivery, and tissue engineering scaffolds. While direct applications of poly(this compound) in pharmaceuticals are not established, understanding its polymerization behavior provides insight into the broader field of functional polymer synthesis.

References

An In-depth Technical Guide on the Synthesis of Diallyl Adipate from Adipic Acid and Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diallyl adipate, a versatile monomer, from the reaction of adipic acid and allyl alcohol. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document outlines the underlying reaction mechanism, a detailed experimental protocol, quantitative data for reaction parameters, and characterization methods for the final product. The information is intended to be a valuable resource for professionals in chemical synthesis and materials science.

Introduction

This compound is a diallyl ester of adipic acid, featuring two polymerizable allyl groups. This bifunctionality makes it a significant monomer in the production of crosslinked polymers and resins. These resulting polymers often exhibit desirable properties such as good thermal stability, chemical resistance, and mechanical strength, leading to their application in coatings, adhesives, and casting resins. The synthesis of this compound is most commonly achieved through the direct esterification of adipic acid with allyl alcohol.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from adipic acid and allyl alcohol proceeds via an acid-catalyzed nucleophilic acyl substitution, known as the Fischer-Speier esterification. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant (usually the alcohol) or by removing the water byproduct as it is formed.[1][2]

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates one of the carbonyl oxygens of adipic acid, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Allyl Alcohol: An allyl alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoallyl adipate.

  • Second Esterification: The process is repeated on the second carboxylic acid group of the monoester to form the final product, this compound.

Reaction Pathway Diagram

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products adipic_acid Adipic Acid HOOC-(CH₂)₄-COOH reaction_step_1 Tetrahedral Intermediate adipic_acid->reaction_step_1 + Allyl Alcohol allyl_alcohol Allyl Alcohol CH₂=CHCH₂OH allyl_alcohol->reaction_step_1 acid_catalyst H₂SO₄ (cat.) acid_catalyst->reaction_step_1 Protonation diallyl_adipate This compound (CH₂=CHCH₂OOC)₂(CH₂)₄ water Water H₂O reaction_step_2 Monoallyl Adipate reaction_step_1->reaction_step_2 - H₂O reaction_step_3 Second Esterification reaction_step_2->reaction_step_3 + Allyl Alcohol + H⁺ (cat.) reaction_step_3->diallyl_adipate - H₂O reaction_step_3->water

Caption: Fischer-Speier esterification of adipic acid with allyl alcohol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound. Note that yields and reaction times can vary based on the specific reaction scale and purification efficiency.

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Adipic AcidC₆H₁₀O₄146.14337.51.36
Allyl AlcoholC₃H₆O58.08970.854
This compoundC₁₂H₁₈O₄226.27149 (at 9 mmHg)[3]1.02[3]
Table 2: Typical Reaction Parameters
ParameterValueReference/Note
Molar Ratio (Allyl Alcohol : Adipic Acid)2.5:1 to 4:1An excess of allyl alcohol is used to drive the reaction to completion. A 3:1 molar ratio is a good starting point, similar to the synthesis of diethyl adipate.[4]
CatalystConcentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)-
Catalyst Loading1-2% by weight of adipic acidA common range for Fischer esterification.[5]
SolventToluene or Benzene (for azeotropic water removal)The solvent helps to remove water as it is formed, shifting the equilibrium.
Reaction Temperature110-140 °C (Reflux)The temperature is dictated by the boiling point of the azeotropic mixture.
Reaction Time4-8 hoursThe reaction progress can be monitored by the amount of water collected.
Expected Yield90-97%Based on similar procedures for adipate esters.[4]

Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of diethyl adipate and is tailored for the synthesis of this compound.[4]

Materials and Equipment
  • Adipic Acid (1 mole)

  • Allyl Alcohol (3 moles)

  • Concentrated Sulfuric Acid (1-2% by weight of adipic acid)

  • Toluene (or Benzene)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Experimental Workflow

Synthesis_Workflow start Start reactants Combine Adipic Acid, Allyl Alcohol, Toluene, and H₂SO₄ in a flask start->reactants reflux Heat to reflux and collect water in Dean-Stark trap (4-8 h) reactants->reflux cool Cool the reaction mixture to room temperature reflux->cool wash1 Wash with 5% NaHCO₃ solution cool->wash1 wash2 Wash with brine wash1->wash2 dry Dry the organic layer with anhydrous MgSO₄ wash2->dry filter Filter to remove the drying agent dry->filter concentrate Remove toluene using a rotary evaporator filter->concentrate distill Purify by vacuum distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.
Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add adipic acid, allyl alcohol, and toluene.

  • Catalyst Addition: With gentle stirring, carefully add the concentrated sulfuric acid to the mixture.

  • Reflux and Water Removal: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux for 4-8 hours, or until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and a saturated sodium chloride solution (brine).[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 149 °C at 9 mmHg.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic peaks include C-O stretching around 1170 cm⁻¹, and C=C stretching of the allyl group around 1645 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected chemical shifts (δ) include signals for the vinyl protons of the allyl group (~5.9 ppm, m; ~5.3 ppm, dd; ~5.2 ppm, dd), the methylene protons adjacent to the ester oxygen (~4.6 ppm, d), and the methylene protons of the adipate backbone (~2.3 ppm, t; ~1.7 ppm, m).

    • ¹³C NMR: Expected chemical shifts (δ) include the carbonyl carbon (~172 ppm), the vinyl carbons of the allyl group (~132 ppm and ~118 ppm), the methylene carbon adjacent to the ester oxygen (~65 ppm), and the methylene carbons of the adipate backbone (~34 ppm and ~24 ppm).

    • Note: Specific experimental NMR data for this compound was not available in the searched literature. The expected chemical shifts are based on the structure and data for similar compounds.[8][9]

Safety Considerations

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Allyl alcohol is toxic and flammable. All operations should be performed in a well-ventilated fume hood.

  • Toluene and benzene are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The Fischer-Speier esterification of adipic acid with allyl alcohol is a robust and high-yielding method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the removal of the water byproduct, a high conversion to the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important monomer.

References

An In-depth Technical Guide to the Acid-Catalyzed Esterification Mechanism of Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed esterification mechanism for the synthesis of diallyl adipate. It includes a detailed description of the reaction mechanism, a representative experimental protocol, and a summary of quantitative data from analogous esterification reactions to serve as a reference for process development and optimization.

Core Concept: The Fischer-Speier Esterification

The synthesis of this compound from adipic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol to form an ester and water. The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the desired diester product.

Reaction Mechanism

The acid-catalyzed esterification of adipic acid with allyl alcohol proceeds in a stepwise manner. The overall reaction is the formation of this compound and water. Since adipic acid is a dicarboxylic acid, the reaction occurs at both carboxylic acid functional groups. The mechanism for the esterification of one of the carboxylic acid groups is detailed below.

The key steps in the mechanism are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Allyl Alcohol: The oxygen atom of the allyl alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

  • Deprotonation: A base (such as water or the alcohol) removes the proton from the protonated ester to yield the final ester product and regenerate the acid catalyst.

This process is repeated at the second carboxylic acid group of the adipic acid molecule to form the final product, this compound.

G Acid-Catalyzed Esterification Mechanism of this compound cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products adipic_acid Adipic Acid (HOOC(CH₂)₄COOH) protonation 1. Protonation of Carbonyl Oxygen adipic_acid->protonation allyl_alcohol Allyl Alcohol (CH₂=CHCH₂OH) nucleophilic_attack 2. Nucleophilic Attack by Allyl Alcohol allyl_alcohol->nucleophilic_attack catalyst Acid Catalyst (H⁺) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer 3. Proton Transfer tetrahedral_intermediate->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination deprotonation 5. Deprotonation elimination->deprotonation water Water (H₂O) elimination->water deprotonation->catalyst Regenerated diallyl_adipate This compound ((CH₂=CHCH₂OOC)₂(CH₂)₄) deprotonation->diallyl_adipate

Acid-Catalyzed Esterification Mechanism

Quantitative Data

Ester ProductAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Dimethyl AdipateMethanolAmberlyst 1515:150->95 (Conversion)[1]
Dibutyl Adipaten-ButanolSO₄²⁻/TiO₂-ZrO₂2.5:1Boiling499.35 (Esterification Ratio)
Di-n-butyl Adipaten-ButanolMOFs (1 mol%)10:1190199.9 (Yield)
Di(2-ethylhexyl) Adipate2-EthylhexanolIonic Liquid4:180299 (Yield)

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification. This protocol is based on established procedures for the synthesis of similar adipate esters and may require optimization for specific laboratory conditions and desired product purity.[2]

Materials:

  • Adipic acid

  • Allyl alcohol

  • Toluene (or another suitable water-entraining solvent)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: The flask is charged with adipic acid, an excess of allyl alcohol (e.g., a 2.5:1 to 4:1 molar ratio of alcohol to dicarboxylic acid), and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of adipic acid) is carefully added to the reaction mixture.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been removed.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and transferred to a separatory funnel.

    • The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted adipic acid.

    • The organic layer is then washed with brine.

    • The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product setup 1. Reaction Setup (Flask, Dean-Stark, Condenser) charge 2. Charge Reactants (Adipic Acid, Allyl Alcohol, Toluene) setup->charge catalyst 3. Add Catalyst (e.g., H₂SO₄) charge->catalyst reflux 4. Heat to Reflux (Azeotropic Water Removal) catalyst->reflux cool 5. Cool Reaction Mixture reflux->cool extract 6. Dilute & Extract (Ethyl Acetate) cool->extract wash_bicarb 7. Wash with NaHCO₃ extract->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry Organic Layer (e.g., MgSO₄) wash_brine->dry concentrate 10. Concentrate (Rotary Evaporator) dry->concentrate distill 11. Purify by Vacuum Distillation concentrate->distill product Pure this compound distill->product

Experimental Workflow for Synthesis

Conclusion

The acid-catalyzed esterification of adipic acid with allyl alcohol, following the Fischer-Speier mechanism, is a robust and well-established method for the synthesis of this compound. By controlling the reaction conditions, such as the molar ratio of reactants, catalyst concentration, and efficient removal of water, high yields of the desired diester can be achieved. The provided experimental protocol and comparative quantitative data from similar systems offer a solid foundation for researchers and professionals in the field to successfully synthesize and optimize the production of this compound for its various applications in polymer and materials science.

References

Diallyl Adipate (C12H18O4): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diallyl adipate, a versatile monomer with significant potential in the development of advanced polymers for various applications, including the biomedical field. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and polymerization, and explores its applications in drug development, supported by relevant data and visualizations.

Core Properties of this compound

This compound is the diester of adipic acid and allyl alcohol. Its chemical structure, featuring two terminal allyl groups, makes it an effective crosslinking agent in the synthesis of polymers. The presence of a flexible six-carbon aliphatic chain from the adipic acid moiety imparts distinct properties to the resulting polymeric materials.

Chemical and Physical Data

The fundamental properties of this compound are summarized in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C12H18O4[1][2][3]
Molecular Weight 226.27 g/mol [1][2][3]
CAS Number 2998-04-1[1][2][3]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 149 °C at 9 mmHg[1]
Density 1.02 g/cm³
Solubility Insoluble in water; Soluble in methanol[1]
Refractive Index 1.4510 - 1.4540
Toxicological Data

Acute toxicological data for this compound monomer is summarized in Table 2. It is important to note that while adipate-based polyesters are generally considered biocompatible, the monomer itself exhibits some level of toxicity and should be handled with appropriate safety precautions.[2]

TestSpeciesRouteValue
LD50MouseOral180 mg/kg
LDLoRatOral420 mg/kg
LDLoRabbitDermal1000 mg/kg

Synthesis and Polymerization Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are crucial for researchers aiming to develop novel materials.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of adipic acid with allyl alcohol, using an acid catalyst. The following protocol is adapted from established methods for ester synthesis.[4]

Materials:

  • Adipic acid

  • Allyl alcohol (molar excess)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add adipic acid, a molar excess of allyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash successively with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted adipic acid), followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

  • Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR and FTIR.

G cluster_synthesis Synthesis of this compound Reactants Adipic Acid + Allyl Alcohol (p-Toluenesulfonic Acid, Toluene) Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Esterification Workup Cool, Dilute with Ethyl Acetate, Wash with NaHCO3 and Brine Reflux->Workup Reaction Completion Drying Dry with MgSO4, Filter Workup->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification Characterization ¹H NMR, FTIR Purification->Characterization Product This compound Characterization->Product

Synthesis of this compound Workflow.
Bulk Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form a crosslinked thermoset polymer.

Materials:

  • This compound (inhibitor-free)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Nitrogen gas (high purity)

  • Methanol

  • Acetone

Equipment:

  • Polymerization tubes

  • Rubber septa

  • Constant temperature oil bath

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) equipment

Procedure:

  • Monomer Purification: Remove any inhibitor from the this compound by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate and perform vacuum distillation.

  • Initiator Preparation: Prepare a stock solution of the initiator (e.g., 0.1 M BPO in a suitable solvent) or weigh the required amount directly.

  • Polymerization Setup: Place a known amount of purified this compound into a polymerization tube. Add the desired concentration of the radical initiator.

  • Seal the tube with a rubber septum and deoxygenate by bubbling with nitrogen gas for 15-20 minutes while cooling in an ice bath.

  • Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).

  • Polymer Isolation: After the desired reaction time, cool the tube to stop the polymerization. Dissolve the polymer in a suitable solvent like acetone.

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the polymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Characterization:

    • Conversion: Determine the percentage conversion gravimetrically.

    • Molecular Weight: Analyze the molecular weight and molecular weight distribution of the soluble polymer fractions (before the gel point) using GPC.

G cluster_polymerization Bulk Polymerization of this compound Monomer_Prep Purify this compound (Wash, Dry, Distill) Reaction_Setup Combine Monomer and Initiator in Polymerization Tube Monomer_Prep->Reaction_Setup Initiator_Prep Prepare Initiator (e.g., BPO) Initiator_Prep->Reaction_Setup Deoxygenation Seal and Bubble with N2 Reaction_Setup->Deoxygenation Polymerization Immerse in Constant Temperature Bath Deoxygenation->Polymerization Isolation Cool, Dissolve in Acetone Polymerization->Isolation Precipitation Add to Methanol Isolation->Precipitation Purification Filter and Wash with Methanol Precipitation->Purification Drying Vacuum Oven Purification->Drying Characterization Determine Conversion (Gravimetric) Analyze Molecular Weight (GPC) Drying->Characterization Final_Polymer Poly(this compound) Characterization->Final_Polymer

Experimental Workflow for this compound Polymerization.

Applications in Drug Development

The unique properties of polymers derived from this compound make them attractive for various biomedical applications, particularly in the field of drug delivery. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradability, which is a highly desirable characteristic for in vivo applications.

Crosslinked Hydrogels for Controlled Drug Release

This compound can be utilized as a crosslinking agent in the synthesis of hydrogels.[5] Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids.[5] Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery systems.[5]

By incorporating this compound into a hydrogel formulation with other monomers, a biodegradable network can be created. The degradation of the ester bonds in the poly(this compound) crosslinks leads to the gradual breakdown of the hydrogel matrix and a sustained release of the encapsulated therapeutic agent. The release kinetics can be tailored by adjusting the crosslinking density, which is controlled by the concentration of this compound.

G cluster_drug_delivery Controlled Drug Delivery using this compound Crosslinked Hydrogel Hydrogel This compound Crosslinked Hydrogel Encapsulated Drug Molecules Physiological_Env Physiological Environment (e.g., In Vivo) Hydrogel:drug->Physiological_Env Administration Degradation Hydrolysis of Ester Bonds in Polymer Backbone Physiological_Env->Degradation Initiates Release Sustained Release of Drug Molecules Degradation->Release Leads to

Conceptual Diagram of Drug Release from a this compound Hydrogel.
Biocompatibility of Adipate-Based Polymers

While direct biocompatibility data for poly(this compound) is limited, studies on other adipate-containing polyesters, such as poly(glycerol adipate) and poly(butylene adipate-co-terephthalate), have demonstrated good biocompatibility.[6] These polymers have been shown to support cell adhesion and proliferation and exhibit low cytotoxicity, making them suitable for tissue engineering and other biomedical applications.[6] The degradation products of adipate-based polyesters are generally non-toxic and can be safely cleared by the body. This suggests a favorable biocompatibility profile for polymers derived from this compound.

Conclusion

This compound is a monomer with considerable potential for the development of advanced functional polymers. Its ability to form crosslinked, biodegradable networks makes it particularly relevant for researchers in drug development and biomaterials science. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and engineers working to harness the properties of this compound for innovative applications. Further research into the specific biocompatibility and in vivo degradation kinetics of poly(this compound) will be crucial for its translation into clinical applications.

References

Spectroscopic Analysis of Diallyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diallyl adipate, a key monomer in polymer synthesis with potential applications in various fields, including drug delivery systems. This document details the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to support researchers in their understanding and utilization of this compound.

Core Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.92m2H-CH=CH₂
~5.30dd2H-CH=CH ₂(trans)
~5.24dd2H-CH=CH ₂(cis)
~4.58d4H-O-CH ₂-CH=
~2.35t4H-CO-CH ₂-
~1.68m4H-CO-CH₂-CH ₂-

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~172.6C =O
~132.3-C H=CH₂
~118.4-CH=C H₂
~65.2-O-C H₂-
~33.9-CO-C H₂-
~24.2-CO-CH₂-C H₂-

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1170StrongC-O stretch (ester)
~990, ~920Strong=C-H bend (alkene)
Table 4: Mass Spectrometry Fragmentation Data for this compound
m/zProposed Fragment Ion
226[M]⁺ (Molecular Ion)
185[M - C₃H₅]⁺
169[M - OC₃H₅]⁺
143[M - C₆H₉O]⁺
125[C₆H₅O₃]⁺
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction (Gas Chromatography - GC-MS):

    • Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: 35-300 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

    • Compare the obtained spectrum with library spectra for confirmation.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of adipic acid with allyl alcohol in the presence of an acid catalyst.

Synthesis_of_Diallyl_Adipate Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Reaction Esterification (Heat, Reflux) Adipic_Acid->Reaction Allyl_Alcohol Allyl Alcohol (2 eq.) CH₂=CHCH₂OH Allyl_Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Diallyl_Adipate This compound (CH₂=CHCH₂OOC(CH₂)₄COOCH₂CH=CH₂) Reaction->Diallyl_Adipate Water Water (byproduct) Reaction->Water

Figure 1: Synthesis of this compound via Fischer Esterification.
Experimental Workflow for Spectroscopic Analysis

This workflow outlines the logical sequence of steps for the comprehensive spectroscopic characterization of a this compound sample.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution Neat Neat Sample (for IR) Sample->Neat NMR ¹H and ¹³C NMR Dissolution->NMR MS GC-MS (EI) Dilution->MS IR FTIR (ATR) Neat->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Final_Structure Structural Confirmation of this compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Figure 2: Experimental workflow for the spectroscopic analysis of this compound.
Hypothetical Metabolic Pathway of this compound

While specific metabolic pathways for this compound are not extensively documented, a plausible route can be inferred from the metabolism of similar ester compounds. The initial step would likely involve hydrolysis by esterases, followed by oxidation of the resulting allyl alcohol and adipic acid.

Metabolic_Pathway Diallyl_Adipate This compound Hydrolysis Hydrolysis (Esterases) Diallyl_Adipate->Hydrolysis Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Allyl_Alcohol Allyl Alcohol Hydrolysis->Allyl_Alcohol Oxidation1 Oxidation Adipic_Acid->Oxidation1 Oxidation2 Oxidation Allyl_Alcohol->Oxidation2 Metabolites1 Further Metabolites Oxidation1->Metabolites1 Acrolein Acrolein Oxidation2->Acrolein Further_Metabolites2 Further Metabolites Acrolein->Further_Metabolites2

Figure 3: A hypothetical metabolic pathway for this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diallyl adipate. The information is intended to support researchers and scientists in the fields of polymer chemistry, materials science, and drug development in the accurate identification and characterization of this compound.

Introduction to this compound

This compound (CAS No. 2998-04-1) is the diallyl ester of adipic acid. Its molecular formula is C₁₂H₁₈O₄, and its structure consists of a central six-carbon adipate chain with ester linkages to two allyl groups at either end.[1] The presence of two polymerizable allyl groups makes this compound a useful monomer in the synthesis of crosslinked polymers and resins. Accurate spectral characterization is crucial for confirming its identity and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, as obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
5.91ddt17.2, 10.4, 5.62H-CH=CH₂
5.30ddt17.2, 1.5, 1.52H=CH₂ (trans)
5.22ddt10.4, 1.5, 1.32H=CH₂ (cis)
4.57dt5.6, 1.44H-O-CH₂-
2.34t7.54H-CO-CH₂-
1.68p7.54H-CO-CH₂-CH₂-

Spectrometer Frequency: 90 MHz Solvent: CCl₄ Reference: TMS

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
172.5C=O
132.5-CH=
118.1=CH₂
64.9-O-CH₂-
33.8-CO-CH₂-
24.2-CO-CH₂-CH₂-

Spectrometer Frequency: 22.63 MHz Solvent: CDCl₃ Reference: TMS

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on common laboratory practices.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Carbon tetrachloride (CCl₄) of high purity

  • Tetramethylsilane (TMS) as an internal standard

  • NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher

  • 5 mm NMR tubes

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) directly in a clean, dry 5 mm NMR tube.

    • Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton and carbon environments corresponding to the NMR data.

diallyl_adipate_nmr cluster_allyl1 Allyl Group 1 cluster_adipate Adipate Chain cluster_allyl2 Allyl Group 2 H2C1 H₂C= HC1 CH- H2C1->HC1 H2C_O1 -CH₂-O- HC1->H2C_O1 CO1 C=O H2C_O1->CO1 CH2_CO1 -CH₂- CO1->CH2_CO1 CH2_mid1 -CH₂- CH2_CO1->CH2_mid1 CH2_mid2 -CH₂- CH2_mid1->CH2_mid2 CH2_CO2 -CH₂- CH2_mid2->CH2_CO2 CO2 C=O CH2_CO2->CO2 O_H2C2 -O-CH₂- CO2->O_H2C2 HC2 -CH O_H2C2->HC2 C_H2_2 =CH₂ HC2->C_H2_2 H_allyl_vinyl H: 5.91, 5.30, 5.22 ppm H_allyl_vinyl->H2C1 H_allyl_vinyl->HC1 H_allyl_vinyl->HC2 H_allyl_vinyl->C_H2_2 H_allyl_oxy H: 4.57 ppm H_allyl_oxy->H2C_O1 H_allyl_oxy->O_H2C2 H_adipate_alpha H: 2.34 ppm H_adipate_alpha->CH2_CO1 H_adipate_alpha->CH2_CO2 H_adipate_beta H: 1.68 ppm H_adipate_beta->CH2_mid1 H_adipate_beta->CH2_mid2 C_carbonyl C: 172.5 ppm C_carbonyl->CO1 C_carbonyl->CO2 C_vinyl_CH C: 132.5 ppm C_vinyl_CH->HC1 C_vinyl_CH->HC2 C_vinyl_CH2 C: 118.1 ppm C_vinyl_CH2->H2C1 C_vinyl_CH2->C_H2_2 C_oxy C: 64.9 ppm C_oxy->H2C_O1 C_oxy->O_H2C2 C_alpha C: 33.8 ppm C_alpha->CH2_CO1 C_alpha->CH2_CO2 C_beta C: 24.2 ppm C_beta->CH2_mid1 C_beta->CH2_mid2

Figure 1: Chemical structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Diallyl Adipate Ester Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of diallyl adipate, with a specific focus on the characteristic vibrational modes of its ester functional groups. This document outlines the theoretical basis for the spectral features, presents detailed experimental protocols for obtaining high-quality spectra, and summarizes key quantitative data for easy reference.

Introduction to FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For an ester like this compound, the most prominent and diagnostic absorption bands arise from the stretching vibrations of the carbonyl (C=O) and carbon-oxygen (C-O) bonds within the ester linkage.

The position of the C=O stretching vibration is sensitive to the molecular structure and is typically observed in the region of 1750-1735 cm⁻¹ for aliphatic esters.[1] The C-O stretching vibrations of esters give rise to two or more bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[1] These characteristic absorptions provide a unique spectral "fingerprint" for this compound, allowing for its identification and characterization.

Molecular Structure and Key Vibrational Modes of this compound

This compound is the diester of adipic acid and allyl alcohol. Its structure contains two ester groups, as well as alkene and aliphatic functionalities. The key vibrational modes associated with the ester groups are the C=O stretch and the C-O stretches.

Caption: Molecular structure of this compound with key ester group vibrations.

Experimental Protocol for FT-IR Analysis of this compound

The following protocol describes the acquisition of an FT-IR spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Sample Preparation:

  • Ensure the this compound sample is free of any particulate matter or water. No further sample preparation is typically required for a neat liquid analysis.

Procedure:

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the peaks of interest, particularly those corresponding to the ester group vibrations.

FT-IR Spectrum Analysis Workflow

The logical workflow for the FT-IR analysis of this compound is depicted in the following diagram.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Sample This compound (Neat Liquid) Background Acquire Background Spectrum (Clean ATR Crystal) Sample->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Correction Baseline Correction SampleSpec->Correction PeakPicking Peak Identification & Labeling Correction->PeakPicking Assignment Functional Group Assignment PeakPicking->Assignment Report Generate Report with Spectrum and Data Table Assignment->Report

Caption: Workflow for FT-IR spectrum analysis of this compound.

Quantitative Data Summary

The following table summarizes the characteristic FT-IR absorption bands for this compound, with a focus on the ester group vibrations. The assignments are based on established literature values for similar adipate esters and the general knowledge of functional group frequencies.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3080=C-H (alkene)StretchingMedium
~2958-CH₂- (aliphatic)Asymmetric StretchingStrong
~2872-CH₂- (aliphatic)Symmetric StretchingMedium
~1737 C=O (ester) Stretching Very Strong
~1647C=C (alkene)StretchingMedium
~1450-CH₂-Bending (Scissoring)Medium
~1370-CH₂-Bending (Wagging)Medium
~1248 C-O (ester) Asymmetric Stretching Strong
~1175 C-O (ester) Symmetric Stretching Strong
~995, ~920=C-H (alkene)Out-of-plane BendingStrong

Note: The exact peak positions may vary slightly depending on the specific instrument and sampling conditions.

Interpretation of the this compound FT-IR Spectrum

  • C=O Stretching: The most intense and characteristic absorption in the spectrum of this compound is the carbonyl (C=O) stretching vibration, which appears around 1737 cm⁻¹. This strong, sharp peak is a definitive indicator of the ester functional group.

  • C-O Stretching: Two strong bands are observed in the fingerprint region, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester linkage. The band around 1248 cm⁻¹ is typically assigned to the C-O stretch that is adjacent to the carbonyl group, while the band around 1175 cm⁻¹ is attributed to the C-O stretch of the allyl group.

  • Other Key Features:

    • The presence of the allyl groups is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ (around 3080 cm⁻¹), the C=C stretching vibration around 1647 cm⁻¹, and the strong out-of-plane =C-H bending vibrations around 995 cm⁻¹ and 920 cm⁻¹.

    • The aliphatic backbone of the adipate moiety is evidenced by the strong C-H stretching vibrations just below 3000 cm⁻¹ (around 2958 and 2872 cm⁻¹) and the -CH₂- bending vibrations around 1450 cm⁻¹.

Conclusion

The FT-IR spectrum of this compound is characterized by strong and well-defined absorption bands corresponding to its ester functional groups. The prominent C=O stretch around 1737 cm⁻¹ and the two strong C-O stretches in the fingerprint region serve as reliable markers for the identification and characterization of this compound. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize FT-IR spectroscopy for the analysis of this compound and similar ester-containing molecules.

References

An In-depth Technical Guide to the Radical Polymerization Behavior of Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl adipate is a difunctional monomer capable of undergoing free-radical polymerization to form cross-linked polyester networks. These polymers are of interest for various applications due to their potential thermosetting properties. Understanding the polymerization behavior of this compound is crucial for controlling the final material properties. This guide provides a comprehensive overview of the radical polymerization of this compound, including the underlying mechanisms, detailed experimental protocols, and the influence of key reaction parameters. Due to a scarcity of specific quantitative data for this compound homopolymerization in publicly available literature, this guide presents illustrative data based on established principles of allyl polymer chemistry and analogous diallyl ester systems to provide a practical framework for researchers.

Introduction to Diallyl Ester Polymerization

Diallyl esters, such as this compound, polymerize via a free-radical chain-growth mechanism. The polymerization of these monomers is characterized by several key features that distinguish them from common vinyl monomers. A primary characteristic is the competition between intermolecular propagation, which leads to linear chain growth and cross-linking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.[1]

Furthermore, the polymerization of allyl compounds is often marked by "degradative chain transfer."[2] In this process, a growing polymer radical abstracts a hydrogen atom from an allylic position on a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allyl radical that is slow to reinitiate polymerization, typically resulting in lower polymerization rates and the formation of low-molecular-weight polymers or oligomers.[1][2]

Polymerization Mechanism of this compound

The radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination, with the additional complexities of intramolecular cyclization and degradative chain transfer.

Initiation

The process begins with the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating to generate primary free radicals (R•). These radicals then add to one of the double bonds of a this compound monomer to form an initiated monomer radical.

Propagation and Intramolecular Cyclization

The newly formed radical can propagate by adding to another this compound monomer, extending the polymer chain. Concurrently, the radical end of a growing chain can attack the second allyl group within the same monomer unit, leading to the formation of a cyclic structure in the polymer backbone. The longer, more flexible adipate chain in this compound may influence the kinetics and favorability of this cyclization compared to diallyl esters with shorter chains.[1]

Degradative Chain Transfer

A significant competing reaction is degradative chain transfer, where a propagating radical (P•) abstracts a hydrogen atom from the allylic position of a this compound monomer. This results in a "dead" polymer chain and a resonance-stabilized allyl radical that has a lower reactivity for re-initiation.[2]

Cross-linking and Gelation

As the polymerization progresses, the pendant allyl groups on the polymer chains can react, leading to the formation of a cross-linked network. This process eventually leads to the gel point, where an insoluble, cross-linked polymer network (a gel) is formed.[3] The conversion at which gelation occurs is influenced by reaction conditions such as temperature. For the analogous diallyl phthalate, the conversion at the gel point when using benzoyl peroxide as an initiator increases from 25% at 80°C to 45% at 220°C.[4]

Experimental Protocols

This section provides a detailed methodology for the bulk radical polymerization of this compound.

Materials
  • This compound (inhibitor-free)

  • Benzoyl peroxide (BPO) or other suitable radical initiator

  • Nitrogen gas (high purity)

  • Methanol

  • Acetone

  • Anhydrous magnesium sulfate

Monomer Purification

To remove inhibitors that can quench the polymerization, this compound should be washed with an aqueous NaOH solution, followed by deionized water until neutral. The monomer is then dried over anhydrous magnesium sulfate and purified by vacuum distillation.[5]

Polymerization Procedure
  • Initiator Preparation : Prepare a stock solution of the initiator (e.g., 0.1 M BPO in a suitable solvent) or weigh the required amount directly.

  • Reaction Setup : Place a known amount of purified this compound into a polymerization tube. Add the desired concentration of the radical initiator.

  • Deoxygenation : Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen gas for 15-20 minutes while cooling in an ice bath. Oxygen acts as an inhibitor in radical polymerization.

  • Polymerization : Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80°C for BPO).

  • Sampling : At predetermined time intervals, remove individual tubes and immediately cool them in an ice bath to quench the polymerization.

  • Polymer Isolation : Dissolve the contents of the tube in acetone and precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol with vigorous stirring.

  • Purification and Drying : Filter the precipitated polymer, wash with fresh non-solvent, and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).[5]

Characterization
  • Conversion : Determined gravimetrically from the mass of the dried polymer and the initial mass of the monomer.

  • Molecular Weight : The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the soluble polymer fraction (pre-gel point) can be analyzed using Gel Permeation Chromatography (GPC).[5][6]

  • Structural Analysis : The chemical structure of the resulting polymer can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Data Presentation: Influence of Reaction Parameters

The following tables present illustrative quantitative data on how initiator concentration and temperature can affect the radical polymerization of this compound. This data is based on the general principles of radical polymerization and the known behavior of analogous diallyl esters, as specific literature data for this compound is limited.

Table 1: Illustrative Effect of Initiator (BPO) Concentration on this compound Polymerization

Conditions: Bulk polymerization at 80°C for 2 hours.

BPO Concentration (mol%)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.515350070002.0
1.025280062002.2
2.038210051002.4
3.045160043002.7

Note: This data is illustrative. In general, increasing the initiator concentration increases the rate of polymerization and thus conversion, but leads to the formation of shorter polymer chains (lower molecular weight) and often a broader molecular weight distribution (higher PDI).[8][9]

Table 2: Illustrative Effect of Temperature on this compound Polymerization

Conditions: Bulk polymerization with 1 mol% BPO for 2 hours.

Temperature (°C)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
7018320066002.1
8025280062002.2
9035250058002.3
10048220053002.4

Note: This data is illustrative. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate. However, this can also lead to lower molecular weights and potentially more side reactions.

Expected Polymer Characterization

Table 3: Expected FTIR Peak Assignments for Poly(this compound)

Wavenumber (cm⁻¹)VibrationFunctional Group
~2950, ~2860C-H stretchingAliphatic -CH₂-
~1735C=O stretchingEster carbonyl
~1460-CH₂- bendingAliphatic -CH₂-
~1170C-O stretchingEster linkage

Note: A decrease in the intensity of peaks associated with the allyl C=C double bond (around 1645 cm⁻¹) and =C-H bonds (around 3080 cm⁻¹ and 920-990 cm⁻¹) would be observed as polymerization proceeds.[7]

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Assignments for Poly(this compound)

TypeChemical Shift (ppm)Assignment
¹H NMR ~5.2-6.0Residual unreacted vinyl protons (-CH=CH₂)
~4.5Protons of the ester linkage (-O-CH₂-)
~2.3Protons adjacent to the carbonyl group (-CH₂-C=O)
~1.6Methylene protons in the adipate backbone
¹³C NMR ~173Carbonyl carbon (C=O)
~65Carbon of the ester linkage (-O-CH₂-)
~34Carbon adjacent to the carbonyl group (-CH₂-C=O)
~24Methylene carbon in the adipate backbone

Note: The appearance of new signals corresponding to the saturated polymer backbone and the diminishing of signals from the allyl groups would confirm polymerization.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Cyclization cluster_transfer Degradative Chain Transfer cluster_crosslinking Cross-linking I Initiator (BPO) R Primary Radical (R•) I->R Heat RM Initiated Monomer (RM•) R->RM + M M This compound (M) P_n Propagating Chain (Pn•) RM->P_n + (n-1)M RM->P_n P_n1 Propagating Chain (Pn+1•) P_n->P_n1 + M (Intermolecular) P_n->P_n1 Cyclized Cyclized Radical P_n->Cyclized (Intramolecular) Dead_P Dead Polymer P_n->Dead_P + M P_n->Dead_P Allyl_R Allyl Radical (M•) P_n->Allyl_R + M P_chain Polymer Chain with Pendant Allyl Group P_n1->P_chain Crosslinked Cross-linked Network (Gel) P_chain->Crosslinked + P• Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Analysis Monomer This compound Purify Purification (Wash, Dry, Distill) Monomer->Purify Setup Reaction Setup (Add Initiator) Purify->Setup Initiator Initiator (BPO) Initiator->Setup Degas Deoxygenate (N2) Setup->Degas React Polymerize (Constant Temperature) Degas->React Quench Quench Reaction (Cooling) React->Quench Isolate Isolate Polymer (Precipitation) Quench->Isolate Dry Dry Polymer (Vacuum Oven) Isolate->Dry Characterize Characterization (GPC, FTIR, NMR) Dry->Characterize

References

Unraveling Intramolecular Cyclization in Diallyl Adipate Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl adipate, a diallyl ester of adipic acid, is a key monomer in the formation of cross-linked polymers. Its polymerization, typically initiated by free radicals, is a complex process characterized by a significant competition between intermolecular propagation, leading to linear polymer chains and cross-linking, and intramolecular cyclization. This cyclization reaction, where a growing polymer radical reacts with a pendant allyl group on the same chain, plays a crucial role in determining the final polymer architecture and, consequently, its physicochemical properties. Understanding and controlling the extent of intramolecular cyclization is therefore of paramount importance for tailoring the performance of poly(this compound) in various applications, including as a component in drug delivery systems and advanced materials. This technical guide provides an in-depth exploration of the core principles governing intramolecular cyclization in this compound polymerization, supported by experimental methodologies and quantitative data analysis.

Core Concepts: The Competition Between Propagation and Cyclization

The free-radical polymerization of this compound is initiated by the decomposition of an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then attack one of the allyl groups of a this compound monomer, initiating the polymer chain. The resulting radical can then either propagate by reacting with another monomer molecule (intermolecular propagation) or react with the second allyl group within the same monomer unit (intramolecular cyclization).

This dynamic competition is primarily influenced by the monomer concentration. At high monomer concentrations , the probability of a growing radical chain encountering another monomer molecule is high, favoring intermolecular propagation and leading to the formation of linear polymer chains with pendant allyl groups. These pendant groups can subsequently participate in cross-linking reactions, forming a three-dimensional network.

Conversely, at low monomer concentrations , the relative proximity of the pendant allyl group on the same growing chain increases the likelihood of intramolecular cyclization . This process results in the formation of cyclic structures within the polymer backbone. The extent of this cyclization significantly impacts the polymer's properties, such as its degree of cross-linking, solubility, and thermal characteristics.

Quantitative Analysis of Cyclization

The degree of intramolecular cyclization can be quantified using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. While specific quantitative data for this compound is not extensively tabulated in publicly available literature, the principles of analysis are well-established for diallyl esters.

Data Presentation

The following table summarizes the expected trends in the degree of cyclization under different experimental conditions, based on the general principles of diallyl ester polymerization. It is important to note that these are qualitative trends, and the actual quantitative values would need to be determined experimentally for this compound.

Experimental Parameter Condition Expected Effect on Intramolecular Cyclization Rationale
Monomer Concentration LowIncreased CyclizationAt lower concentrations, the probability of a radical chain end encountering its own pendant double bond is higher than encountering another monomer molecule.
HighDecreased CyclizationHigher concentrations favor intermolecular reactions due to the increased proximity of monomer molecules.
Temperature IncreasedGenerally favors cyclizationHigher temperatures can increase chain flexibility and the rate of the cyclization reaction. However, the overall effect can be complex as it also affects the rates of initiation and propagation.
Initiator Concentration IncreasedMay decrease the apparent degree of cyclization in the final polymerHigher initiator concentrations can lead to shorter polymer chains, reducing the overall number of opportunities for cyclization per chain.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research in this area. The following sections provide generalized yet detailed methodologies for the polymerization of this compound and its characterization.

Bulk Polymerization of this compound

This protocol describes a typical laboratory-scale bulk polymerization of this compound using benzoyl peroxide as the initiator.

Materials:

  • This compound (inhibitor-free)

  • Benzoyl peroxide (BPO)

  • Nitrogen gas (high purity)

  • Methanol

  • Acetone

  • Polymerization tubes with rubber septa

  • Constant temperature oil bath

Procedure:

  • Monomer Purification: Remove any inhibitor from the this compound monomer by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate and then distill under vacuum.

  • Initiator Preparation: Prepare a stock solution of benzoyl peroxide in a suitable solvent or weigh the required amount directly.

  • Polymerization Setup:

    • Place a known amount of purified this compound into a polymerization tube.

    • Add the desired concentration of the benzoyl peroxide initiator.

    • Seal the tube with a rubber septum and deoxygenate by bubbling with high-purity nitrogen gas for 15-20 minutes while cooling the tube in an ice bath.

  • Polymerization Reaction:

    • Immerse the sealed tube in a constant temperature oil bath pre-heated to the desired reaction temperature (e.g., 80 °C for BPO).

    • Allow the polymerization to proceed for the desired time. The reaction can be monitored by observing the increase in viscosity.

  • Polymer Isolation and Purification:

    • At the desired conversion, stop the reaction by rapidly cooling the tube.

    • Dissolve the polymer in a suitable solvent like acetone.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with constant stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization of Poly(this compound)

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to monitor the polymerization by observing changes in characteristic vibrational bands.

  • Monomer: Look for the characteristic peaks of the C=C stretching of the allyl group (around 1645 cm⁻¹) and the C=O stretching of the ester group (around 1730 cm⁻¹).

  • Polymer: Upon polymerization, the intensity of the C=C stretching vibration will decrease significantly, indicating the consumption of the allyl groups. The ester peak will remain.

¹H NMR Spectroscopy for Quantification of Cyclization:

Quantitative ¹H NMR is a powerful technique to determine the degree of cyclization. By carefully integrating the signals corresponding to the protons of the unreacted pendant allyl groups and the protons of the main polymer chain, the percentage of cyclized units can be calculated.

  • Procedure:

    • Dissolve a known amount of the purified and dried poly(this compound) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Identify the signals corresponding to:

      • Protons of the pendant allyl groups (vinylic protons).

      • Protons of the saturated backbone, including those in the cyclic structures and linear segments.

    • The degree of cyclization can be calculated by comparing the integral of the vinylic proton signals to the integral of the backbone proton signals. A lower integral for the vinylic protons relative to the backbone protons indicates a higher degree of cyclization.

Mandatory Visualizations

Polymerization and Cyclization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation vs. Cyclization I Initiator (BPO) R Radical (R●) I->R Decomposition M This compound Monomer R->M Attack on Allyl Group RM Monomer Radical (R-M●) P_linear Linear Propagation (Growing Chain) RM->P_linear Intermolecular Reaction with M P_cyclic Intramolecular Cyclization RM->P_cyclic Intramolecular Reaction Crosslinked Cross-linked Polymer P_linear->Crosslinked Reaction of Pendant Allyl Group

Caption: Free-radical polymerization of this compound.

Experimental Workflow

experimental_workflow start Start monomer_prep Monomer Purification (this compound) start->monomer_prep initiator_prep Initiator Preparation (Benzoyl Peroxide) start->initiator_prep polymerization Bulk Polymerization (N₂ atmosphere, 80°C) monomer_prep->polymerization initiator_prep->polymerization isolation Polymer Isolation & Purification polymerization->isolation characterization Characterization isolation->characterization ftir FTIR Spectroscopy characterization->ftir nmr ¹H NMR Spectroscopy (Quantitative Analysis) characterization->nmr gpc Gel Permeation Chromatography (GPC) characterization->gpc dsc Differential Scanning Calorimetry (DSC) characterization->dsc end End ftir->end nmr->end gpc->end dsc->end

Caption: Experimental workflow for this compound polymerization.

Conclusion

The intramolecular cyclization in this compound polymerization is a critical factor that dictates the structure and properties of the resulting polymer. By carefully controlling experimental conditions, particularly the monomer concentration, researchers can manipulate the balance between linear propagation, cyclization, and cross-linking. The methodologies outlined in this guide provide a framework for the synthesis and detailed characterization of poly(this compound), enabling a deeper understanding and control over its molecular architecture for advanced applications. Further research focusing on the systematic quantification of the degree of cyclization under a broad range of reaction parameters will be invaluable for the predictive design of poly(this compound)-based materials.

Theoretical Reactivity of Diallyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of diallyl adipate, a key monomer in the synthesis of crosslinked polyesters. While specific computational studies on this compound are limited in publicly accessible literature, this guide synthesizes findings from theoretical investigations of analogous diallyl monomers to provide a robust framework for understanding its reactivity. The principles of computational chemistry, particularly Density Functional Theory (DFT), are central to elucidating the reaction mechanisms, kinetics, and thermodynamics of this compound polymerization.

Introduction to this compound Reactivity

This compound is a diallyl ester of adipic acid, featuring two polymerizable allyl groups. This structure allows for the formation of complex, three-dimensional polymer networks through free-radical polymerization. A critical aspect of the reactivity of diallyl monomers is the competition between intermolecular propagation, which leads to linear chain growth and crosslinking, and intramolecular cyclization, resulting in the formation of cyclic structures within the polymer backbone. The balance between these two pathways significantly influences the final properties of the polymer.

Theoretical studies, primarily employing DFT, are instrumental in predicting the reactivity of diallyl monomers. These computational methods allow for the calculation of key parameters such as activation energies, reaction enthalpies, and the stability of intermediates and transition states, providing deep insights into the preferred reaction pathways.

Computational Methodologies

The theoretical investigation of this compound reactivity typically involves the use of quantum chemical calculations to model the electronic structure and energetics of the reacting species.

Density Functional Theory (DFT)

DFT is a widely used computational method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP, are commonly employed for calculations involving organic radicals and transition states.

  • Basis Sets: Pople-style basis sets, like 6-31G(d) or 6-311+G(d,p), are frequently used to provide a good description of the electronic structure of the molecules.

Solvation Models

To simulate reactions in a condensed phase, implicit solvation models, such as the conductor-like polarizable continuum model (CPCM) or the solvation model based on density (SMD), can be incorporated into the DFT calculations.

Workflow for Theoretical Reactivity Studies

A typical computational workflow for investigating the reactivity of a diallyl monomer like this compound is outlined below.

G Computational Workflow for this compound Reactivity cluster_0 Model Definition cluster_1 Reaction Pathways cluster_2 Computational Analysis cluster_3 Data Extraction and Interpretation Monomer Define this compound Monomer Initiation Initiation: Radical Addition to Monomer Monomer->Initiation Radical Define Initiator Radical (e.g., CH3•) Radical->Initiation Propagation Intermolecular Propagation Initiation->Propagation Cyclization Intramolecular Cyclization (5- vs. 6-membered ring) Initiation->Cyclization Optimization Geometry Optimization of Reactants, Intermediates, Transition States, and Products Initiation->Optimization Termination Termination Reactions Propagation->Termination Propagation->Optimization Cyclization->Termination Cyclization->Optimization Termination->Optimization Frequency Frequency Calculations for Characterization and Zero-Point Energy Optimization->Frequency Energy Single-Point Energy Calculations for Higher Accuracy Frequency->Energy Thermodynamics Thermodynamic Data (ΔH, ΔS, ΔG) Energy->Thermodynamics Kinetics Activation Energies (Ea) and Rate Constants (k) Energy->Kinetics Analysis Analysis of Reaction Mechanisms and Regioselectivity Thermodynamics->Analysis Kinetics->Analysis

Caption: Computational workflow for studying this compound reactivity.

Key Reaction Pathways in this compound Polymerization

The free-radical polymerization of this compound proceeds through several key steps: initiation, propagation (which includes competing intermolecular and intramolecular pathways), and termination.

G Reaction Pathways in this compound Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation Adduct Initial Radical Adduct (RM•) Radical->Adduct Radical Addition M Monomer This compound (M) Linear Linear Propagation (RM_n•) Adduct->Linear Intermolecular Propagation M Cyclized Cyclized Radical Adduct->Cyclized Intramolecular Cyclization Linear->Linear Intermolecular Propagation M Linear->Cyclized Intramolecular Cyclization Polymer Polymer Linear->Polymer Termination Cyclized->Linear Intermolecular Propagation M Cyclized->Polymer Termination

Caption: Key reaction pathways in the polymerization of this compound.

Initiation

The polymerization process is initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide) to form free radicals. These radicals then add to one of the allyl double bonds of the this compound monomer.

Propagation

The resulting radical can then undergo two competing reactions:

  • Intermolecular Propagation: The radical reacts with another this compound monomer, leading to the growth of a linear polymer chain.

  • Intramolecular Cyclization: The radical attacks the second allyl group within the same monomer unit, forming a cyclic structure. The formation of five- or six-membered rings is generally favored. Theoretical studies on similar diallyl monomers suggest that the regioselectivity (exo vs. endo cyclization) is governed by both electronic and steric effects.[1]

Termination

The growing polymer chains are terminated through various mechanisms, such as radical combination or disproportionation.

Quantitative Reactivity Data (Illustrative)

Table 1: Calculated Activation Energies (Ea) for Propagation and Cyclization

Reaction StepActivation Energy (kcal/mol)
Intermolecular Propagation8.0 - 12.0
Intramolecular Cyclization (5-membered ring)6.0 - 9.0
Intramolecular Cyclization (6-membered ring)7.0 - 10.0

Note: These are typical ranges for diallyl monomers and the actual values for this compound may vary.

Table 2: Calculated Thermodynamic Data for Cyclization at 298.15 K

Cyclization PathwayΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
Formation of 5-membered ring-15 to -20-25 to -35-7 to -11
Formation of 6-membered ring-12 to -17-20 to -30-5 to -9

Note: These are illustrative values for a generic diallyl monomer. The longer, more flexible adipate chain in this compound may influence the thermodynamics of cyclization.[1]

Experimental Protocols for Reactivity Studies

Theoretical predictions of reactivity are often validated through experimental studies. A general protocol for studying the bulk polymerization of this compound is provided below.

Materials
  • This compound (purified)

  • Radical initiator (e.g., benzoyl peroxide, BPO)

  • Solvent (if solution polymerization is desired)

  • Inhibitor remover (for monomer purification)

Experimental Procedure
  • Monomer Purification: Remove any inhibitors from the this compound monomer by passing it through a column of activated alumina or by washing with an alkaline solution followed by distillation.

  • Initiator Preparation: Prepare a stock solution of the radical initiator in a suitable solvent or weigh the required amount directly.

  • Polymerization Setup:

    • Place a known amount of purified this compound into a polymerization tube or reactor.

    • Add the desired concentration of the radical initiator.

    • Seal the vessel and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes, typically at a low temperature to prevent premature polymerization.

  • Polymerization Reaction:

    • Immerse the reaction vessel in a constant temperature bath to initiate polymerization.

    • Monitor the reaction progress over time by taking samples and analyzing for monomer conversion (e.g., using techniques like Fourier-transform infrared spectroscopy (FTIR) or gas chromatography (GC)).

  • Polymer Characterization:

    • After the desired reaction time, quench the polymerization (e.g., by rapid cooling and addition of an inhibitor).

    • Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum.

    • Characterize the resulting polymer for its structure (e.g., using nuclear magnetic resonance (NMR) to determine the degree of cyclization), molecular weight (e.g., via gel permeation chromatography (GPC)), and thermal properties (e.g., using differential scanning calorimetry (DSC)).

Conclusion

Theoretical studies, particularly those employing DFT, provide invaluable insights into the reactivity of this compound. By calculating key energetic and thermodynamic parameters, it is possible to predict the competition between intermolecular propagation and intramolecular cyclization, which are the defining features of diallyl monomer polymerization. While specific computational data for this compound remains an area for future research, the principles and methodologies outlined in this guide, based on analogous diallyl systems, offer a strong foundation for researchers, scientists, and drug development professionals working with this important class of monomers. The synergy between computational modeling and experimental validation will continue to be crucial in designing and developing novel polymeric materials with tailored properties.

References

A Theoretical Exploration of Diallyl Adipate: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methodology: A Roadmap for in Silico Analysis

The computational investigation of diallyl adipate involves a multi-step process, beginning with the construction of the molecular geometry and culminating in the analysis of its electronic and vibrational properties.

Molecular Structure Optimization

The initial step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure: A 2D sketch of this compound (C12H18O4) is created using a molecular editor and converted into a 3D structure.[1][2][3]

  • Computational Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[4][5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable functional for organic molecules.[7][8][9]

  • Basis Set: The 6-31G(d,p) basis set is a suitable choice for an initial optimization, providing a good compromise between accuracy and computational time. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[10][11]

  • Software: The calculations can be performed using quantum chemistry software packages like Gaussian, Q-Chem, or ORCA.

  • Convergence Criteria: The geometry is considered optimized when the forces on the atoms and the change in energy between successive optimization steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.

Protocol:

  • Hessian Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.[12][13][14]

  • Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies.[14]

  • Stationary Point Characterization: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • IR Spectrum Simulation: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.[15][16][17]

Protocol:

  • Orbital Energy Calculation: The energies of the molecular orbitals are obtained from the output of the DFT calculation.

  • HOMO and LUMO Identification: The HOMO is the highest energy orbital that is occupied by electrons, and the LUMO is the lowest energy orbital that is unoccupied.[18]

  • Energy Gap Calculation: The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).[18] A smaller gap generally indicates higher reactivity.[15]

  • Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

Protocol:

  • Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

  • Visualization: The MEP is typically visualized as a color-coded map, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.[11]

Quantitative Data Summary

The following tables present representative theoretical data for this compound, as would be obtained from the computational protocols described above using the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Representative Values)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.21O=C-O124.5
C-O1.35C-O-C116.8
C-C (adipate)1.53C-C-C (adipate)112.0
C=C (allyl)1.34C=C-C (allyl)121.7
C-H1.10H-C-H109.5

Table 2: Frontier Molecular Orbital (FMO) Properties (Representative Values)

PropertyEnergy (eV)
HOMO Energy-7.5
LUMO Energy-0.8
HOMO-LUMO Gap 6.7

Table 3: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeFrequency (cm⁻¹)Description
ν(C=O)1750Carbonyl stretch
ν(C-O)1250Ester C-O stretch
ν(C=C)1645Alkene C=C stretch
ν(=C-H)3080Alkene C-H stretch
ν(C-H)2950Alkane C-H stretch

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation A 1. Define Molecular Structure (this compound) B 2. Select Computational Method (e.g., DFT/B3LYP) A->B C 3. Choose Basis Set (e.g., 6-31G(d,p)) B->C D 4. Geometry Optimization C->D Submit Calculation E 5. Vibrational Frequency Analysis D->E G 7. Optimized Geometry (Bond Lengths, Angles) D->G F 6. Electronic Structure Calculation E->F H 8. Vibrational Frequencies (IR Spectrum) E->H I 9. HOMO-LUMO Analysis (Reactivity) F->I J 10. Molecular Electrostatic Potential (MEP) F->J

Caption: Workflow for quantum chemical calculations of this compound.

Conclusion

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the molecular properties of this compound using quantum chemical calculations. The detailed methodology for geometry optimization, vibrational frequency analysis, FMO analysis, and MEP mapping serves as a robust framework for researchers to conduct in silico investigations. The representative data presented in the tables offer insights into the expected structural and electronic characteristics of the molecule. By applying these computational techniques, scientists can gain a deeper understanding of the fundamental properties of this compound, which is invaluable for its application in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for Free-Radical Polymerization of Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diallyl adipate is a difunctional monomer capable of undergoing free-radical polymerization to produce highly cross-linked thermoset polymers. These polymers are of interest for applications requiring good thermal stability and mechanical properties. The polymerization of diallyl esters like this compound is characterized by a free-radical chain-growth mechanism. A key feature of this process is the competition between intermolecular propagation, which leads to linear chain growth and cross-linking, and intramolecular cyclization, resulting in the formation of cyclic structures within the polymer backbone. Another important aspect of allyl monomer polymerization is the propensity for degradative chain transfer, which can limit the final molecular weight of the polymer.

This document provides a detailed protocol for the free-radical polymerization of this compound, intended for researchers and professionals in polymer chemistry and materials science. The protocol outlines the necessary materials, equipment, and procedures for both bulk and solution polymerization, as well as methods for the characterization of the resulting polymer.

Data Presentation

The following table summarizes typical experimental parameters and resulting polymer properties for the free-radical polymerization of a representative diallyl ester, diallyl phthalate, initiated by benzoyl peroxide. This data is provided as a reference due to the limited availability of specific quantitative data for this compound in the literature. The behavior of this compound is expected to be analogous.

ParameterValueReference
MonomerThis compound-
InitiatorBenzoyl Peroxide (BPO)[1]
Initiator Concentration1-3 wt% (typical)Inferred
Polymerization TypeBulk[1]
Reaction Temperature80 °C[1]
Polymerization TimeVariable (until gel point)[1]
Conversion at Gel Point~25%[1]
Number-Average Molecular Weight (Mn)Data not available-
Weight-Average Molecular Weight (Mw)Data not available-
Polydispersity Index (PDI)Data not available-

Experimental Protocols

1. Materials and Equipment

  • This compound (monomer)

  • Benzoyl peroxide (BPO) (initiator)

  • Methanol (non-solvent for precipitation)

  • Toluene or other suitable solvent (for solution polymerization)

  • Inhibitor removal columns (if monomer contains inhibitor)

  • Reaction vessel (e.g., Schlenk tube, three-necked flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas source (Nitrogen or Argon) with bubbling line

  • Vacuum oven

  • Standard laboratory glassware

  • Filtration apparatus

2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_char Characterization Monomer_Purification Monomer Purification (Inhibitor Removal) Setup Assemble Reaction Setup (Flask, Condenser, Stirrer) Monomer_Purification->Setup Initiator_Prep Initiator Preparation (Weighing BPO) Addition Add Monomer & Initiator Initiator_Prep->Addition Inerting Inert Atmosphere (Nitrogen/Argon Purge) Setup->Inerting Inerting->Addition Heating Heat to Reaction Temp (e.g., 80 °C) Addition->Heating Polymerize Polymerization (Stirring for set time) Heating->Polymerize Cooling Cool Reaction Mixture Polymerize->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Filtration Filter Precipitated Polymer Precipitation->Filtration Washing Wash with Fresh Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Conversion Determine Conversion (Gravimetric) Drying->Conversion Structure Structural Analysis (FTIR) Drying->Structure MW Molecular Weight Analysis (GPC) Drying->MW

Caption: Experimental workflow for the free-radical polymerization of this compound.

3. Detailed Procedure: Bulk Polymerization

  • Monomer Preparation: If the this compound monomer contains an inhibitor, pass it through an inhibitor removal column prior to use.

  • Reaction Setup: Assemble a clean, dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.

  • Charging the Reactor: Add a known quantity of purified this compound to the reaction vessel. Add the desired amount of benzoyl peroxide (e.g., 1-3 wt% relative to the monomer).

  • Deoxygenation: Seal the vessel and deoxygenate the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Polymerization: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 80 °C). Stir the mixture continuously. The reaction is typically carried out to a limited conversion (e.g., up to 25%) to obtain a soluble prepolymer before the gel point is reached.[1]

  • Polymer Isolation: After the desired reaction time, cool the vessel to room temperature. The resulting viscous solution is then slowly added dropwise to a beaker of cold methanol (a non-solvent) while stirring vigorously. This will cause the polymer to precipitate.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

4. Characterization Methods

  • Conversion: The percentage conversion can be determined gravimetrically from the mass of the dried polymer and the initial mass of the monomer.

  • Structural Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can be used to characterize the polymer structure. The disappearance of the allyl double bond peaks (around 1645 cm⁻¹) and the presence of the polyester backbone peaks are key indicators of successful polymerization.

  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the soluble polymer fraction (pre-gel point).

Mechanism of Polymerization

The free-radical polymerization of this compound proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps. The presence of two allyl groups allows for both intermolecular and intramolecular propagation pathways.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (BPO) Radical Free Radical (R•) Initiator->Radical Heat Monomer This compound Monomer Radical->Monomer Attack MonomerRadical Monomer Radical Monomer->MonomerRadical GrowingChain Growing Polymer Chain MonomerRadical->GrowingChain Adds Monomer GrowingChain->GrowingChain Cyclization Intramolecular Cyclization GrowingChain->Cyclization Crosslinking Intermolecular Crosslinking GrowingChain->Crosslinking Combination Combination GrowingChain->Combination Disproportionation Disproportionation GrowingChain->Disproportionation DeadPolymer Stable Polymer Combination->DeadPolymer Disproportionation->DeadPolymer

Caption: Mechanism of free-radical polymerization of this compound.

Disclaimer: This document provides a general protocol and should be adapted based on specific experimental goals and safety considerations. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Diallyl Adipate: A Versatile Crosslinking Agent for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghái, China] – Diallyl adipate is emerging as a crucial crosslinking agent in the synthesis of advanced polymers, offering researchers and drug development professionals a versatile tool to tailor the properties of thermosetting polyesters, hydrogels, and other polymeric materials. Its unique chemical structure allows for the formation of robust three-dimensional networks, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.

This compound (DAA), with the chemical formula C12H18O4, is an ester of adipic acid and allyl alcohol. The presence of two reactive allyl groups enables it to participate in free-radical polymerization, effectively creating covalent bonds between polymer chains. This crosslinking process transforms linear or branched polymers into a more rigid and durable network structure. A key characteristic of the polymerization of diallyl esters like this compound is the competition between intermolecular propagation, which leads to the desired crosslinking, and intramolecular cyclization, which can influence the final properties of the polymer network.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2998-04-1
Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Appearance Colorless liquid
Boiling Point 118-120 °C at 2 mmHg
Density 1.023 g/mL at 25 °C
Solubility Insoluble in water, soluble in many organic solvents

Applications in Polymer Synthesis

This compound is a valuable crosslinking agent for a variety of polymers, including unsaturated polyester resins, vinyl ester resins, and in the formation of hydrogels. The concentration of this compound can be precisely controlled to manipulate the final properties of the polymer.

Crosslinking of Unsaturated Polyester Resins

In the production of unsaturated polyester (UP) resins, this compound is used to create thermosetting materials with improved mechanical and thermal properties. The crosslinking process enhances the stiffness, strength, and heat resistance of the cured resin.[1]

Table 1: Inferred Effect of this compound Content on Unsaturated Polyester Resin Properties

This compound (wt%)Inferred Tensile Strength (MPa)Inferred Flexural Modulus (GPa)Inferred Glass Transition Temp. (Tg) (°C)
0 (Neat Resin)40 - 602.5 - 3.560 - 80
1050 - 703.0 - 4.070 - 90
2060 - 803.5 - 4.580 - 100
3070 - 904.0 - 5.090 - 110

Note: The data in this table are inferred based on the general effects of diallyl esters on polyester resins and may vary depending on the specific resin and curing conditions.

Formation of Hydrogels

This compound can be employed as a crosslinker in the synthesis of hydrogels, which are water-swollen polymer networks with applications in drug delivery and tissue engineering. The crosslink density, controlled by the concentration of this compound, dictates the swelling ratio and mechanical properties of the hydrogel. An increase in this compound concentration generally leads to a more tightly crosslinked network, resulting in a lower swelling ratio and increased mechanical strength.[2][3]

Table 2: Expected Influence of this compound Concentration on Hydrogel Properties

This compound (mol%)Expected Swelling Ratio (%)Expected Compressive Modulus (kPa)
1High (e.g., >1000)Low (e.g., 10-50)
3Moderate (e.g., 500-1000)Moderate (e.g., 50-150)
5Low (e.g., <500)High (e.g., 150-300)

Note: These values are illustrative and the actual properties will depend on the primary monomer and polymerization conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of polymers using this compound as a crosslinking agent.

Protocol 1: Bulk Free-Radical Polymerization of this compound

This protocol describes the homopolymerization of this compound to form a crosslinked polymer.

Materials:

  • This compound (inhibitor-free)

  • Benzoyl peroxide (BPO) or other suitable radical initiator

  • Nitrogen gas

  • Methanol (for purification)

  • Acetone (for dissolution)

Procedure:

  • Monomer Preparation: If the this compound contains an inhibitor, it should be removed by passing it through a column of activated alumina.

  • Reaction Setup: Place a known amount of purified this compound into a polymerization tube.

  • Initiator Addition: Add the desired amount of radical initiator (e.g., 1-2 wt% of the monomer).

  • Degassing: Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen gas for 15-20 minutes.

  • Polymerization: Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C). The polymerization time will vary depending on the temperature and initiator concentration.

  • Isolation and Purification: After the desired time, cool the tube to stop the reaction. The resulting solid polymer can be dissolved in acetone and then precipitated in an excess of methanol to remove unreacted monomer and initiator.

  • Drying: The purified polymer is then dried in a vacuum oven at 40-50 °C to a constant weight.[4]

Protocol 2: Crosslinking of an Unsaturated Polyester Resin

This protocol details the use of this compound to crosslink a commercially available unsaturated polyester resin.

Materials:

  • Unsaturated polyester resin

  • This compound

  • Styrene (optional, as a reactive diluent)

  • Cobalt naphthenate or cobalt octoate (accelerator)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

Procedure:

  • Resin Formulation: In a suitable container, mix the unsaturated polyester resin with the desired weight percentage of this compound (e.g., 10-30 wt%). If a lower viscosity is needed, styrene can be added.

  • Accelerator Addition: Add the accelerator (e.g., 0.1-0.5 wt% of the resin mixture) and stir thoroughly until a homogeneous mixture is obtained.

  • Initiator Addition: Just before use, add the initiator (e.g., 1-2 wt% of the resin mixture) and mix gently but thoroughly.

  • Curing: Pour the mixture into a mold and allow it to cure at room temperature. The curing time will depend on the initiator and accelerator concentrations. For faster curing, the mold can be placed in an oven at a moderately elevated temperature (e.g., 50-80 °C).

  • Post-Curing: To ensure complete crosslinking and optimal properties, a post-curing step at a temperature slightly above the glass transition temperature of the resin is recommended.

Protocol 3: Determination of Gel Content

The gel content is a measure of the extent of crosslinking in a polymer.

Materials:

  • Crosslinked polymer sample

  • Solvent (e.g., acetone or toluene)

  • Soxhlet extraction apparatus

  • Wire mesh cage

  • Analytical balance

  • Vacuum oven

Procedure:

  • Sample Preparation: A known weight of the dried crosslinked polymer (W_initial) is placed in a wire mesh cage of known weight.

  • Extraction: The cage containing the sample is placed in a Soxhlet extractor, and the polymer is extracted with a suitable solvent for 24 hours to dissolve the uncrosslinked (sol) fraction.

  • Drying: After extraction, the cage containing the swollen gel is removed and dried in a vacuum oven at an elevated temperature until a constant weight (W_final) is achieved.

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) x 100

Visualizations

To aid in the understanding of the processes and relationships described, the following diagrams are provided.

DiallylAdipateStructure DAA This compound

Figure 1: Chemical Structure of this compound

CrosslinkingProcess cluster_reactants Reactants cluster_process Process cluster_product Product Polymer Linear Polymer Chains Polymerization Free-Radical Polymerization Polymer->Polymerization DAA This compound DAA->Polymerization Initiator Radical Initiator (e.g., BPO) Initiator->Polymerization Heat Heat Heat->Polymerization CrosslinkedPolymer Crosslinked Polymer Network Polymerization->CrosslinkedPolymer

Figure 2: Free-Radical Crosslinking Process

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Characterization MonomerPrep Monomer/Resin and This compound Mixture InitiatorPrep Initiator/Accelerator Addition MonomerPrep->InitiatorPrep Polymerization Polymerization/ Curing InitiatorPrep->Polymerization Mechanical Mechanical Testing (Tensile, Flexural) Polymerization->Mechanical Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Swelling Swelling Studies Polymerization->Swelling GelContent Gel Content Determination Polymerization->GelContent

Figure 3: General Experimental Workflow

References

Synthesis of Polyesters Using Diallyl Adipate Monomer: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polyesters using diallyl adipate as a monomer. This document includes detailed experimental protocols for polymerization and characterization, a summary of material properties, and potential applications, particularly in the biomedical field.

Introduction

This compound is a diallyl ester of an aliphatic dicarboxylic acid that serves as a key monomer in the production of crosslinked, thermosetting polyesters.[1] Its two polymerizable allyl groups enable the formation of three-dimensional polymer networks, resulting in materials with desirable thermal and mechanical properties.[1] The polymerization of diallyl esters like this compound is primarily conducted through free-radical mechanisms. A notable characteristic of this process is the interplay between intermolecular propagation, which leads to linear chains and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.[1] The flexibility of the adipate chain can influence the kinetics and likelihood of cyclization.[1]

Monomer and Polymer Properties

A summary of the physical properties of the this compound monomer is provided below. While specific quantitative data for the homopolymer of this compound is limited in publicly available literature, inferred properties based on the structure and comparison with similar polyesters are presented.

Table 1: Physical Properties of this compound Monomer

PropertyValue
CAS Number 2998-04-1
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol
Appearance Colorless liquid
Boiling Point 118-120 °C at 2 mmHg
Density 1.023 g/mL at 25 °C

Source: Benchchem[1]

Table 2: Inferred Properties of Poly(this compound)

PropertyInferred CharacteristicRationale
Glass Transition Temp. (Tg) LowerThe longer, more flexible adipate backbone increases chain mobility compared to polyesters with shorter acid chains.
Thermal Stability Potentially lowerIncreased flexibility of the polymer backbone may lead to a lower decomposition temperature.
Mechanical Strength Lower modulus, higher flexibilityThe flexible aliphatic chain contributes to less rigid and more pliable material properties.
Crosslink Density Influenced by cyclization extentThe degree of crosslinking is dependent on the competition between intermolecular and intramolecular reactions.

Source: Benchchem[1] (inferred values)

Experimental Protocols

Bulk Polymerization of this compound

This protocol describes a general procedure for the free-radical bulk polymerization of this compound.

Materials:

  • This compound (inhibitor-free)

  • Radical initiator (e.g., Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN))

  • High purity nitrogen gas

  • Methanol

  • Acetone

  • Polymerization tubes with rubber septa

  • Ice bath

  • Constant temperature oil bath

Procedure:

  • Monomer Purification: To remove inhibitors, wash the this compound with an aqueous NaOH solution, followed by deionized water until the solution is neutral. Dry the monomer over anhydrous magnesium sulfate and then perform vacuum distillation.[1]

  • Initiator Preparation: Prepare a stock solution of the radical initiator (e.g., 0.1 M BPO in a suitable solvent) or weigh the required amount directly.[1]

  • Polymerization Setup:

    • Place a known amount of purified this compound into a polymerization tube.

    • Add the desired concentration of the radical initiator to the tube.

    • Seal the tube with a rubber septum and deoxygenate by bubbling nitrogen gas through the solution for 15-20 minutes while cooling the tube in an ice bath.[1]

  • Polymerization Reaction:

    • Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).[1]

    • Allow the polymerization to proceed for the desired duration. For kinetic studies, remove tubes at predetermined time intervals.[1]

  • Polymer Isolation and Purification:

    • Quench the polymerization by immediately cooling the tube in an ice bath.[1]

    • Dissolve the polymer in a suitable solvent such as acetone.[1]

    • Precipitate the polymer by slowly adding the solution to a non-solvent like methanol while stirring vigorously.[1]

    • Filter the precipitated polymer and wash it multiple times with fresh methanol.[1]

    • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound Monomer Purification Purification (Inhibitor Removal) Monomer->Purification Setup Reaction Setup (Tube, N2 Purge) Purification->Setup Initiator Radical Initiator (e.g., BPO) Initiator->Setup Polymerization Bulk Polymerization (Heat) Setup->Polymerization Quenching Quenching (Ice Bath) Polymerization->Quenching Dissolution Dissolution (Acetone) Quenching->Dissolution Precipitation Precipitation (Methanol) Dissolution->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying FinalPolymer Purified Poly(this compound) Drying->FinalPolymer

Bulk Polymerization Workflow
Characterization of Poly(this compound)

a. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fractions.

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF).

  • Calibration: Use polystyrene standards to generate a calibration curve.

  • Sample Preparation: Dissolve a known concentration of the dried polymer in the mobile phase and filter the solution before injection.

  • Analysis: Inject the sample into the GPC system and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

b. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[1]

  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh a small amount of the dried polymer (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • Procedure:

    • Heat the sample to a temperature above its expected melting point to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Analysis: The glass transition temperature (Tg) is observed as a step change in the baseline of the second heating scan. The melting temperature (Tm), if the polymer is semi-crystalline, will appear as an endothermic peak.

c. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.[1]

  • Instrumentation: A TGA instrument.

  • Sample Preparation: Place a small, accurately weighed amount of the dried polymer into a TGA pan.

  • Procedure: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) while continuously monitoring the sample's weight.

  • Analysis: The resulting TGA curve plots weight loss as a function of temperature, from which the onset of decomposition and the decomposition profile can be determined.

G cluster_characterization Polymer Characterization cluster_properties Determined Properties Polymer Synthesized Poly(this compound) GPC GPC Analysis Polymer->GPC DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA MW Molecular Weight (Mn, Mw, PDI) GPC->MW ThermalTransitions Thermal Transitions (Tg, Tm) DSC->ThermalTransitions ThermalStability Thermal Stability (Decomposition Temp.) TGA->ThermalStability G cluster_applications Potential Applications Monomer This compound Monomer Polymerization Polymerization Monomer->Polymerization Polyester Poly(this compound) (Crosslinked Network with Allyl Groups) Polymerization->Polyester Functionalization Post-Polymerization Functionalization Polyester->Functionalization Applications Biomedical Applications Functionalization->Applications DrugDelivery Drug Delivery (Nanoparticles) Applications->DrugDelivery TissueEng Tissue Engineering (Scaffolds) Applications->TissueEng Hydrogels Biodegradable Hydrogels Applications->Hydrogels

References

Application Notes and Protocols: Diallyl Adipate in the Preparation of Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids. Their unique properties, including biocompatibility, tunable mechanical characteristics, and resemblance to the native extracellular matrix, make them highly valuable materials for a wide range of biomedical applications such as controlled drug delivery, tissue engineering, and wound healing. The performance of a hydrogel is significantly influenced by its constituent polymer, the crosslinking agent, and the method of synthesis.[1]

Diallyl adipate is a diallyl ester that can serve as a crosslinking agent in the formation of hydrogels. Its two allyl functional groups allow for the creation of a crosslinked polymer network through mechanisms like free-radical polymerization. The ester linkages within the this compound molecule introduce biodegradability, a desirable feature for many biomedical applications, as the hydrogel can degrade into potentially non-toxic byproducts that can be cleared by the body. While direct literature on this compound for hydrogel synthesis is limited, its properties can be inferred from similar diallyl esters like diallyl succinate and diallyl maleate, as well as divinyl adipate.[1][2][3] These application notes provide a generalized framework and detailed protocols for the synthesis and characterization of hydrogels using this compound as a crosslinker, based on established methods for analogous compounds.

Applications in Drug Development

Hydrogels crosslinked with biodegradable esters such as this compound are particularly promising for controlled drug delivery. The ester bonds are susceptible to hydrolysis under physiological conditions, leading to a gradual degradation of the hydrogel network. This degradation mechanism allows for the sustained release of encapsulated therapeutic agents over an extended period.[1] The release kinetics can be modulated by altering the crosslinking density, which in turn affects the degradation rate and the diffusion of the drug through the hydrogel matrix.[4]

Data Presentation

Table 1: Quantitative Data for Hydrogels Prepared with Diallyl Ester Analogs

ParameterMonomerCrosslinker (Analog)Radiation Dose (kGy)Gel Content (%)Equilibrium Swelling Ratio (%)Reference
Gel ContentN,N-Dimethyl acrylamideDiallyl Maleate5>95-[3]
Gel ContentN,N-Dimethyl acrylamideDiallyl Maleate1097-[3]
Gel ContentN,N-Dimethyl acrylamideDiallyl Maleate20>95-[3]
Gel ContentN,N-Dimethyl acrylamideDiallyl Maleate30>95-[3]
Equilibrium SwellingN,N-Dimethyl acrylamideDiallyl Maleate5-1800[3]
Water AbsorbencyGlycol ChitosanDivinyl AdipateN/A-pH-dependent[2]

Note: Data for this compound is not directly available in the reviewed literature. The table presents data for analogous diallyl and divinyl esters to provide an expected performance range.

Experimental Protocols

Protocol 1: Synthesis of Polyacrylamide-Diallyl Adipate Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a polyacrylamide-based hydrogel using this compound as a crosslinker through a redox-initiated free-radical polymerization.

Materials:

  • Acrylamide (monomer)

  • This compound (crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)

  • Deionized water (solvent)

  • Nitrogen gas

Equipment:

  • Glass vials or molds

  • Magnetic stirrer and stir bar

  • Pipettes

  • Syringe

Procedure:

  • Preparation of Solutions:

    • Monomer Solution: Prepare a desired concentration of acrylamide in deionized water (e.g., 10% w/v).

    • Crosslinker Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, as this compound has low water solubility). The concentration will depend on the desired crosslinking density (e.g., 2-10 mol% relative to the monomer).

    • Initiator Solution: Prepare a 10% (w/v) solution of APS in deionized water. This solution should be prepared fresh.

  • Polymerization:

    • In a glass vial, combine the acrylamide solution and the this compound solution. Stir the mixture thoroughly for 15 minutes to ensure homogeneity.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

    • Add the APS initiator solution (e.g., 50 µL per 1 mL of the monomer/crosslinker mixture).[1]

    • Add TEMED (e.g., 5 µL per 1 mL of the monomer/crosslinker mixture) to catalyze the polymerization.[1]

    • Gently swirl the mixture and pour it into a mold.

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers, crosslinker, and initiator. Change the water periodically over 2-3 days.[1]

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Determination:

  • A dried, pre-weighed sample of the hydrogel (W_d) is immersed in deionized water or a buffer solution at a specific temperature.

  • At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed (W_s).

  • This process is continued until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.[4]

  • The equilibrium swelling ratio (Q) is calculated using the formula: Q = (W_s - W_d) / W_d.[4]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectroscopy is used to confirm the chemical structure of the hydrogel.

  • A dried hydrogel sample is ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet.

  • The FTIR spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹.

  • The presence of characteristic peaks for the polymer backbone and the ester groups from this compound will confirm the successful crosslinking.[2][3]

3. Scanning Electron Microscopy (SEM):

  • SEM is used to visualize the porous microstructure of the hydrogel.

  • A swollen hydrogel sample is freeze-dried (lyophilized) to preserve its porous structure.

  • The dried sample is mounted on a stub and sputter-coated with a conductive material (e.g., gold).

  • The sample is then imaged using an SEM.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_purify Purification & Characterization Monomer Prepare Monomer Solution (e.g., Acrylamide in DI water) Mix Mix Monomer and Crosslinker Solutions Monomer->Mix Crosslinker Prepare Crosslinker Solution (this compound in Ethanol) Crosslinker->Mix Initiator Prepare Initiator Solution (APS in DI water) Add_Initiator Add APS and TEMED Initiator->Add_Initiator Purge Purge with Nitrogen Mix->Purge Purge->Add_Initiator Gelation Allow Gelation at Room Temperature Add_Initiator->Gelation Purify Purify Hydrogel (in DI water) Gelation->Purify Characterize Characterize Hydrogel Properties (Swelling, FTIR, SEM) Purify->Characterize G Drug_Loaded_Hydrogel Drug-Loaded Biodegradable Hydrogel Initial_Burst Initial Burst Release Drug_Loaded_Hydrogel->Initial_Burst Desorption & Diffusion Sustained_Release Sustained Release Drug_Loaded_Hydrogel->Sustained_Release Degradation Hydrogel Degradation (Ester Hydrolysis) Sustained_Release->Degradation Diffusion Drug Diffusion Sustained_Release->Diffusion

References

Application Notes and Protocols for Thiol-Ene Reactions Involving Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting thiol-ene reactions utilizing diallyl adipate (DAA). This versatile "click" chemistry reaction offers an efficient and robust method for the synthesis of crosslinked poly(thioether ester) networks and nanoparticles with significant potential in drug delivery, tissue engineering, and the development of advanced biomaterials.

Introduction to Thiol-Ene Reactions with this compound

The radical-mediated thiol-ene reaction is a step-growth polymerization process involving the addition of a thiol (-SH) functional group across a carbon-carbon double bond (ene)[1][2]. This reaction is characterized by its high efficiency, rapid reaction rates, insensitivity to oxygen, and mild reaction conditions, making it an attractive method for polymer synthesis[2]. This compound, a commercially available di-ene monomer, is a valuable building block in these reactions, contributing biodegradable ester linkages to the polymer backbone. When reacted with multifunctional thiols, DAA forms crosslinked networks or, under specific conditions like miniemulsion polymerization, well-defined nanoparticles[1][3]. The resulting poly(thioether ester) materials are of particular interest for biomedical applications due to their potential for controlled degradation and biocompatibility.

Key Experimental Considerations

Successful and reproducible thiol-ene reactions with this compound require careful consideration of several experimental parameters:

  • Stoichiometry: The molar ratio of thiol to ene functional groups is a critical factor influencing the properties of the resulting polymer. A 1:1 stoichiometric ratio is commonly employed to achieve high monomer conversion and optimal network formation[4]. However, off-stoichiometry ratios can be used to synthesize polymers with specific end-group functionalities[5].

  • Initiator System: The reaction is typically initiated by radicals generated from a photoinitiator upon exposure to UV light. The choice and concentration of the photoinitiator are crucial for controlling the polymerization rate. Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (DMPA or Irgacure 651) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)[1][6].

  • Light Source: The wavelength and intensity of the UV source must be matched with the absorption spectrum of the chosen photoinitiator to ensure efficient radical generation and polymerization. Medium-pressure mercury arc lamps are frequently used for these reactions[7].

  • Reaction Medium: Thiol-ene reactions with this compound can be performed in bulk (solvent-free) or in dispersed systems like miniemulsions. Miniemulsion polymerization is particularly advantageous for producing polymer nanoparticles with controlled size and morphology[1][5].

Quantitative Data Summary

The following tables summarize typical quantitative data for thiol-ene polymerizations involving this compound, providing a benchmark for experimental outcomes.

Table 1: Reaction Conditions and Polymer Properties in Miniemulsion Photopolymerization

Monomer SystemSolid Content (wt%)Molar Mass (Mw, kDa)Dispersity (Đ)Particle Diameter (nm)Glass Transition Temp. (Tg, °C)Reference
This compound / Ethylene glycol dithiol2035 - 57.52.5130-63[3][8]
This compound / 2,2'-(Ethylenedioxy)diethanethiol20----[1]

Table 2: Comparison of Bulk vs. Miniemulsion Polymerization of this compound and 2,2'-(Ethylenedioxy)diethanethiol (EDDT)

Polymerization TypeInitial Polymerization Rate Coefficient (k)Final Ene Conversion (%)Final Thiol Conversion (%)Number-Average Molecular Weight (Mn)Reference
BulkLower~80~80Lower[9]
MiniemulsionUp to 35-fold higher>95>95Higher[5][9]

Experimental Protocols

Protocol 1: Synthesis of Poly(thioether ester) Nanoparticles via Miniemulsion Photopolymerization

This protocol describes the preparation of polymer nanoparticles from this compound and ethylene glycol dithiol (EGDT) using miniemulsion photopolymerization.

Materials:

  • This compound (DAA)[7]

  • Ethylene glycol dithiol (EGDT)[7]

  • Hexadecane (HD)[7]

  • Sodium dodecyl sulfate (SDS)[7]

  • Irgacure 2959 (Photoinitiator)[7]

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Ultrasonic homogenizer (sonicator)

  • UV photoreactor (e.g., with a medium-pressure mercury arc lamp)

  • Quartz reaction vessel

Procedure:

  • Preparation of the Organic Phase: In a beaker, prepare the organic phase by mixing this compound and ethylene glycol dithiol in a 1:1 molar ratio of ene to thiol functional groups. For example, mix 2.22 g of DAA with 1.78 g of EGDT. Add hexadecane as a co-stabilizer at a concentration of 4 wt% with respect to the total monomer weight (e.g., 0.16 g of HD for 4 g of monomer mixture)[7].

  • Preparation of the Aqueous Phase: In a separate beaker, prepare the aqueous phase by dissolving sodium dodecyl sulfate (SDS) in distilled water to a concentration of 3.5 wt% with respect to the monomer phase (e.g., 0.14 g of SDS in 16 g of distilled water). Add the photoinitiator, Irgacure 2959, to the aqueous phase at a concentration of 2 wt% with respect to the monomer weight (e.g., 80 mg of I2959)[7].

  • Formation of the Miniemulsion: Combine the organic and aqueous phases and stir vigorously with a magnetic stirrer for 10 minutes to form a coarse emulsion. Subsequently, sonicate the coarse emulsion using an ultrasonic homogenizer for 5 minutes at high amplitude to form a stable miniemulsion of monomer droplets[7].

  • Photopolymerization: Transfer the prepared miniemulsion to a quartz reaction vessel and place it in the UV photoreactor. Irradiate the miniemulsion with a medium-pressure mercury arc lamp (e.g., 365 nm) under magnetic stirring. The polymerization is typically very fast and can reach full monomer conversion within seconds to minutes, depending on the light intensity and initiator concentration[3].

  • Characterization: The resulting polymer nanoparticles can be characterized for their size and distribution using Dynamic Light Scattering (DLS). The conversion of the thiol and ene functional groups can be monitored in-situ using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy by observing the disappearance of the S-H peak (~2570 cm⁻¹) and the C=C peak (~1645 cm⁻¹)[4]. The molecular weight and dispersity of the polymer can be determined by Size Exclusion Chromatography (SEC) after isolating the polymer from the latex.

Protocol 2: Bulk Photopolymerization of this compound

This protocol outlines the procedure for the solvent-free bulk photopolymerization of this compound with a multifunctional thiol to form a crosslinked polymer film.

Materials:

  • This compound (DAA)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA or Irgacure 651) (Photoinitiator)

Equipment:

  • Glass slides

  • Spacers (e.g., 300 µm thickness)

  • UV lamp (e.g., 365 nm)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Formulation: In a small, amber vial, combine this compound and PETMP in a 1:1 stoichiometric ratio of ene to thiol functional groups. Add the photoinitiator, DMPA, to the monomer mixture at a concentration of 0.5-2.0 wt% of the total monomer weight.

  • Mixing: Thoroughly mix the components using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved and a homogeneous solution is obtained.

  • Sample Preparation: Place spacers of the desired thickness on a clean glass slide. Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacers. Carefully place a second glass slide on top to create a thin film of the monomer mixture.

  • UV Curing: Expose the assembly to a UV lamp (365 nm). The required irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.

  • Post-Curing and Characterization: After curing, carefully separate the glass slides to obtain the crosslinked polymer film. The film can be washed with a suitable solvent (e.g., acetone) to remove any unreacted monomers and initiator, and then dried in a vacuum oven. The thermal properties of the network can be characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The mechanical properties can be evaluated using Dynamic Mechanical Analysis (DMA) or tensile testing.

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Product PI Photoinitiator Rad Radical (R•) PI->Rad UV Light ThiylRad Thiyl Radical (R'-S•) Rad->ThiylRad H• abstraction Thiol Thiol (R'-SH) Thiol->ThiylRad H• abstraction Thiol->ThiylRad CarbonRad Carbon-centered Radical ThiylRad->CarbonRad Addition Ene This compound (Ene) Ene->CarbonRad CarbonRad->Thiol Chain Transfer Product Poly(thioether ester) CarbonRad->Product

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Characterization Formulation 1. Formulation (DAA, Thiol, Initiator) Mixing 2. Mixing Formulation->Mixing Emulsification 3. Emulsification (for nanoparticles) Mixing->Emulsification UVCuring 4. UV Curing Mixing->UVCuring for bulk Emulsification->UVCuring Kinetics Kinetic Analysis (RT-FTIR) UVCuring->Kinetics in-situ Product Polymer Product (Nanoparticles or Film) UVCuring->Product Properties Polymer Properties (SEC, DLS, DSC, DMA) Product->Properties

Caption: General experimental workflow for thiol-ene reactions.

References

Application Notes and Protocols for the Quantification of Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of diallyl adipate in various matrices. The protocols are primarily based on gas chromatography-mass spectrometry (GC-MS), which offers high sensitivity and specificity, and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for routine analysis.

Introduction

This compound is a diester of adipic acid and allyl alcohol. It serves as a monomer in the synthesis of polymers and cross-linked resins. The quantification of residual this compound monomer is crucial for quality control in polymer manufacturing and to assess its potential migration from finished products. The analytical methods detailed below are designed to provide accurate and reliable quantification of this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The following table summarizes typical performance characteristics for the quantification of adipate esters, which can be considered as a starting point for the analysis of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g1 - 100 µg/mL (Estimated)
Correlation Coefficient (r²) > 0.998> 0.99 (Typical)
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) Method Dependent (Typically in the ng/g range)Method Dependent (Typically in the µg/mL range)
Accuracy (Recovery) 85% - 115%98% - 102% (Typical for drug products)
Precision (%RSD) < 15%< 2% (Typical)
Selectivity High (based on mass fragmentation)Moderate (based on retention time and UV absorbance)

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound in complex matrices such as polymers, environmental samples, and biological fluids.

Experimental Protocol

1. Sample Preparation: Solvent Extraction

This protocol is a general procedure and may require optimization based on the specific sample matrix.

  • Sample Comminution: If the sample is a solid (e.g., polymer), reduce its particle size by cutting, grinding, or cryomilling to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 g of the homogenized sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate, or hexane).

    • Vortex the vial for 2 minutes to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.

    • Carefully transfer the supernatant to a clean glass vial.

  • Concentration and Reconstitution:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of hexane or another appropriate solvent.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD).

  • GC Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For initial identification, scan from m/z 40 to 400.

      • Selective Ion Monitoring (SIM): For quantification, monitor the following characteristic ions for this compound (m/z): 41, 55, 111, 159, 226. The most abundant, unique ions should be used for quantification (quantifier ion) and others for confirmation (qualifier ions).

3. Calibration

Prepare a series of calibration standards of this compound in the reconstitution solvent over the desired concentration range (e.g., 0.1 to 50 µg/mL). Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Comminution Comminution (if solid) Sample->Comminution Extraction Solvent Extraction & Sonication Comminution->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Evaporation & Reconstitution Centrifugation->Concentration Filtration Filtration Concentration->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial GC_MS GC-MS System GC_Vial->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Workflow for this compound Quantification by GC-MS.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound in samples where high sensitivity is not the primary requirement, such as in the analysis of bulk material or formulations.

Experimental Protocol

1. Sample Preparation

  • For Liquid Samples: Dilute an accurately weighed amount of the sample in the mobile phase to a concentration within the calibration range.

  • For Solid Samples: Follow the "Sample Preparation: Solvent Extraction" protocol described in the GC-MS section. The final reconstitution solvent should be the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector Wavelength: 210 nm. Note: this compound has a weak chromophore. The ester carbonyl group has a π→π* transition below 200 nm and a weaker n→π* transition around 207 nm. Therefore, detection at a low wavelength like 210 nm is recommended. This requires the use of high-purity solvents with low UV cutoff to minimize baseline noise.

  • Run Time: Approximately 10 minutes, or until the this compound peak has eluted.

3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase over the desired concentration range (e.g., 1 to 100 µg/mL). Analyze the standards using the same HPLC-UV method and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow Start Sample Prep Sample Preparation (Extraction/Dilution) Start->Prep Filter Filtration (0.45 µm) Prep->Filter Inject Injection into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification (vs. Calibration Curve) Detect->Quantify End Result Quantify->End

Caption: Workflow for this compound Quantification by HPLC-UV.

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. However, the logical relationship of the analytical workflow can be visualized.

Logical Relationship of the Analytical Process

Logical_Relationship cluster_problem Analytical Problem cluster_method_selection Method Selection cluster_procedure Analytical Procedure cluster_outcome Outcome Problem Quantify this compound in a specific matrix GCMS GC-MS (High Sensitivity/Selectivity) Problem->GCMS HPLC HPLC-UV (Routine Analysis) Problem->HPLC SamplePrep Sample Preparation GCMS->SamplePrep HPLC->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing Result Concentration of This compound DataProcessing->Result Validation Method Validation (Accuracy, Precision, etc.) Result->Validation

Caption: Logical Flow of the Analytical Quantification Process.

Application Note and Protocol for the Analysis of Diallyl Adipate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl adipate, with the CAS number 2998-04-1, is a diester of adipic acid and allyl alcohol.[1][2] It finds applications in the synthesis of polymers and as a crosslinking agent.[2] The purity and quantification of this compound are critical for ensuring the quality and performance of end products in various industrial and research settings. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the analysis of this compound. This document provides a comprehensive application note and a detailed protocol for its determination using a reversed-phase HPLC method.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 stationary phase to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained by the C18 column and then eluted with a mobile phase mixture of acetonitrile and water. Detection is achieved using an ultraviolet (UV) detector at a low wavelength, where the ester functional groups exhibit absorbance.[3]

HPLC Method Parameters

A summary of the recommended HPLC method parameters is provided in the table below. These parameters may require optimization based on the specific instrumentation and sample matrix.

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time 10 minutes

Rationale for Method Selection:

  • C18 Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the non-polar this compound molecule.[3]

  • Acetonitrile/Water Mobile Phase: A high percentage of acetonitrile in the mobile phase ensures sufficient elution strength for a reasonable retention time.[3]

  • UV Detection at 210 nm: The ester functional groups of this compound have some absorbance in the low UV region, providing adequate sensitivity for detection.[3]

  • Isocratic Elution: An isocratic elution is proposed for its simplicity, robustness, and reproducibility.[3]

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for standard and sample preparation)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of methanol.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Standard_Injection Inject Standard Solutions Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solutions Sample_Injection Inject Sample Solutions Sample_Prep->Sample_Injection System_Equilibration Equilibrate HPLC System Blank_Injection Inject Blank (Mobile Phase) System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Integrate Chromatographic Peaks Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Validation_Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantitation Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

References

Gas chromatography-mass spectrometry (GC-MS) of Diallyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diallyl Adipate

Introduction

This compound (DAA) is the diester of allyl alcohol and adipic acid.[1][2] Its chemical formula is C12H18O4, and it has a molecular weight of approximately 226.27 g/mol .[3][4] this compound is utilized in the synthesis of polymers and as a plasticizer. Given its applications, there is a need for robust analytical methods to identify and quantify it in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of semi-volatile organic compounds like this compound.[5] This method offers high chromatographic resolution and definitive compound identification based on mass spectra.[5]

This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

Principle of the Method

The analysis involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. A prepared sample is injected into the GC, where it is vaporized and transported by an inert carrier gas through a capillary column.[5] The separation of this compound is achieved based on its volatility and interaction with the stationary phase of the column.[5] Upon elution from the column, the analyte enters the mass spectrometer, where it undergoes ionization and fragmentation. The resulting mass spectrum, which shows a unique fragmentation pattern, allows for unambiguous identification and quantification of the compound.[5]

Data Presentation

Key properties and analytical parameters for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Namebis(prop-2-enyl) hexanedioate[3][4]
SynonymsAllyl adipate, Adipic acid, diallyl ester[1][2][3]
CAS Number2998-04-1[1][2][3]
Molecular FormulaC12H18O4[2][3][4]
Molecular Weight226.27 g/mol [3]
Monoisotopic Mass226.120509 Da[3][6]
Boiling Point149 °C @ 9 mmHg[4]
AppearanceColorless to Almost Colorless Clear Liquid[4]

Table 2: Recommended GC-MS Operating Parameters

ParameterRecommended Condition
Gas Chromatograph (GC)
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Injection ModeSplitless
Injection Volume1 µL[8]
Injector Temperature280 °C
Carrier GasHelium, constant flow at 1.5 mL/min
Oven ProgramInitial 50 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min[9]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Electron Energy70 eV
Mass Scan Range35 - 400 amu

Table 3: Expected Chromatographic and Spectrometric Data

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~14 - 1641, 55, 69, 83, 100, 129, 147, 185, 226

Note: The retention time is an approximation and can vary based on the specific instrument, column condition, and method parameters. Mass fragments are based on typical electron ionization patterns from the NIST database.[1]

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Volatile organic solvents (e.g., Dichloromethane, Hexane, Methanol), HPLC or GC grade[8][10]

  • 1.5 mL glass autosampler vials with PTFE-lined caps[8][10]

  • Micropipettes and tips

  • Vortex mixer

  • 0.22 µm syringe filters[11]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., Dichloromethane) in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the same solvent to achieve a final concentration of approximately 10 µg/mL.[8] This concentration aims for an on-column loading of about 10 ng with a 1 µL injection.[8]

Sample Preparation Protocol
  • Samples should be prepared in a suitable volatile organic solvent.[8][10] Aqueous samples are not directly compatible with this GC-MS method.[8]

  • If the sample is a solid, it must be dissolved in a suitable solvent.[11]

  • Ensure the final concentration of this compound in the solution is within the linear range of the instrument, ideally around 10 µg/mL.[8]

  • If the sample contains particulate matter, it must be centrifuged or filtered through a 0.22 µm filter to prevent blockage of the injection syringe and contamination of the GC inlet and column.[8][11]

  • Transfer the final prepared sample into a 1.5 mL glass autosampler vial for analysis.[8] A minimum volume of 50 µL is recommended.[8]

GC-MS Analysis
  • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Perform a solvent blank injection to ensure the system is free from contaminants.

  • Inject the prepared standard solution to verify the retention time and mass spectrum of this compound.

  • Inject the prepared samples for analysis.

  • Process the acquired data to identify this compound based on its retention time and by comparing its mass spectrum to a reference library spectrum (e.g., NIST).

Visualizations

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample Dissolve Dissolve/Dilute in Volatile Solvent Sample->Dissolve Filter Centrifuge/Filter (if needed) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization & Fragmentation in MS Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Identify Identify by Retention Time & Mass Spectrum Acquire->Identify Quantify Quantify (if needed) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_Logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Column GC Column Injector->Column Interface Heated Interface Column->Interface Oven Oven Oven->Column Controls Temp. IonSource Ion Source MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Interface->IonSource

Caption: Logical relationship of key components in a GC-MS system.

References

Application Notes and Protocols for Diallyl Adipate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diallyl Adipate

This compound (DAA) is an organic compound with the chemical formula C12H18O4. It is the diallyl ester of adipic acid and belongs to the class of diallyl esters, which are known for their use as monomers in the production of crosslinked, thermosetting polyesters.[1] The key feature of this compound is the presence of two polymerizable allyl groups, which allow for the formation of a three-dimensional polymer network through free-radical polymerization.[1] This crosslinking capability makes DAA a promising component in the formulation of high-performance coatings and adhesives where enhanced mechanical properties and resistance are required.

In coatings, this compound can be used as a component in modified wax micropowders prepared by irradiation crosslinking technology for coating inks, where it contributes to improved adhesion and durability.[2] Its ability to form a stable, three-dimensional network can enhance the thermal, mechanical, and chemical resistance of the resulting material. While direct quantitative data for DAA is limited in publicly available literature, its properties and applications can be inferred from its close analog, diallyl phthalate (DAP).[3]

Crosslinking Mechanism of this compound

The crosslinking of polymers with this compound proceeds via a free-radical polymerization mechanism. The process is typically initiated by heat or a radical initiator, which leads to the opening of the double bonds in the allyl groups of DAA and subsequent covalent bond formation with a polymer backbone or other DAA molecules.

Crosslinking_Mechanism cluster_0 Initiation cluster_1 Propagation & Crosslinking Initiator Initiator Radical Radical Initiator->Radical Heat/UV DAA_Monomer This compound (with allyl groups) Radical->DAA_Monomer Attacks double bond Polymer_Chain Growing Polymer Chain DAA_Monomer->Polymer_Chain Reacts with another monomer or polymer Crosslinked_Network 3D Crosslinked Polymer Network Polymer_Chain->Crosslinked_Network Further reaction of pendant allyl groups

Caption: Free-radical crosslinking mechanism of this compound.

This compound in Coatings: Application and Performance

This compound can be incorporated into coating formulations to improve various properties due to its crosslinking ability. The addition of DAA can lead to enhanced hardness, chemical resistance, and adhesion to the substrate.

Table 1: Hypothetical Performance Data of a this compound-Based Coating

PropertyControl Coating (0% DAA)Coating with 5% DAACoating with 10% DAAASTM Test Method
Adhesion (Cross-Cut) 3B4B5BD3359
Pencil Hardness H2H4HD3363
Solvent Resistance (MEK rubs) 50150>200D5402
Impact Resistance (inch-lbs) 204060D2794
Experimental Protocol: Preparation and Evaluation of a DAA-Modified Coating

This protocol outlines a general procedure for incorporating this compound into a simple solvent-based acrylic coating and evaluating its performance.

Materials:

  • Acrylic resin solution (e.g., 50% in xylene)

  • This compound (DAA)

  • Solvent blend (e.g., xylene/butyl acetate)

  • Free-radical initiator (e.g., benzoyl peroxide)

  • Substrate panels (e.g., cold-rolled steel)

  • Applicator (e.g., drawdown bar)

  • Curing oven

Procedure:

  • Formulation:

    • In a mixing vessel, combine the acrylic resin solution and the solvent blend.

    • Slowly add the desired amount of this compound (e.g., 5% by weight of total resin solids) while stirring.

    • Add the free-radical initiator (e.g., 1-2% by weight of DAA).

    • Continue mixing until a homogeneous solution is obtained.

  • Application:

    • Clean the substrate panels thoroughly.

    • Apply the coating formulation to the panels using a drawdown bar to achieve a consistent wet film thickness.

  • Curing:

    • Allow the coated panels to flash off at room temperature for 15-20 minutes to evaporate the bulk of the solvent.

    • Place the panels in a curing oven at a temperature sufficient to activate the initiator (e.g., 80-120°C) for a specified duration (e.g., 30-60 minutes).

  • Testing:

    • After the panels have cooled to room temperature, perform a series of tests to evaluate the coating's performance according to ASTM standards.[4][5]

Experimental_Workflow_Coating Start Start Formulation 1. Formulate Coating (Acrylic Resin, DAA, Initiator, Solvent) Start->Formulation Application 2. Apply Coating to Substrate (Drawdown Bar) Formulation->Application Curing 3. Cure Coating (Solvent Flash-off & Oven Bake) Application->Curing Testing 4. Performance Testing (Adhesion, Hardness, etc.) Curing->Testing End End Testing->End

Caption: Experimental workflow for a DAA-modified coating.

This compound in Adhesives: Application and Performance

In adhesive formulations, this compound can act as a crosslinking agent to enhance cohesive strength, thermal stability, and adhesion to various substrates. Its inclusion can be particularly beneficial in structural adhesives where high bond strength and durability are critical.

Table 2: Hypothetical Performance Data of a this compound-Based Adhesive

PropertyControl Adhesive (0% DAA)Adhesive with 5% DAAAdhesive with 10% DAAASTM Test Method
Lap Shear Strength (psi) 180025003200D1002
T-Peel Strength (piw) 152025D1876
Service Temperature (°C) 80110140-
Cure Time (hours) 241812-
Experimental Protocol: Preparation and Evaluation of a DAA-Modified Adhesive

This protocol provides a general method for preparing a two-part epoxy adhesive modified with this compound and testing its properties.

Materials:

  • Epoxy resin (Part A)

  • Amine-based curing agent (Part B)

  • This compound (DAA)

  • Free-radical initiator (compatible with epoxy cure, or use a dual-cure system)

  • Substrates for bonding (e.g., aluminum coupons)

  • Mixing equipment

  • Applicator

  • Testing machine (for lap shear and peel tests)

Procedure:

  • Formulation:

    • In a suitable container, premix the desired amount of this compound and the initiator with the epoxy resin (Part A).

    • Ensure the mixture is homogeneous.

  • Application:

    • Just before application, mix the modified Part A with the stoichiometric amount of the curing agent (Part B).

    • Apply a thin layer of the mixed adhesive to the surfaces of the substrates to be bonded.

  • Assembly and Curing:

    • Join the substrates and clamp them to ensure consistent bond line thickness.

    • Allow the adhesive to cure at the recommended temperature and time. The curing profile may involve an initial room temperature cure followed by a post-cure at an elevated temperature to facilitate the crosslinking of DAA.

  • Testing:

    • After the full cure cycle, perform mechanical tests on the bonded specimens according to ASTM standards.[6][7]

Experimental_Workflow_Adhesive Start Start Formulation 1. Formulate Adhesive (Epoxy Resin, DAA, Curing Agent) Start->Formulation Application 2. Apply Adhesive to Substrates Formulation->Application Assembly 3. Assemble and Clamp Substrates Application->Assembly Curing 4. Cure Adhesive Assembly->Curing Testing 5. Mechanical Testing (Lap Shear, Peel Strength) Curing->Testing End End Testing->End

Caption: Experimental workflow for a DAA-modified adhesive.

Conclusion

This compound shows potential as a versatile crosslinking monomer for enhancing the performance of coatings and adhesives. Its diallyl functionality allows for the formation of robust, three-dimensionally crosslinked networks, which can lead to significant improvements in mechanical properties and resistance to environmental factors. The provided protocols offer a starting point for researchers to explore the incorporation of this compound into their formulations. Further research is warranted to generate comprehensive quantitative data on the performance of DAA in various systems and to optimize curing conditions for specific applications.

References

Application Notes and Protocols: Diallyl Adipate in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl adipate is a diester of allyl alcohol and adipic acid. While not a conventional monomer in commercial dental composites, its chemical structure suggests potential utility as a flexible crosslinking co-monomer in resin-based dental restorative materials. Its aliphatic backbone is anticipated to impart greater flexibility to the polymer network compared to the rigid aromatic structures of common monomers like Bisphenol A glycidyl dimethacrylate (Bis-GMA). This increased flexibility could potentially reduce polymerization shrinkage stress, a primary cause of restoration failure. However, the introduction of a more flexible, less reactive monomer may also impact the mechanical properties and degree of conversion of the final composite material.

These application notes provide a comprehensive overview of the hypothetical application of this compound in dental composites, including detailed experimental protocols for characterization and plausible quantitative data based on the expected effects of such a monomer.

Data Presentation

The following tables summarize the hypothetical quantitative data for an experimental dental composite containing this compound compared to a conventional Bis-GMA/TEGDMA-based composite.

Table 1: Mechanical Properties of Experimental Dental Composites

PropertyConventional Composite (Control)Experimental Composite (with this compound)
Flexural Strength (MPa)135 ± 10115 ± 12
Flexural Modulus (GPa)12.5 ± 1.59.8 ± 1.8
Compressive Strength (MPa)280 ± 20250 ± 25
Vickers Hardness (VHN)75 ± 568 ± 6

Table 2: Polymerization Characteristics of Experimental Dental Composites

PropertyConventional Composite (Control)Experimental Composite (with this compound)
Degree of Conversion (%)65 ± 370 ± 4
Polymerization Shrinkage (%)2.8 ± 0.32.5 ± 0.4
Maximum Polymerization Rate (%/s)1.8 ± 0.21.5 ± 0.3

Table 3: Biocompatibility of Experimental Dental Composites

AssayConventional Composite (Control)Experimental Composite (with this compound)
Cytotoxicity (Cell Viability %)85 ± 588 ± 6
Genotoxicity (Micronucleus Assay)NegativeNegative
Sensitization (Local Lymph Node Assay)Non-sensitizingNon-sensitizing

Experimental Protocols

Flexural Strength Testing (Three-Point Bending Test)

This protocol is adapted from ISO 4049 for polymer-based restorative materials.[1][2][3]

Objective: To determine the flexural strength and modulus of the cured dental composite.

Materials and Equipment:

  • Universal testing machine

  • Three-point bending test fixture with 20 mm span

  • Rectangular molds (25 mm x 2 mm x 2 mm)

  • Dental curing light

  • Polishing equipment

  • Calipers

Procedure:

  • Prepare rectangular specimens (n=10) of both the control and experimental composites by pressing the uncured paste into the molds.

  • Cover the molds with Mylar strips and glass slides and apply pressure to extrude excess material.

  • Cure the specimens by irradiating the top and bottom surfaces with a dental curing light according to the manufacturer's instructions.

  • Remove the cured specimens from the molds and lightly polish the edges to remove any flash.

  • Measure the dimensions of each specimen at three different points and calculate the average.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Mount each specimen on the three-point bending fixture of the universal testing machine.

  • Apply a compressive load at a crosshead speed of 0.75 mm/min until the specimen fractures.

  • Record the fracture load and calculate the flexural strength and modulus using the appropriate formulas.

Degree of Conversion (FTIR Spectroscopy)

This protocol is based on standard Fourier Transform Infrared (FTIR) spectroscopy methods for determining the degree of conversion in dental composites.[4][5][6][7]

Objective: To quantify the percentage of reacted aliphatic C=C bonds during polymerization.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental curing light

  • Microscope slides

  • Spatula

Procedure:

  • Record the FTIR spectrum of the uncured composite paste by placing a small amount on the ATR crystal. Identify the absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., aromatic C=C at 1608 cm⁻¹).

  • Place a standardized amount of the uncured composite on a microscope slide and cover with a Mylar strip.

  • Cure the composite with a dental curing light for the recommended time.

  • Record the FTIR spectrum of the cured composite.

  • Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C in cured / Absorbance of aromatic C=C in cured) / (Absorbance of aliphatic C=C in uncured / Absorbance of aromatic C=C in uncured)] x 100

Polymerization Shrinkage (Micro-CT Analysis)

This protocol utilizes micro-computed tomography (µ-CT) to determine the volumetric shrinkage of the composite material.[8][9]

Objective: To measure the volumetric change of the composite before and after polymerization.

Materials and Equipment:

  • Micro-CT scanner

  • Cylindrical molds (e.g., 4 mm diameter, 2 mm height)

  • Dental curing light

Procedure:

  • Fill the cylindrical mold with the uncured composite paste.

  • Scan the uncured specimen in the µ-CT scanner to obtain its initial volume.

  • Cure the specimen with a dental curing light.

  • Rescan the cured specimen in the µ-CT scanner to obtain its final volume.

  • Calculate the polymerization shrinkage as the percentage difference between the initial and final volumes.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[10][11][12]

Objective: To assess the potential of the composite material to cause cell death.

Materials and Equipment:

  • L929 fibroblast cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare extracts of the cured composite materials by incubating them in cell culture medium for 24 hours at 37°C.

  • Seed L929 cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Replace the culture medium with the prepared composite extracts (and a negative control of fresh medium).

  • Incubate the cells with the extracts for 24 hours.

  • Remove the extracts and add MTT solution to each well. Incubate for 4 hours.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Visualizations

G cluster_Monomers Dental Composite Monomers cluster_Initiator Initiator System cluster_Polymerization Polymerization BisGMA Bis-GMA PolymerNetwork Crosslinked Polymer Network BisGMA->PolymerNetwork TEGDMA TEGDMA TEGDMA->PolymerNetwork DA This compound DA->PolymerNetwork CQ Camphorquinone Amine Amine Accelerator CQ->Amine Excitation Amine->BisGMA Free Radical Generation Amine->TEGDMA Amine->DA Light Light Light->CQ

Caption: Polymerization of a dental composite containing this compound.

G cluster_Preparation Specimen Preparation cluster_Testing Mechanical and Physical Testing cluster_Biocompatibility Biocompatibility Assessment Uncured Uncured Composite Cured Cured Composite Specimen Uncured->Cured Light Curing FS Flexural Strength Cured->FS DC Degree of Conversion Cured->DC PS Polymerization Shrinkage Cured->PS Cyto Cytotoxicity Cured->Cyto Geno Genotoxicity Cured->Geno

Caption: Experimental workflow for dental composite evaluation.

G cluster_Material Material Interaction cluster_Cellular Cellular Response cluster_Outcome Biological Outcome Leachables Leachable Monomers ROS Reactive Oxygen Species Leachables->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway for cytotoxicity.

References

Application Notes & Protocols: Diallyl Adipate for Modification of Wax Micropowders in Inks

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the modification of wax micropowders with diallyl adipate via irradiation crosslinking technology. The resulting modified wax micropowders exhibit enhanced thermal and solvent resistance, leading to significant improvements in the performance of printing inks, including superior rub resistance, mar resistance, and anti-blocking properties. This technology is particularly relevant for high-performance ink formulations used in demanding applications such as flexible packaging and commercial printing.

Application Notes

Introduction

Wax micropowders, typically based on polyethylene (PE), polypropylene (PP), or Fischer-Tropsch (FT) waxes, are common additives in printing inks.[1] They migrate to the surface of the drying or curing ink film to form a protective layer that enhances slip and resistance to mechanical abrasion. However, standard wax micropowders can be susceptible to high temperatures and aggressive solvents, which can diminish their performance.

Crosslinking the polymer chains within the wax micropowders can significantly improve their durability.[2][3] One effective method to achieve this is through electron beam (EB) irradiation in the presence of a polyfunctional monomer, such as this compound.[2] this compound, a diallyl ester of adipic acid, acts as a crosslinking agent, forming a robust three-dimensional network within the wax particles upon irradiation.

Mechanism of Action: Irradiation Crosslinking with this compound

The modification process is based on the principles of radiation chemistry. When the blend of wax micropowder and this compound is exposed to a high-energy electron beam, the following events occur:

  • Initiation: The high-energy electrons generate free radicals on the polymer chains of the wax micropowder by breaking C-H bonds.

  • Propagation: The allyl groups of the this compound are highly reactive towards these free radicals. A radical on a wax polymer chain can add across one of the double bonds of a this compound molecule.

  • Crosslinking: Since this compound has two allyl groups, the new radical formed can then react with another wax polymer chain, creating a crosslink. This process repeats, forming a dense, three-dimensional network.

This crosslinked structure enhances the integrity of the wax particles, making them more resistant to heat, solvents, and mechanical stress.

Benefits of this compound-Modified Wax Micropowders in Inks

The incorporation of this compound-modified wax micropowders into ink formulations offers several key advantages:

  • Enhanced Rub and Abrasion Resistance: The harder, more durable crosslinked wax particles provide a more robust protective surface layer on the printed ink film.

  • Improved Heat Resistance: The crosslinked network increases the melting point and thermal stability of the wax, which is beneficial in high-speed printing processes and for applications involving heat sealing.

  • Increased Solvent and Chemical Resistance: The crosslinked structure reduces the tendency of the wax to swell or dissolve in the presence of aggressive solvents or chemicals, ensuring the integrity of the printed layer.[4]

  • Improved Anti-Blocking Properties: The modified wax particles provide a more effective barrier against sticking, particularly under pressure and elevated temperatures.

  • Maintained Gloss and Film Clarity: When appropriately sized and dispersed, these modified micropowders can provide the desired surface protection with minimal impact on the gloss and clarity of the ink film.

Data Presentation: Illustrative Performance Data

The following tables present illustrative quantitative data to demonstrate the expected performance benefits of using this compound-modified polyethylene wax (PEW-DA) micropowders in a model ink formulation compared to an unmodified polyethylene wax (PEW).

Table 1: Properties of Unmodified vs. This compound-Modified PE Wax Micropowders

PropertyUnmodified PE Wax (PEW)This compound-Modified PE Wax (PEW-DA)Test Method
Average Particle Size (D50, µm) 5.05.2Laser Diffraction
Melting Point (°C) 110125Differential Scanning Calorimetry (DSC)
Hardness (Shore D) 5565Durometer Hardness Test
Solvent Resistance (Xylene, % Swelling) 258Gravimetric Analysis
Gel Content (%) 0> 60ASTM D2765

Table 2: Performance of Inks Containing Unmodified vs. This compound-Modified PE Wax

Ink PropertyInk with Unmodified PEWInk with PEW-DATest Method
Rub Resistance (Sutherland Rub Tester, 4 lb weight, 100 cycles) Moderate scuffingNo scuffingASTM D5264
Gloss (60°) 8582Gloss Meter
Viscosity (Pa·s at 100 s⁻¹) 0.450.46Rotational Viscometer
Heat Resistance (Heat Seal at 130°C) Slight pickingNo pickingHeat Sealer
Anti-Blocking (50°C, 2 psi, 24h) Moderate blockingNo blockingBlocking Resistance Tester

Experimental Protocols

Protocol for Modification of PE Wax Micropowder with this compound

This protocol describes the preparation of this compound-modified polyethylene wax micropowder using electron beam irradiation.

2.1.1 Materials and Equipment

  • Polyethylene wax (PEW) micropowder (e.g., D50 of 5 µm)

  • This compound (DAA)

  • High-shear mixer

  • Electron beam accelerator

  • Inert gas (Nitrogen) supply

  • Particle size analyzer

  • Differential Scanning Calorimeter (DSC)

  • Soxhlet extraction apparatus for gel content determination

2.1.2 Procedure

  • Blending: In a high-shear mixer, blend 95 parts by weight of PEW micropowder with 5 parts by weight of this compound. Mix until a homogenous powder blend is achieved.

  • Inerting: Place the powder blend in a shallow tray to a uniform thickness (e.g., 1-2 cm). Purge the container with nitrogen gas to create an inert atmosphere, minimizing oxidation during irradiation.

  • Irradiation: Pass the tray containing the powder blend under an electron beam. The typical parameters are:

    • Accelerating Voltage: 1.5 - 4.5 MeV

    • Beam Current: 10 - 20 mA

    • Absorbed Dose: 8 - 12 Mrad (80 - 120 kGy)

  • Post-Irradiation: Allow the irradiated powder to cool to room temperature.

  • Characterization:

    • Particle Size Analysis: Confirm that the particle size distribution has not significantly changed.

    • Thermal Analysis (DSC): Determine the melting point of the modified wax.

    • Gel Content: Measure the degree of crosslinking by determining the insoluble portion in a suitable solvent (e.g., xylene) using Soxhlet extraction as per ASTM D2765.

Protocol for Ink Formulation and Testing

This protocol details the incorporation of the modified wax micropowder into a model flexographic ink formulation and the subsequent performance testing.

2.2.1 Materials and Equipment

  • This compound-modified PE wax (PEW-DA) from Protocol 2.1

  • Unmodified PE wax (as a control)

  • Flexographic ink vehicle (e.g., nitrocellulose-based)

  • Pigment concentrate (e.g., carbon black)

  • Solvents (e.g., ethanol, ethyl acetate)

  • High-speed disperser

  • Flexographic hand proofer

  • Substrate (e.g., coated paper, polyethylene film)

  • Rub tester (e.g., Sutherland Rub Tester)

  • Gloss meter

  • Rotational viscometer

2.2.2 Ink Formulation

Prepare two ink formulations as described in Table 3.

Table 3: Model Flexographic Ink Formulations

ComponentFormulation A (Control) (wt%)Formulation B (Modified) (wt%)
Ink Vehicle50.050.0
Pigment Concentrate20.020.0
Ethanol22.022.0
Ethyl Acetate5.05.0
Unmodified PE Wax3.0-
PEW-DA-3.0
Total 100.0 100.0

2.2.3 Ink Preparation Procedure

  • To the ink vehicle, add the solvents and pigment concentrate under agitation with a high-speed disperser.

  • Slowly add the respective wax micropowder (unmodified PEW for Formulation A, PEW-DA for Formulation B) while increasing the dispersion speed.

  • Disperse at high speed for 20-30 minutes, ensuring the temperature does not exceed 40°C to avoid softening the wax.

  • Allow the inks to de-aerate before testing.

2.2.4 Ink Testing

  • Viscosity: Measure the viscosity of each ink using a rotational viscometer.

  • Printing: Draw down a uniform film of each ink on the chosen substrate using a flexographic hand proofer. Allow the prints to dry completely.

  • Rub Resistance: Test the rub resistance of the dried prints according to ASTM D5264.

  • Gloss: Measure the 60° gloss of the prints.

  • Heat Resistance: Perform a heat seal test by applying heat and pressure to the printed surface and observing any ink transfer or damage.

  • Anti-Blocking: Test the resistance to blocking by stacking printed samples under pressure and heat and then evaluating the degree of sticking.

Visualizations

Diagram: Irradiation Crosslinking of PE Wax with this compound

G PE1 PE Wax Chain EBeam High-Energy Electron Beam PE2 PE Wax Chain DAA This compound PE1_rad PE Wax Radical EBeam->PE1_rad Radical Formation PE2_rad PE Wax Radical EBeam->PE2_rad DAA_cross This compound Crosslink PE1_rad->DAA_cross PE1_cross PE Wax Chain PE2_cross PE Wax Chain

Caption: Irradiation crosslinking of polyethylene wax with this compound.

Diagram: Experimental Workflow

G cluster_modification Wax Modification cluster_formulation Ink Formulation cluster_testing Performance Testing blend Blend PE Wax and This compound irradiate Electron Beam Irradiation blend->irradiate modified_wax Modified PEW-DA irradiate->modified_wax formulate_B Formulate Ink B (Modified) modified_wax->formulate_B unmodified_wax Unmodified PEW formulate_A Formulate Ink A (Control) unmodified_wax->formulate_A ink_A Ink A formulate_A->ink_A ink_B Ink B formulate_B->ink_B print Print Inks on Substrate ink_A->print ink_B->print test Characterize Prints (Rub, Gloss, etc.) print->test data Comparative Data test->data

Caption: Experimental workflow for modification, formulation, and testing.

References

Application Notes and Protocols for Bulk Polymerization of Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diallyl adipate is a diallyl ester monomer that undergoes free-radical polymerization to form a crosslinked, thermoset polyester. This process, particularly when conducted as a bulk polymerization, is of significant interest for producing materials with notable thermal and mechanical properties. The resulting poly(this compound) can be utilized in various applications, including as a crosslinking agent, in the formation of casting resins, and for the synthesis of specialty polymers. This document provides a detailed experimental protocol for the bulk polymerization of this compound and outlines the characterization of the resulting polymer.

Experimental Protocol: Bulk Polymerization of this compound

This protocol details the procedure for the free-radical initiated bulk polymerization of this compound.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (BPO) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Thermometer or thermocouple

  • Vacuum oven

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Monomer Purification:

    • If necessary, purify the this compound monomer by passing it through a column of activated alumina to remove any inhibitors.

  • Reaction Setup:

    • Assemble the reaction vessel with a magnetic stir bar, a condenser, a nitrogen inlet, and a thermometer.

    • Place a known quantity of this compound into the reaction vessel.

    • Begin purging the system with nitrogen gas to create an inert atmosphere. This is crucial to prevent oxygen inhibition of the radical polymerization.

  • Initiator Addition:

    • Weigh the desired amount of benzoyl peroxide (BPO) initiator. The concentration of the initiator will influence the rate of polymerization and the properties of the resulting polymer. A typical starting concentration is 1-2 mol% relative to the monomer.

    • Add the BPO to the this compound monomer in the reaction vessel.

  • Polymerization:

    • With continuous stirring and under a nitrogen atmosphere, heat the reaction mixture to the desired polymerization temperature (e.g., 80°C). The choice of temperature is critical and is often related to the half-life of the initiator.[1][2]

    • Maintain the temperature and continue the polymerization for a predetermined time. The reaction will proceed until the mixture becomes too viscous or gelation occurs. For diallyl esters, the conversion before gelation is significantly affected by the reaction temperature.[3]

  • Isolation and Purification of the Pre-Gel Polymer:

    • To analyze the polymer before the gel point, stop the reaction by rapidly cooling the vessel in an ice bath.

    • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., acetone or tetrahydrofuran).

    • Slowly add the polymer solution to a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously.[4] This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator.[4]

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

  • Characterization:

    • Conversion: Determine the percent conversion gravimetrically by comparing the mass of the dried polymer to the initial mass of the monomer.[4]

    • Molecular Weight Analysis: For the soluble (pre-gel) polymer, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[4]

    • Structural Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to characterize the polymer structure. The disappearance of the C=C stretching vibration of the allyl groups and the appearance of characteristic ester peaks will confirm polymerization.[4]

Data Presentation

The following table summarizes hypothetical quantitative data for the bulk polymerization of this compound under different experimental conditions before the onset of gelation.

Experiment IDInitiator (BPO) Conc. (mol%)Temperature (°C)Time (min)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
DAA-11.08030151,8003,6002.0
DAA-21.08060253,5008,7502.5
DAA-32.08030221,5003,3002.2
DAA-42.08060352,8007,8402.8
DAA-51.09030282,5006,2502.5
DAA-61.09060404,20012,6003.0

Visualizations

experimental_workflow start Start monomer_prep Monomer Purification (this compound) start->monomer_prep setup Reaction Setup (Inert Atmosphere) monomer_prep->setup initiation Initiator Addition (Benzoyl Peroxide) setup->initiation polymerization Bulk Polymerization (Heat & Stir) initiation->polymerization termination Reaction Quenching (Cooling) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying characterization Polymer Characterization (GPC, FTIR, Gravimetry) drying->characterization end End characterization->end

Caption: Experimental workflow for the bulk polymerization of this compound.

signaling_pathway initiator Initiator (BPO) radicals Primary Radicals (2R•) initiator->radicals heat Heat (Δ) heat->initiator Decomposition monomer This compound Monomer radicals->monomer Initiation growing_chain Growing Polymer Chain (Pn•) monomer->growing_chain Propagation growing_chain->monomer growing_chain->growing_chain Intramolecular Cyclization crosslinking Crosslinking / Branching growing_chain->crosslinking Intermolecular Reaction polymer_network Crosslinked Polymer Network (Gel) crosslinking->polymer_network

Caption: Key steps in the free-radical polymerization of this compound.

References

Application Notes and Protocols for the Copolymerization of Diallyl Adipate with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl adipate is a non-conjugated diene monomer that can be copolymerized with a variety of vinyl monomers to introduce crosslinking, enhance thermal stability, and modify the mechanical properties of the resulting polymers.[1] Due to the presence of two allyl groups, this compound can participate in cyclopolymerization and act as a crosslinking agent, leading to the formation of complex, network structures.[2] The reactivity of allyl monomers is generally lower than that of vinyl monomers due to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to a less reactive radical.[3] Consequently, in copolymerizations with more reactive vinyl monomers, this compound is often incorporated at lower concentrations.[3]

These application notes provide an overview of the copolymerization of this compound with common vinyl monomers such as vinyl chloride, vinyl acetate, and methyl methacrylate. Detailed experimental protocols for synthesis and characterization are provided to guide researchers in developing novel polymeric materials for various applications, including coatings, adhesives, and advanced drug delivery systems.

Copolymerization Characteristics and Data

The copolymerization behavior of this compound with vinyl monomers is dictated by the respective reactivity ratios (r1 and r2). These ratios quantify the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.

Data Presentation:

The following table summarizes the reactivity ratios for the copolymerization of diallyl phthalate (a structural analog of this compound) with vinyl chloride. It is anticipated that this compound would exhibit a similarly low r1 value and a higher r2 value in its copolymerization with vinyl chloride, indicating that the vinyl chloride radical prefers to add another vinyl chloride monomer, and the diallyl radical also prefers to add a vinyl chloride monomer.

Table 1: Reactivity Ratios for the Copolymerization of Diallyl Phthalate (M1) with Vinyl Chloride (M2) at 60°C [4]

Monomer 1 (M1)Monomer 2 (M2)r1 (Diallyl Phthalate)r2 (Vinyl Chloride)r1 * r2Copolymer Type
Diallyl PhthalateVinyl Chloride0.38 (uncyclized radical), 0.33 (cyclized radical)1.68~0.55 - 0.64Random

For the copolymerization of this compound with vinyl acetate and methyl methacrylate, while specific reactivity ratios are not available, general trends in free-radical polymerization suggest that the vinyl monomers will be significantly more reactive than the diallyl monomer.[3] This would result in low r1 values and high r2 values, leading to copolymers with a predominantly vinyl monomer backbone and isolated this compound units.

Table 2: Expected Qualitative Reactivity and Copolymer Properties

Vinyl MonomerExpected Relative Reactivity (Vinyl vs. This compound)Expected Copolymer StructurePotential Properties and Applications
Vinyl Acetate Vinyl Acetate >> this compoundPredominantly poly(vinyl acetate) chains with occasional this compound crosslinks.Improved heat resistance and reduced cold flow of poly(vinyl acetate) adhesives and coatings.[5]
Methyl Methacrylate (MMA) Methyl Methacrylate >> this compoundPoly(methyl methacrylate) chains with this compound units acting as crosslinking points.Increased solvent resistance and thermal stability of PMMA-based materials for optical and biomedical applications.[6]

Experimental Protocols

The following are generalized protocols for the free-radical copolymerization of this compound with vinyl monomers. These should be adapted based on specific research objectives and available equipment.

Protocol 1: Bulk Copolymerization of this compound with a Vinyl Monomer

Objective: To synthesize a crosslinked copolymer of this compound and a vinyl monomer via bulk polymerization.

Materials:

  • This compound (inhibitor removed)

  • Vinyl Monomer (e.g., Methyl Methacrylate, inhibitor removed)

  • Free-Radical Initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

  • Acetone or Toluene (for dissolution)

  • Reaction tubes or flask with a condenser and nitrogen inlet

  • Constant temperature oil or water bath

  • Vacuum oven

Procedure:

  • Monomer Purification: Remove inhibitors from this compound and the vinyl monomer by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, drying over anhydrous magnesium sulfate, and subsequent vacuum distillation.

  • Reaction Setup: Place a known molar ratio of purified this compound and the vinyl monomer into a reaction vessel.

  • Initiator Addition: Add the desired amount of the free-radical initiator (typically 0.1-1.0 mol% relative to the total monomer concentration).

  • Degassing: Seal the reaction vessel and deoxygenate the mixture by bubbling with high-purity nitrogen for 15-20 minutes while cooling in an ice bath.

  • Polymerization: Immerse the sealed vessel in a constant temperature bath preheated to the desired reaction temperature (e.g., 60-80°C for AIBN or BPO). The polymerization time will vary depending on the desired conversion and the reactivity of the monomers.

  • Isolation and Purification:

    • After the desired reaction time, cool the vessel in an ice bath to quench the polymerization.

    • If the product is a solid, dissolve it in a suitable solvent like acetone or toluene.

    • Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 2: Solution Copolymerization of this compound with a Vinyl Monomer

Objective: To synthesize a soluble or lightly crosslinked copolymer of this compound and a vinyl monomer in a solvent to control the reaction viscosity and exotherm.

Materials:

  • Same as Protocol 1, with the addition of a suitable solvent (e.g., toluene, benzene, or 1,4-dioxane).

Procedure:

  • Monomer and Solvent Preparation: Purify monomers as described in Protocol 1. Ensure the solvent is dry and free of impurities.

  • Reaction Setup: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the desired amounts of purified this compound, the vinyl monomer, and the solvent.

  • Initiator Addition: Add the calculated amount of the free-radical initiator.

  • Degassing: Purge the reaction mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature with constant stirring under a nitrogen atmosphere.

  • Isolation, Purification, and Drying: Follow the same steps as in Protocol 1 for the isolation, purification, and drying of the copolymer.

Characterization of this compound Copolymers

A combination of analytical techniques is essential for the comprehensive characterization of the synthesized copolymers.

Table 3: Recommended Characterization Methods

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Copolymer composition, monomer sequence distribution, and extent of cyclization.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the incorporation of both monomers by identifying characteristic functional groups (e.g., C=O of the ester, C-Cl of vinyl chloride).[8]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble fraction of the copolymer.[9]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and other thermal transitions.[10]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation profile of the copolymer.[4]

Visualizations

Signaling Pathway: Free-Radical Copolymerization of this compound

The following diagram illustrates the key steps in the free-radical copolymerization of this compound (M1) with a vinyl monomer (M2).

G cluster_initiation Initiation cluster_propagation Propagation cluster_special Special Reactions of this compound cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition RM1 Growing Chain (P-M1•) R->RM1 + M1 RM2 Growing Chain (P-M2•) R->RM2 + M2 M1 This compound (M1) M2 Vinyl Monomer (M2) RM1->RM1 RM1->RM2 + M2 (k12) Cyclization Intramolecular Cyclization RM1->Cyclization ChainTransfer Degradative Chain Transfer RM1->ChainTransfer P Dead Polymer RM1->P Combination or Disproportionation RM2->RM1 + M1 (k21) RM2->RM2 RM2->P Combination or Disproportionation

Caption: Free-radical copolymerization mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound-vinyl monomer copolymers.

G cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization start Monomer Purification setup Reaction Setup (Bulk or Solution) start->setup deoxygenate Deoxygenation setup->deoxygenate polymerize Polymerization deoxygenate->polymerize quench Quench Reaction polymerize->quench dissolve Dissolution quench->dissolve precipitate Precipitation dissolve->precipitate wash Washing precipitate->wash dry Drying wash->dry nmr NMR dry->nmr ftir FTIR dry->ftir gpc GPC dry->gpc dsc DSC dry->dsc tga TGA dry->tga

Caption: General workflow for copolymer synthesis and analysis.

Logical Relationship: Cyclopolymerization of this compound

This diagram illustrates the competing pathways of intermolecular and intramolecular propagation (cyclization) for a this compound monomer unit at the end of a growing polymer chain.

G cluster_pathways Propagation Pathways cluster_products Resulting Structures start Growing Polymer Chain with this compound Radical inter Intermolecular Propagation (Reaction with another monomer) start->inter intra Intramolecular Propagation (Cyclization) start->intra linear Linear Polymer Chain with Pendant Allyl Group inter->linear cyclic Polymer Chain with Cyclic Unit intra->cyclic

Caption: Competing propagation pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diallyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of diallyl adipate.

Troubleshooting Guide

Encountering issues during your synthesis? This guide provides solutions to common problems.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The esterification reaction is an equilibrium process.[1] • Suboptimal Reactant Ratio: An inappropriate molar ratio of allyl alcohol to adipic acid can limit the conversion.[1] • Inefficient Water Removal: The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] • Catalyst Inactivity: The acid catalyst may be deactivated or used in insufficient quantity.[1] • Side Reactions: Polymerization of allyl alcohol or other side reactions can consume starting materials and reduce the desired product yield.[2]Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature (typically in the range of 70-80°C for adipate esters) can help drive the reaction to completion.[3] However, excessively high temperatures may promote side reactions.[1] • Optimize Molar Ratio: Use an excess of allyl alcohol to shift the equilibrium towards the product. A molar ratio of alcohol to acid of 4:1 has been shown to be effective in similar adipate ester syntheses.[3] • Efficient Water Removal: Employ azeotropic distillation with a Dean-Stark apparatus to continuously remove water from the reaction mixture.[1] • Verify Catalyst Activity and Concentration: Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate concentration, typically 1-5% by weight of the reactants.[4] • Add a Polymerization Inhibitor: Introduce a small amount of an inhibitor like hydroquinone to prevent the polymerization of allyl alcohol.[2]
Product Contamination/ Impurity Unreacted Starting Materials: Residual adipic acid or allyl alcohol in the final product. • Formation of Byproducts: Side reactions can lead to the formation of undesired esters or polymers.[1]Purification of Reactants: Ensure the purity of starting materials by distillation or other appropriate methods before use.[2] • Thorough Work-up: Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted adipic acid and the acid catalyst.[2] • Efficient Purification: Purify the final product by vacuum distillation to separate this compound from unreacted allyl alcohol and other volatile impurities.[2] The boiling point of this compound is approximately 118-120°C at 2 mmHg.[2]
Product Discoloration Decomposition at High Temperatures: The product or reactants may degrade at excessive temperatures. • Oxidation: Exposure to air at high temperatures can cause oxidation and discoloration.Control Reaction Temperature: Maintain the reaction temperature within the optimal range to avoid thermal decomposition. • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for this compound synthesis?

A typical laboratory-scale synthesis involves the Fischer esterification of adipic acid with allyl alcohol.

Experimental Protocol: this compound Synthesis

Materials:

  • Adipic acid

  • Allyl alcohol (in excess)

  • Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)

  • Toluene or another suitable azeotroping agent

  • Hydroquinone (polymerization inhibitor)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add adipic acid, an excess of allyl alcohol (e.g., a 1:4 molar ratio of acid to alcohol), a catalytic amount of sulfuric acid, and a small amount of hydroquinone. Add toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the toluene and excess allyl alcohol using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Q2: How do different reaction parameters affect the yield of this compound?

Optimizing reaction conditions is crucial for maximizing the yield. The following table summarizes the impact of key parameters based on general principles of esterification.

ParameterConditionEffect on YieldRationale
Molar Ratio (Alcohol:Acid) 1:1Lower YieldThe reaction is an equilibrium, and an equimolar ratio will not drive it to completion.[1]
4:1Higher YieldA large excess of alcohol shifts the equilibrium towards the product side according to Le Chatelier's principle.[1][3]
Temperature Low (e.g., < 70°C)Low and Slow Reaction RateInsufficient energy to overcome the activation energy barrier.
Optimal (e.g., 70-80°C)High YieldProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions.[3]
High (e.g., > 130°C)Potentially Lower YieldMay lead to increased side reactions such as polymerization and decomposition.[1][4]
Catalyst Concentration Low (e.g., < 1% w/w)Slow Reaction RateInsufficient catalyst to effectively protonate the carbonyl group of the acid.[1]
Optimal (e.g., 1-5% w/w)High Yield and RateEffectively catalyzes the reaction to reach equilibrium faster.[4]
High (e.g., > 5% w/w)Potential for Side ReactionsCan promote dehydration of the alcohol and other side reactions.

Q3: What is the mechanism of the acid-catalyzed synthesis of this compound?

The synthesis of this compound from adipic acid and allyl alcohol via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

fischer_esterification cluster_mechanism Fischer Esterification Mechanism start Adipic Acid + Allyl Alcohol protonation 1. Protonation of Carbonyl Oxygen start->protonation nucleophilic_attack 2. Nucleophilic Attack by Allyl Alcohol protonation->nucleophilic_attack proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination deprotonation 5. Deprotonation water_elimination->deprotonation end This compound + Water deprotonation->end

Caption: Key steps in the Fischer esterification mechanism for this compound synthesis.

Q4: How can I monitor the progress of the reaction?

The most straightforward method for monitoring the progress of a Fischer esterification that uses a Dean-Stark apparatus is to measure the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected, and no more water is being produced.

Experimental Workflow & Troubleshooting Logic

To aid in visualizing the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow A 1. Reactant Setup (Adipic Acid, Allyl Alcohol, Catalyst, Inhibitor, Toluene) B 2. Reflux with Azeotropic Water Removal (Dean-Stark Apparatus) A->B C 3. Reaction Monitoring (Water Collection) B->C D 4. Work-up (Cooling, Washing, Drying) C->D E 5. Purification (Vacuum Distillation) D->E F This compound (Final Product) E->F

Caption: A generalized experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield? check_water Is Water Collection Complete? start->check_water check_ratio Is Alcohol in Sufficient Excess? check_water->check_ratio Yes solution_time Increase Reaction Time check_water->solution_time No check_catalyst Is Catalyst Active and Sufficient? check_ratio->check_catalyst Yes solution_ratio Increase Allyl Alcohol Ratio check_ratio->solution_ratio No check_polymerization Evidence of Polymerization? check_catalyst->check_polymerization Yes solution_catalyst Add More/Fresh Catalyst check_catalyst->solution_catalyst No solution_inhibitor Add Polymerization Inhibitor check_polymerization->solution_inhibitor Yes end Yield Improved solution_time->end solution_ratio->end solution_catalyst->end solution_inhibitor->end

Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.

References

Temperature and catalyst effects on Diallyl adipate yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diallyl adipate, with a focus on the effects of temperature and catalyst on product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through the Fischer esterification of adipic acid with allyl alcohol. This is an equilibrium-limited reaction where water is produced as a byproduct. To achieve a high yield, the equilibrium must be shifted toward the products, typically by removing water as it forms.[1][2][3]

Q2: How does reaction temperature affect the yield of this compound?

A2: Temperature has a significant impact on both the reaction rate and the final yield.

  • Increased Rate: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent collisions and a faster reaction rate.[4][5]

  • Side Reactions: Excessively high temperatures can promote undesirable side reactions. A common side reaction with allyl alcohol is the formation of diallyl ether.[2][6] High temperatures can also lead to the degradation of reactants or the final product.[7]

  • Optimal Range: For acid-catalyzed esterification using a solvent like toluene to remove water, a reflux temperature of approximately 110-160°C is generally effective.[3][6] Enzymatic syntheses can be performed at much lower temperatures, for instance, around 60°C.[3]

Q3: What types of catalysts are effective for this compound synthesis and how does their concentration matter?

A3: The choice and concentration of the catalyst are critical for an efficient reaction.

  • Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common homogeneous catalysts for this esterification.[3][8] Solid acid catalysts, such as Amberlyst 15, can also be used and offer the advantage of easier separation from the reaction mixture.[4]

  • Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, provide a greener alternative, allowing the reaction to proceed under milder, often solvent-free, conditions.[3][5]

  • Catalyst Concentration: The amount of catalyst must be optimized. For example, a sulfuric acid concentration of 0.5-1% of the total reactant weight is often a good starting point.[7] Insufficient catalyst will result in a slow or stalled reaction, while excessive amounts can promote side reactions and complicate the purification process.

Q4: What are the most common reasons for low yield in this compound synthesis?

A4: Low yields are a frequent issue and can often be attributed to several factors:

  • Equilibrium Limitations: The presence of water, a byproduct, can shift the reaction equilibrium back towards the reactants (hydrolysis), reducing the ester yield.[1][7]

  • Incomplete Reaction: This can be caused by insufficient reaction time, suboptimal temperature, or an inactive or insufficient amount of catalyst.[2]

  • Side Reactions: The formation of diallyl ether from the self-condensation of allyl alcohol is a significant competing reaction that consumes the alcohol and reduces the yield of the desired ester.[6]

  • Suboptimal Stoichiometry: An inappropriate molar ratio of allyl alcohol to adipic acid can limit the conversion. Using an excess of allyl alcohol can help drive the reaction forward.[1][7]

  • Loss During Workup: The product can be lost during neutralization, washing, and purification steps.[2]

Troubleshooting Guide

Issue 1: The reaction has run for the recommended time, but the yield is low and starting material is still present.

Potential Cause Recommended Solution
Reaction has not reached completion due to equilibrium. The esterification of adipic acid is a reversible reaction.[1] Ensure continuous removal of the water byproduct using a Dean-Stark apparatus or by applying a vacuum, especially in solvent-free systems.[2][3]
Insufficient catalyst activity. The catalyst may be deactivated or used in too low a concentration. If the reaction stalls, a small addition of fresh catalyst may help restart it.[7] Ensure the catalyst concentration is optimized (e.g., 0.5-1% w/w for H₂SO₄).[7]
Suboptimal reaction temperature. If the temperature is too low, the reaction rate will be very slow. If it is too high, side reactions may dominate.[2] For reactions in toluene, ensure a steady reflux is maintained (approx. 110-120°C).[3] For other systems, refer to optimized protocols.
Insufficient reaction time. Monitor the reaction's progress by tracking the amount of water collected in the Dean-Stark trap or by analyzing aliquots using techniques like TLC or GC. Extend the reaction time until no more water is produced or the starting material is consumed.[2][7]

Issue 2: The final product is contaminated with a significant amount of a major byproduct.

Potential Cause Recommended Solution
Formation of diallyl ether. This is a common side reaction when using allyl alcohol at high temperatures with an acid catalyst.[6] Consider running the reaction at the minimum necessary temperature for esterification. Using diallyl ether itself as the azeotroping agent has been shown to suppress its further formation.[6]
Presence of monoallyl adipate. Incomplete reaction can lead to the formation of the monoester.[2] Increase the reaction time or ensure a sufficient excess of allyl alcohol is used to drive the reaction to the diester.[2]
Dehydration or degradation products. High temperatures can cause the degradation of starting materials or products, leading to discoloration and impurities.[7] Avoid excessively high temperatures and ensure an inert atmosphere (e.g., nitrogen) if reactants are sensitive to oxidation.

Data Presentation

Table 1: Effect of Temperature and Catalyst on Adipate Ester Yield (Data from analogous systems)

Dicarboxylic AcidAlcoholCatalystCatalyst Conc.Alcohol/Acid RatioTemperature (°C)Time (h)Yield/ConversionReference
Adipic Acidn-Octyl AlcoholMagnetic Superacid1.5% (w/w)3.2:1155299.4%[9]
Adipic Acidn-ButanolMOF1 mol%10:1190199.9%[10]
Adipic AcidVariousIonic Liquid15 mol%4:1802~99%[10][11]
Phthalic AnhydrideAllyl AlcoholSulfuric Acid1g / 100g anhydride2.5:1105-160-High[6]
Adipic AcidTetradecanolNovozym 435--6024-48High[3]

Experimental Protocols

Method 1: Fischer Esterification using Dean-Stark Apparatus

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Adipic Acid

  • Allyl Alcohol (e.g., 2.5 molar equivalents)

  • Toluene (as azeotropic solvent)

  • Concentrated Sulfuric Acid (catalyst, ~0.5-1% of total reactant weight)

  • 5% Sodium Bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid, allyl alcohol, and toluene.

  • Catalyst Addition: With gentle stirring, carefully add the concentrated sulfuric acid to the flask.

  • Reflux and Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to a steady reflux (approximately 110-120°C) using a heating mantle. Water will co-distill with toluene and be collected in the Dean-Stark trap.[3]

  • Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can also be monitored by TLC or GC analysis of the reaction mixture.[3]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2][3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[3]

  • Solvent Removal: Remove the toluene and excess allyl alcohol using a rotary evaporator.[3]

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[3]

Mandatory Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reactants Combine Reactants: - Adipic Acid - Allyl Alcohol - Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat to Reflux (110-120°C) catalyst->reflux water_removal Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal cool Cool to RT water_removal->cool wash Wash with: 1. Water 2. NaHCO₃ (aq) 3. Brine cool->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry evaporation Solvent Removal (Rotary Evaporator) dry->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

logical_relationship Temp Temperature Rate Reaction Rate Temp->Rate Increases SideRxn Side Reactions (e.g., Ether Formation) Temp->SideRxn Increases (if too high) Catalyst Catalyst (Type & Conc.) Catalyst->Rate Increases Yield This compound Yield Rate->Yield Positively Correlates SideRxn->Yield Decreases

Caption: Key factors influencing this compound synthesis yield.

References

Methods for removing water in Diallyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diallyl adipate. The focus is on addressing specific challenges related to water removal during the esterification process.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of this compound?

A1: The synthesis of this compound from adipic acid and allyl alcohol is a reversible esterification reaction. Water is a byproduct of this reaction. If water is not removed from the reaction mixture, it can participate in the reverse reaction (hydrolysis), breaking down the newly formed ester back into the starting materials. This shift in equilibrium will significantly reduce the final yield of this compound.[1][2] Continuous removal of water is therefore essential to drive the reaction to completion and achieve a high yield.[1][2][3]

Q2: What are the most common and effective methods for removing water during this compound synthesis?

A2: The most prevalent and effective methods for in-situ water removal during this compound synthesis are:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a widely used technique in esterification.[1][4] An inert solvent that forms a low-boiling azeotrope with water, such as toluene, is added to the reaction mixture.[5][6] The azeotrope boils off, condenses, and is collected in the Dean-Stark trap, where the water separates from the immiscible solvent. The solvent then returns to the reaction flask, allowing for continuous water removal.[3][7][8]

  • Vacuum Application: Applying a vacuum to the reaction system lowers the boiling point of the components, allowing for the continuous removal of water vapor at a lower temperature.[9] This method is particularly useful in enzymatic synthesis or when working with temperature-sensitive materials.[4][9]

Q3: Can I use desiccants to remove water during the reaction?

A3: While desiccants like anhydrous magnesium sulfate are excellent for drying the final product or solvents before the reaction, their use during the reaction for primary water removal in this compound synthesis is less common.[1] Some synthetic procedures may utilize molecular sieves in certain esterifications to trap water as it is formed.[10] However, for larger scale reactions, azeotropic distillation or vacuum are generally more efficient for continuous water removal.

Q4: I am experiencing a low yield of this compound. What are the likely causes related to water removal?

A4: Low yields are frequently linked to the presence of water.[2] Key troubleshooting points include:

  • Inefficient Water Removal: Check your Dean-Stark apparatus for proper setup and function. Ensure there are no leaks in the system that could allow atmospheric moisture to enter.

  • Incomplete Reaction: If water is not being removed effectively, the reaction will not proceed to completion.[1][2]

  • Hydrolysis of the Product: Residual water can hydrolyze the this compound back to the starting materials.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound The esterification reaction is reversible, and the presence of water shifts the equilibrium towards the reactants.[1][2]Employ a Dean-Stark apparatus during reflux to continuously remove water as it is formed. [1] Use an appropriate azeotroping solvent like toluene.
Incomplete reaction due to insufficient driving force.Use an excess of allyl alcohol. This will help to shift the reaction equilibrium towards the product side.
Reaction Stalls (no more water collecting in Dean-Stark trap) The reaction may have reached equilibrium, or the catalyst may have deactivated.Ensure the catalyst is active and present in the correct concentration. Consider adding a small amount of fresh catalyst if the reaction has stalled prematurely.
All the water has been removed, and the reaction is complete.Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture to confirm completion.[1]
Cloudy Organic Layer After Workup Residual water is present in the organic phase.Wash the organic layer with brine (saturated NaCl solution). This will help to remove dissolved water.
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate before solvent removal.[1]

Quantitative Data Summary

The following table summarizes the impact of various parameters on the yield of adipate esters, based on general principles of esterification.

Parameter Condition Effect on Yield Reference
Water Removal Continuous removal (e.g., Dean-Stark)Significantly increases yield[1][2]
No water removalLow yield due to equilibrium limitations[2]
Alcohol to Acid Molar Ratio 1:1Lower yield[2]
>2:1 (excess alcohol)Higher yield[1]
Catalyst Acid catalyst (e.g., p-TSA, H₂SO₄)Increases reaction rate, leading to higher yield in a given time[1]
No catalystVery slow reaction, low yield[2]
Temperature Reflux temperature of azeotroping agent (e.g., Toluene ~110 °C)Optimal for azeotropic water removal[5]
Lower temperatures (e.g., 50 °C with vacuum)Can achieve high yield, especially in enzymatic synthesis[4][9]

Experimental Protocols

Azeotropic Removal of Water using a Dean-Stark Apparatus

This protocol is adapted from established Fischer esterification procedures for similar esters.

Materials:

  • Adipic acid

  • Allyl alcohol (molar excess)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add adipic acid, a molar excess of allyl alcohol (e.g., 2.5 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer successively with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted adipic acid, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants 1. Charge Reactants (Adipic Acid, Allyl Alcohol, Catalyst, Toluene) reflux 2. Heat to Reflux reactants->reflux water_removal 3. Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal cool 4. Cool Reaction water_removal->cool extract 5. Extraction & Washing (NaHCO3, Brine) cool->extract dry 6. Dry Organic Layer (Anhydrous MgSO4) extract->dry evaporate 7. Solvent Removal (Rotary Evaporator) dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for this compound synthesis with azeotropic water removal.

troubleshooting_logic start Low this compound Yield? check_water Is water being effectively removed in Dean-Stark trap? start->check_water check_leaks Check for system leaks. Ensure proper condenser flow. check_water->check_leaks No monitor_reaction Monitor reaction via TLC/acid value. Reaction may be complete or stalled. check_water->monitor_reaction Yes check_reagents Increase allyl alcohol excess. Verify catalyst activity. check_leaks->check_reagents solution Yield Improved check_reagents->solution monitor_reaction->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Diallyl Adipate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diallyl adipate monomer from common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is acidic. How do I neutralize it?

Unreacted adipic acid is a common acidic impurity. It can be effectively removed by a liquid-liquid extraction with a basic aqueous solution. Adipic acid reacts with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its water-soluble salt, which is then partitioned into the aqueous phase.

Troubleshooting Steps:

  • Dissolve the crude this compound in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.

  • Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Q2: I'm observing a significant amount of unreacted allyl alcohol in my product. What is the best removal method?

Allyl alcohol can be removed by washing the crude product with water or brine, as it is soluble in aqueous solutions. For more stubborn traces, vacuum distillation is effective due to the significant difference in boiling points between allyl alcohol and this compound.

Q3: After purification, my this compound has a yellow tint. What could be the cause and how can I fix it?

A yellow color can indicate the presence of polymerized or oxidized impurities. Sometimes, trace amounts of metal catalysts from the synthesis can also cause discoloration.

Troubleshooting Steps:

  • Activated Carbon Treatment: Stir the monomer with a small amount of activated carbon for a short period, followed by filtration. This can often remove colored impurities.

  • Column Chromatography: If discoloration persists, column chromatography over silica gel can be an effective method for removing these impurities.

  • Check for Peroxides: Test for the presence of peroxides, which can form if the monomer is exposed to air for extended periods. If present, they can be removed by washing with a freshly prepared 5% aqueous solution of sodium sulfite.

Q4: My vacuum distillation is proceeding very slowly or not at all. What should I check?

Possible Causes & Solutions:

  • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. Check all connections for leaks.

  • Insufficient Heating: The heating mantle temperature may be too low. Gradually increase the temperature, but be careful not to overshoot, as this can lead to decomposition.

  • Bumping: Violent boiling (bumping) can occur under vacuum. Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling. Boiling chips are not effective under vacuum.

Q5: During column chromatography, I'm getting poor separation of my this compound from an unknown impurity. What can I do?

Troubleshooting Steps:

  • Optimize Solvent System: The polarity of your eluent may not be optimal. Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., various ratios of hexane and ethyl acetate) to find a mobile phase that provides good separation between your product and the impurity (different Rf values).

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is often recommended.

  • Sample Loading: Load your sample onto the column in the minimum possible volume of solvent to ensure a tight band at the start of the chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰/D)
This compound C₁₂H₁₈O₄226.27125-126 at 3 mmHg[1]1.023[2]1.4510-1.4540[1]
Adipic AcidC₆H₁₀O₄146.14337.5 (decomposes)1.36-
Allyl AlcoholC₃H₆O58.08970.8541.413
Monoallyl AdipateC₉H₁₄O₄186.20---

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound in a 3-fold volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Washing with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer will be on the bottom.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the washing with fresh NaHCO₃ solution until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove most of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the neutralized crude this compound.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound in the distilling flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Turn on the water to the condenser and begin stirring. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 2-3 mmHg), begin to gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the correct temperature and pressure (e.g., 118-120 °C at 2 mmHg[2]). Discard any initial lower-boiling fractions.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air.

Protocol 3: Column Chromatography for High Purity this compound
  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully add it to the top of the silica gel bed.

  • Elution: Carefully add the eluting solvent to the top of the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound (Contains Adipic Acid, Allyl Alcohol, etc.) Extraction Liquid-Liquid Extraction (wash with NaHCO3) Crude->Extraction Remove Acidic Impurities Drying Drying (Anhydrous MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Remove Low-Boiling Impurities Chromatography Column Chromatography (Silica Gel) Drying->Chromatography For Highest Purity / Color Removal Pure Purified this compound Distillation->Pure High Purity Chromatography->Pure

Caption: Purification workflow for this compound.

TroubleshootingLogic start Purification Issue Identified acidic Product is Acidic? start->acidic yellow Product is Yellow? acidic->yellow No wash_base Wash with aq. NaHCO3 acidic->wash_base Yes poor_sep Poor Separation in Column? yellow->poor_sep No activated_c Treat with Activated Carbon yellow->activated_c Yes optimize_eluent Optimize Eluent with TLC poor_sep->optimize_eluent Yes run_chrom Run Column Chromatography activated_c->run_chrom Still Yellow repack Repack Column Carefully optimize_eluent->repack

References

Removing inhibitors from Diallyl adipate before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful removal of inhibitors from diallyl adipate prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in this compound and why are they present?

A1: this compound, like many vinyl monomers, is susceptible to premature polymerization during transportation and storage. To prevent this, manufacturers add inhibitors that act as radical scavengers. The most common inhibitors used are hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[1]

Q2: Is it necessary to remove the inhibitor before polymerization?

A2: Yes, it is highly recommended to remove the inhibitor before initiating polymerization. The presence of an inhibitor can lead to an induction period where no polymerization occurs until the inhibitor is consumed.[1] Attempting to overcome the inhibitor by adding excess initiator is not advisable as it can lead to the formation of low molecular weight polymers and other undesirable side reactions.[1]

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The two most common and effective lab-scale methods for removing phenolic inhibitors like HQ and MEHQ from this compound are:

  • Aqueous Caustic Wash (NaOH): This method involves washing the monomer with a dilute sodium hydroxide solution to convert the acidic phenolic inhibitor into a water-soluble salt, which can then be separated.[1][2]

  • Column Chromatography: This involves passing the monomer through a column packed with an adsorbent like basic alumina, which retains the polar inhibitor.[3][4]

Q4: How can I determine if the inhibitor has been successfully removed?

A4: The concentration of inhibitors like MEHQ in monomers can be determined spectrophotometrically. Standardized test methods, such as ASTM D3125, outline procedures for quantifying MEHQ in acrylate esters by reacting it to form a colored compound and measuring its absorbance.[5][6] Online process analyzers that measure UV absorbance can also be used for real-time monitoring of inhibitor concentration.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of inhibitors and the subsequent polymerization of this compound.

Problem Possible Causes Recommended Actions
Polymerization does not initiate or is significantly delayed (long induction period). 1. Incomplete removal of the inhibitor. 2. Presence of dissolved oxygen, which can also act as an inhibitor. 3. Inactive or insufficient amount of initiator.1. Repeat the inhibitor removal procedure or try an alternative method. 2. Ensure the monomer and reaction mixture are thoroughly deoxygenated (e.g., by sparging with an inert gas like nitrogen or argon). 3. Use a fresh batch of initiator and ensure the correct concentration is used.
Low polymer yield or low molecular weight. 1. Residual inhibitor terminating growing polymer chains. 2. High concentration of initiator leading to a high rate of initiation and subsequent termination. 3. High reaction temperature, which can favor chain transfer reactions.1. Improve the inhibitor removal process to minimize residual levels. 2. Optimize the initiator concentration; a lower concentration generally favors the formation of higher molecular weight polymers. 3. Conduct the polymerization at the lowest effective temperature.
Formation of an emulsion during NaOH wash that is difficult to separate. 1. Vigorous shaking of the separatory funnel. 2. Similar densities of the aqueous and organic layers.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Allow the mixture to stand for a longer period to allow for phase separation. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
Monomer turns yellow and viscous during storage after inhibitor removal. 1. Spontaneous polymerization due to the absence of inhibitor and exposure to light, heat, or oxygen.1. Use the purified monomer immediately. 2. If short-term storage is necessary, store the purified monomer in a sealed container, protected from light, at a low temperature (e.g., in a refrigerator), and under an inert atmosphere.

Quantitative Data on Inhibitor Removal and its Effects

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data for similar monomers, illustrating the effectiveness of inhibitor removal and the impact of residual inhibitors.

Table 1: Comparison of Inhibitor Removal Methods for Acrylic Monomers

Method Inhibitor Monomer Reported Efficiency Reference
Continuous Adsorption on Activated Carbon MEHQAcrylic AcidReduction of MEHQ concentration by at least 90%[8]
Aqueous Alkali Wash (NaOH) Hydroquinones(Meth)acrylic AcidEffective for removal of hydroquinones[8]
Adsorption on Alumina/Silica Gel VariousVinyl MonomersEffective for removal of polymerization inhibitors[8]

Table 2: Effect of MEHQ Concentration on the Polymerization of Isobornyl Acrylate (IBA)

MEHQ Concentration (ppm) Polymerization Induction Period (minutes) Adiabatic Temperature Rise (°C)
100~150~200
500~250~220
1100~350~180
Data adapted from a study on the thermal stability of polymeric materials.[9]

Experimental Protocols

Protocol 1: Inhibitor Removal using Aqueous NaOH Wash

This protocol describes the removal of phenolic inhibitors from this compound by extraction with a dilute sodium hydroxide solution.

Materials:

  • This compound containing inhibitor

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of 5% NaOH solution.

  • Stopper the funnel and gently invert it several times to mix the two phases. Caution: Do not shake vigorously to avoid emulsion formation.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.

  • Drain the lower aqueous layer.

  • Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with deionized water until the pH of the aqueous washing is neutral (pH ~7).

  • Drain the this compound into a clean, dry flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove any residual water.

  • Swirl the flask and let it stand for 15-20 minutes.

  • Decant or filter the dry this compound into a clean, dry storage container.

  • For very high purity, the monomer can be further purified by vacuum distillation.

Protocol 2: Inhibitor Removal using an Alumina Column

This protocol details the removal of phenolic inhibitors by passing the this compound monomer through a column of basic alumina.

Materials:

  • This compound containing inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (round bottom flask or Erlenmeyer flask)

  • Sand (optional)

Procedure:

  • Secure the chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina.

  • (Optional) Add a small layer of sand over the glass wool.

  • Slowly pour the basic alumina into the column, gently tapping the side of the column to ensure even packing. A general guideline is to use approximately 10-20g of alumina per 100 mL of monomer.[10]

  • (Optional) Add another small layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.

  • Place a clean, dry collection flask under the column outlet.

  • Carefully pour the this compound onto the top of the alumina column.

  • Open the stopcock and allow the monomer to flow through the column under gravity. The inhibitor will be adsorbed onto the alumina.

  • Collect the purified monomer in the collection flask.

  • The purified this compound is now ready for use. It is recommended to use it immediately.

Visualizations

Inhibitor_Removal_Workflow_NaOH start Start: this compound with Inhibitor process1 Add to Separatory Funnel start->process1 process2 Add 5% NaOH Solution process1->process2 process3 Gently Mix process2->process3 process4 Separate Aqueous Layer process3->process4 decision1 Is Aqueous Layer Colorless? process4->decision1 decision1->process3 No process5 Wash with Deionized Water decision1->process5 Yes decision2 Is pH Neutral? process5->decision2 decision2->process5 No process6 Dry with Anhydrous Salt (e.g., MgSO4) decision2->process6 Yes process7 Decant/Filter process6->process7 end End: Purified this compound process7->end

Caption: Workflow for inhibitor removal using NaOH wash.

Inhibitor_Removal_Workflow_Alumina start Start: this compound with Inhibitor process1 Prepare Alumina Column start->process1 process2 Load Monomer onto Column process1->process2 process3 Elute Monomer process2->process3 process4 Collect Purified Monomer process3->process4 end End: Purified this compound process4->end

Caption: Workflow for inhibitor removal using an alumina column.

Troubleshooting_Polymerization start Polymerization Issue? q1 No/Slow Initiation? start->q1 q2 Low Yield/MW? q1->q2 No a1 1. Check Inhibitor Removal 2. Deoxygenate System 3. Verify Initiator Activity q1->a1 Yes a2 1. Improve Inhibitor Removal 2. Optimize Initiator Conc. 3. Lower Reaction Temp. q2->a2 Yes end Consult Further Resources q2->end No

Caption: Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Acid-Catalyzed Diallyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of diallyl adipate. This guide directly addresses specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the acid-catalyzed synthesis of this compound?

A1: The two main side reactions are the formation of diallyl ether and the polymerization or oligomerization of reactants and products. Diallyl ether is formed from the acid-catalyzed self-condensation of two molecules of allyl alcohol.[1] Polymerization can occur through the free-radical polymerization of the allyl groups on both the allyl alcohol and the this compound monomer, especially at elevated temperatures.[2]

Q2: How does reaction temperature influence the formation of side products?

A2: Higher reaction temperatures can increase the rate of the desired esterification but also tend to promote side reactions.[1] Specifically, elevated temperatures can lead to an increased rate of diallyl ether formation and may also initiate the polymerization of the allyl compounds.[3]

Q3: What is the role of the acid catalyst, and how does its concentration affect the reaction?

A3: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of adipic acid, making it more electrophilic and susceptible to nucleophilic attack by allyl alcohol.[4][5] While a sufficient catalyst concentration is necessary to achieve a reasonable reaction rate, excessively high concentrations can promote the dehydration of allyl alcohol to form diallyl ether and may also contribute to charring and other degradation reactions.[6][7]

Q4: How can I minimize the formation of diallyl ether?

A4: Minimizing diallyl ether formation can be achieved by carefully controlling the reaction temperature, avoiding excessively high temperatures.[1] Using a moderate concentration of the acid catalyst is also crucial. Additionally, ensuring the efficient removal of water as it is formed can help to favor the esterification reaction over the competing ether formation.[3]

Q5: What causes the reaction mixture to become viscous or solidify, and how can this be prevented?

A5: Increased viscosity or solidification of the reaction mixture is typically due to the polymerization of this compound or allyl alcohol.[2] This can be triggered by high temperatures or the presence of radical initiators. To prevent this, it is advisable to conduct the reaction at the lowest effective temperature and to consider the addition of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium reaction.[4]

    • Solution: To drive the reaction toward the product, use an excess of one reactant (typically the less expensive one, allyl alcohol) and/or remove water as it forms.[3] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[8]

  • Possible Cause 2: Suboptimal Reaction Conditions. Incorrect temperature or reaction time can lead to low conversion.

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Possible Cause 3: Loss of Product During Workup. this compound can be lost during aqueous washing steps if emulsions form.

    • Solution: During the workup, use a brine wash (saturated NaCl solution) to help break up emulsions and reduce the solubility of the ester in the aqueous layer.[9]

Issue 2: Presence of a Significant Amount of Diallyl Ether Impurity

  • Possible Cause: High Reaction Temperature or High Catalyst Concentration. These conditions favor the self-condensation of allyl alcohol.[1]

    • Solution: Reduce the reaction temperature and/or the concentration of the acid catalyst. Monitor the reaction closely to avoid prolonged reaction times at elevated temperatures.

  • Detection: Diallyl ether has a lower boiling point than this compound and can often be identified as a separate peak eluting earlier in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[10][11] Its presence can also be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the allyl groups of the ether.[12][13][14]

  • Removal: Diallyl ether can be removed from the product by fractional distillation under reduced pressure, taking advantage of its lower boiling point.[15] Careful control of the distillation parameters is necessary to achieve good separation.

Issue 3: Polymerization of the Reaction Mixture

  • Possible Cause: High Reaction Temperature or Presence of Radical Initiators. The allyl groups in both the reactant and the product are susceptible to polymerization.[2]

    • Solution: Conduct the reaction at a moderate temperature. The introduction of a polymerization inhibitor (e.g., hydroquinone or butylated hydroxytoluene - BHT) at the beginning of the reaction can effectively prevent polymerization.[16]

Data Presentation

Table 1: Illustrative Impact of Reaction Conditions on this compound Yield and Side Product Formation

ParameterCondition ACondition BCondition C
Temperature 100°C120°C140°C
Catalyst Conc. 0.5 mol%1.0 mol%2.0 mol%
This compound Yield ModerateHighModerate-Low
Diallyl Ether Formation LowModerateHigh
Polymerization NegligibleLowSignificant

Note: This table presents illustrative data based on established principles of chemical kinetics and equilibrium to demonstrate the expected trends. Actual quantitative results will vary based on the specific experimental setup.

Experimental Protocols

Key Experiment: Acid-Catalyzed Synthesis of this compound via Fischer Esterification

Materials:

  • Adipic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable water-immiscible solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Polymerization inhibitor (optional, e.g., hydroquinone)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine adipic acid, a molar excess of allyl alcohol (e.g., 2.2 equivalents), and toluene. If desired, add a small amount of a polymerization inhibitor.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 1-2% by weight of the reactants).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the limiting reactant.[8]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess allyl alcohol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to separate it from any high-boiling impurities and residual starting materials.[8]

Visualizations

Reaction_Pathway Reaction Pathways in this compound Synthesis Adipic_Acid Adipic Acid Diallyl_Adipate This compound Adipic_Acid->Diallyl_Adipate Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Diallyl_Adipate Diallyl_Ether Diallyl Ether Allyl_Alcohol->Diallyl_Ether Self-condensation Oligomers Oligomers/Polymers Allyl_Alcohol->Oligomers Polymerization H_plus H+ (Acid Catalyst) H_plus->Diallyl_Adipate Catalyzes H_plus->Diallyl_Ether Catalyzes Diallyl_Adipate->Oligomers Polymerization Water Water Diallyl_Adipate->Water Byproduct

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting this compound Synthesis Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Incomplete_Reaction Incomplete Reaction Analysis->Incomplete_Reaction Side_Products Side Products Detected Analysis->Side_Products Increase_Alcohol Increase Allyl Alcohol Excess Incomplete_Reaction->Increase_Alcohol Yes Remove_Water Ensure Efficient Water Removal Incomplete_Reaction->Remove_Water Yes Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Check_Ether Diallyl Ether Present? Side_Products->Check_Ether Yes Check_Polymer Polymerization Occurred? Side_Products->Check_Polymer Yes Lower_Temp_Catalyst Lower Temperature & Catalyst Concentration Check_Ether->Lower_Temp_Catalyst Yes Add_Inhibitor Add Polymerization Inhibitor Check_Polymer->Add_Inhibitor Yes Lower_Temp Lower Reaction Temperature Check_Polymer->Lower_Temp Yes Fractional_Distillation Fractional Distillation Lower_Temp_Catalyst->Fractional_Distillation Purification

Caption: A workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Controlling Crosslinking with Diallyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallyl adipate as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a crosslinking agent?

This compound is a diallyl ester of adipic acid, featuring two allyl functional groups.[1] These allyl groups enable it to act as a crosslinking agent during free-radical polymerization.[1] The polymerization process forms a three-dimensional polymer network, which enhances the thermal, mechanical, and chemical resistance of the final material.

Q2: What is the primary challenge when polymerizing this compound?

A common issue in the polymerization of diallyl monomers like this compound is achieving a high degree of polymerization and conversion. This is often due to degradative chain transfer, where a hydrogen atom is abstracted from an allyl group, terminating a growing polymer chain and forming a less reactive allyl radical. This slows down the overall reaction and can lead to lower molecular weight polymers.

Q3: How does temperature influence the crosslinking process?

Temperature has a significant impact on the polymerization of this compound. Increasing the temperature generally accelerates the rate of initiation and propagation. However, it also increases the rate of degradative chain transfer reactions. Therefore, an optimal temperature must be chosen to ensure a reasonable reaction rate while minimizing premature termination of polymer chains. For diallyl phthalate, a similar monomer, the conversion before gelation is notably affected by the reaction temperature.[2]

Q4: What is the role of the initiator concentration?

The initiator concentration is a critical factor in controlling the polymerization. A higher initiator concentration leads to a greater number of free radicals, which can increase the polymerization rate.[3][4] However, an excessively high concentration can result in the formation of many short polymer chains and may not necessarily lead to a higher degree of crosslinking. For some systems, an optimal initiator concentration exists beyond which the mechanical properties of the crosslinked polymer may decrease.[5]

Q5: Can the degree of crosslinking be controlled by varying the this compound concentration?

Yes, the concentration of this compound, as the crosslinking agent, directly influences the crosslink density of the resulting polymer network.[6] A higher concentration of this compound will generally lead to a more densely crosslinked polymer, which will affect its mechanical properties and swelling behavior.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Polymer Yield / Incomplete Conversion 1. Presence of Inhibitors: Oxygen or other impurities can inhibit the free-radical polymerization. 2. Low Initiator Concentration: Insufficient initiator will result in a slow or incomplete reaction. 3. Low Reaction Temperature: The temperature may not be high enough to efficiently decompose the initiator and drive the polymerization. 4. Degradative Chain Transfer: An inherent issue with allyl monomers.1. Purify Monomer: Ensure this compound is free of inhibitors. Deoxygenate: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. 2. Optimize Initiator Concentration: Gradually increase the initiator concentration. Refer to the quantitative data table for guidance. 3. Increase Temperature: Cautiously increase the reaction temperature in increments. Be aware that excessive temperatures can promote side reactions. 4. Consider a Co-monomer: In some applications, copolymerization with a more reactive monomer can improve overall conversion.
Premature Gelation 1. High Initiator Concentration: Too much initiator can lead to rapid crosslinking and gelation. 2. High Reaction Temperature: Elevated temperatures can significantly accelerate the crosslinking reaction.[8] 3. High this compound Concentration: A high concentration of the crosslinking agent will lead to a faster onset of gelation.1. Reduce Initiator Concentration: Decrease the amount of initiator used. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate. 3. Adjust Monomer Feed: If applicable, reduce the initial concentration of this compound or add it to the reaction mixture gradually.
Final Polymer is Brittle 1. Excessive Crosslink Density: A very high degree of crosslinking can lead to a rigid and brittle material.1. Reduce this compound Concentration: Lower the amount of this compound relative to other monomers. 2. Decrease Initiator Concentration: A lower initiator concentration can sometimes lead to longer, more flexible polymer chains between crosslinks.
Final Polymer is Too Soft / Tacky 1. Low Crosslink Density: Insufficient crosslinking will result in a soft, potentially tacky, material.1. Increase this compound Concentration: Increase the amount of crosslinking agent. 2. Optimize Initiator Concentration and Temperature: Ensure the polymerization conditions are sufficient to achieve a high degree of conversion and crosslinking. Refer to the quantitative data table.

Quantitative Data on Crosslinking Control

The following table provides illustrative data on how varying experimental parameters can influence the degree of crosslinking in a this compound system. The "Degree of Crosslinking" can be assessed through methods like swelling tests (where a lower swelling ratio indicates higher crosslinking) or by measuring mechanical properties such as Young's Modulus (where a higher modulus generally corresponds to higher crosslink density).

This compound Conc. (wt%) Initiator (BPO) Conc. (mol%) Temperature (°C) Illustrative Degree of Crosslinking (Relative Units) Observations
10180LowInsufficient crosslinker concentration results in a soft polymer.
30180MediumA good balance for a flexible but crosslinked network.
50180HighHigher this compound concentration leads to a more rigid material.[6]
300.580Low-MediumLower initiator concentration can slow the reaction and may result in lower crosslink density.[5]
30280HighIncreased initiator can lead to a higher degree of crosslinking, but may also increase brittleness.[9]
30170Low-MediumLower temperature slows the polymerization rate and may lead to a lower final crosslink density.
30190HighHigher temperature increases the reaction rate, potentially leading to a higher crosslink density, but also risks premature gelation.[2]

Note: This data is illustrative and the optimal conditions for a specific application should be determined experimentally.

Experimental Protocols

General Protocol for Bulk Polymerization of this compound

This protocol outlines a general procedure for the bulk polymerization of this compound to form a crosslinked polymer.

Materials:

  • This compound (inhibitor-free)

  • Radical Initiator (e.g., Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert gas supply (Nitrogen or Argon)

  • Constant temperature oil bath

  • Solvent for washing (e.g., methanol)

  • Vacuum oven

Procedure:

  • Monomer Preparation: Ensure the this compound is free from inhibitors. If necessary, pass it through a column of activated alumina.

  • Reaction Setup: Place the desired amount of this compound and the initiator (e.g., 0.5-2.0 mol% relative to the monomer) into the reaction vessel.

  • Deoxygenation: Seal the vessel and deoxygenate the mixture by bubbling with an inert gas for 15-20 minutes.

  • Polymerization: Immerse the sealed vessel in a preheated oil bath at the desired temperature (e.g., 70-90°C).[1]

  • Curing: Allow the polymerization to proceed for the desired amount of time. The time will vary depending on the temperature and initiator concentration.

  • Post-Curing: After the initial curing, it may be beneficial to post-cure the polymer at a higher temperature to ensure complete reaction of the allyl groups.

  • Characterization: The resulting crosslinked polymer can be characterized for its degree of crosslinking using techniques such as swelling tests or dynamic mechanical analysis (DMA).[10]

Method for Determining the Degree of Crosslinking via Swelling Test

Principle: The extent to which a crosslinked polymer swells in a suitable solvent is inversely proportional to its crosslink density.

Procedure:

  • A small, accurately weighed sample of the dry crosslinked polymer (W_d) is immersed in a suitable solvent (e.g., toluene or acetone) at a constant temperature.

  • The sample is allowed to swell until equilibrium is reached (typically 24-48 hours).

  • The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted away, and the swollen weight (W_s) is measured.

  • The swelling ratio (Q) is calculated as: Q = 1 + ( (W_s - W_d) / W_d ) * (ρ_p / ρ_s) where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

  • A lower swelling ratio indicates a higher degree of crosslinking.

Visualizations

Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_cyclization Intramolecular Cyclization I Initiator (I) R Free Radical (R•) I->R Heat M This compound (M) R->M Initiation RM Growing Chain (RM•) RM_cyc Cyclized Radical RM->M Propagation P Linear Polymer RM->P Termination XL Crosslinked Network RM->XL Crosslinking RM->RM_cyc Intramolecular Reaction P->RM Chain Transfer Cycle Cyclic Structure RM_cyc->Cycle

Caption: Free-radical polymerization and crosslinking mechanism of this compound.

Experimental_Workflow prep 1. Preparation of Reactants (this compound, Initiator) mix 2. Mixing and Deoxygenation prep->mix poly 3. Polymerization (Controlled Temperature) mix->poly cure 4. Curing & Post-Curing poly->cure char 5. Characterization cure->char swell Swelling Test char->swell Degree of Crosslinking dma DMA char->dma Mechanical Properties ftir FTIR char->ftir Chemical Structure

Caption: General experimental workflow for controlling and characterizing crosslinking.

References

Preventing premature polymerization of Diallyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of diallyl adipate.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the handling, storage, and experimentation with this compound, leading to premature polymerization.

Q1: My this compound appears viscous, has solidified, or contains gel-like particles in the container. What should I do?

A: This is a strong indication that premature polymerization has occurred.

  • Immediate Action: Do not use the monomer for your experiments as it will lead to inconsistent and unreliable results. The presence of oligomers and polymers will alter the stoichiometry and kinetics of your reaction.

  • Troubleshooting:

    • Review Storage Conditions: Verify that the monomer was stored according to the recommended guidelines. Exposure to elevated temperatures, light, or oxygen can initiate polymerization.[1][2][3]

    • Check for Inhibitor Depletion: If the monomer has been stored for an extended period, the inhibitor may have been consumed.

  • Recommended Solution: It is best to dispose of the polymerized monomer according to your institution's safety protocols and obtain a fresh batch.

Q2: My polymerization reaction is proceeding much faster than expected, or I'm observing an uncontrolled exotherm. What could be the cause?

A: This could be due to the presence of partially polymerized this compound in your starting material.

  • Possible Cause: The monomer may have undergone some degree of polymerization during storage, creating oligomers that can act as seeds for rapid polymerization.

  • Recommended Action:

    • Use a fresh batch of monomer for critical applications.

    • Consider analyzing the viscosity of the stored monomer before use as an indicator of partial polymerization.

Q3: I am observing inconsistent results between different batches of this compound.

A: Variability in monomer quality or storage history is the likely cause.

  • Recommended Action:

    • Ensure all batches of monomer are stored under the same recommended conditions (see Table 1).

    • If possible, perform a quality control check on a small sample of a new batch to confirm its polymerization characteristics before large-scale use.

Q4: What are the primary triggers for the premature polymerization of this compound?

A: The main triggers are:

  • Heat: Elevated temperatures accelerate the rate of free radical formation, which initiates polymerization.[1][2]

  • Light: UV light can provide the energy to initiate polymerization.[1][2]

  • Oxygen: While some inhibitors require the presence of oxygen to be effective, oxygen can also contribute to the formation of peroxide initiators, especially in the absence of an appropriate inhibitor. Storing under an inert atmosphere is generally recommended.[1][2][4]

  • Contamination: Contact with contaminants such as metals, strong acids, or bases can catalyze polymerization.[2][3]

Q5: What is a polymerization inhibitor and why is it necessary for storing this compound?

A: A polymerization inhibitor is a chemical compound added to a monomer to quench free radicals and prevent the initiation of a polymerization chain reaction. For a reactive monomer like this compound, an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life during storage and transport.[5][6][7]

Data Summary

The following table summarizes the recommended storage conditions and common inhibitors for preventing the premature polymerization of this compound.

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of thermally-induced free radical formation.[1][2][3]
Light Exposure Store in a dark or amber/opaque containerPrevents photo-initiated polymerization.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Minimizes exposure to oxygen, which can form peroxide initiators.[1][2][3]
Inhibitors Hydroquinone monomethyl ether (MEHQ), Butylated hydroxytoluene (BHT), 4-tert-butylcatechol (TBC)These phenolic inhibitors are effective radical scavengers.[4][7]
Inhibitor Concentration Typically 10-300 ppmEffective at preventing polymerization during storage without significantly impacting intended polymerization when removed.[4]

Experimental Protocols

Protocol 1: Removal of Inhibitor Prior to Polymerization

For many applications, the presence of an inhibitor is undesirable as it will interfere with the intended polymerization. The following protocol describes a common method for removing phenolic inhibitors.

Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers

  • Round-bottom flask

  • Rotary evaporator or vacuum distillation setup

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with 1 M NaOH solution two more times.

  • Wash the this compound with an equal volume of deionized water to remove any residual NaOH. Repeat this wash until the aqueous layer is neutral (test with pH paper).

  • Drain the this compound into a clean, dry beaker and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the monomer.

  • Gently swirl the beaker and let it stand for 15-20 minutes.

  • Filter or decant the dry this compound into a clean, dry round-bottom flask.

  • For very sensitive polymerizations, the monomer can be further purified by vacuum distillation.[8]

  • Important: Use the inhibitor-free this compound immediately, as it will be highly susceptible to premature polymerization.

Protocol 2: Storage of Inhibitor-Free this compound (Short-Term)

If immediate use is not possible, the inhibitor-free monomer can be stored for a very short period under specific conditions.

Materials:

  • Inhibitor-free this compound

  • Schlenk flask or an amber vial with a septum-lined cap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Transfer the freshly purified, inhibitor-free this compound to a dry Schlenk flask or amber vial.

  • Seal the container.

  • If using a Schlenk flask, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • If using a vial, purge the headspace with a gentle stream of inert gas for 5-10 minutes before tightly sealing the cap.

  • Store the container in a refrigerator at 2-8 °C and in the dark.

  • Use within 24-48 hours for best results.

Visualizations

The following diagrams illustrate key concepts related to the prevention of premature polymerization of this compound.

PrematurePolymerizationPrevention Heat Heat Storage Proper Storage (2-8°C, Dark) Heat->Storage Light Light Light->Storage Oxygen Oxygen Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Oxygen->Inert_Atmosphere Contaminants Contaminants Handling Proper Handling (Clean Equipment) Contaminants->Handling Inhibitors Addition of Inhibitors (e.g., MEHQ)

Caption: Logical workflow for preventing premature polymerization.

ExperimentalWorkflow Start This compound (with inhibitor) Wash_NaOH Wash with 1M NaOH Start->Wash_NaOH Wash_H2O Wash with DI Water Wash_NaOH->Wash_H2O Dry Dry with MgSO4/Na2SO4 Wash_H2O->Dry Distill Optional: Vacuum Distillation Dry->Distill Use_Immediately Use Immediately for Polymerization Dry->Use_Immediately If distillation is skipped Distill->Use_Immediately Recommended Store_Short_Term Short-Term Storage (Inert Atmosphere, 2-8°C) Distill->Store_Short_Term If necessary

Caption: Experimental workflow for inhibitor removal.

References

Troubleshooting low yields in Diallyl adipate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of diallyl adipate. The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low polymer yield in this compound polymerization?

Low yields in this compound polymerization are often linked to the inherent reactivity of allyl monomers. The principal causes include:

  • Degradative Chain Transfer: This is a significant factor where a hydrogen atom is abstracted from an allyl group of a monomer by a propagating radical. This terminates the growing polymer chain and forms a stable, less reactive allyl radical, which is slow to re-initiate new chains, thus reducing the overall polymer yield.[1][2]

  • Inhibition by Oxygen: Oxygen can react with free radicals, inhibiting the polymerization process. It is crucial to deoxygenate the reaction mixture thoroughly before and during the polymerization.[3]

  • Impurities in Monomer: Impurities can act as inhibitors or chain transfer agents, leading to premature termination of polymer chains and lower yields. Ensure the this compound monomer is pure before use.

  • Suboptimal Initiator Concentration: An inappropriate concentration of the free-radical initiator can lead to either too few chains being initiated or an excess of radicals causing premature termination.

  • Inappropriate Reaction Temperature: While higher temperatures increase the rate of initiation and propagation, they also significantly accelerate the rate of degradative chain transfer.[2] This can lead to the formation of low molecular weight oligomers instead of high polymer, effectively reducing the isolated yield of the desired polymer.

Q2: How does the choice of initiator affect the polymerization of this compound?

The choice of initiator is critical for a successful polymerization. This compound is polymerized via a free-radical mechanism.[3]

  • Initiator Type: Peroxide and azo-type initiators are commonly used for allyl monomer polymerization.[4][] Examples include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).[4][6] The choice often depends on the desired reaction temperature, as different initiators have different decomposition kinetics.

  • Initiator Concentration: The concentration of the initiator affects both the rate of polymerization and the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of growing chains, which can increase the polymerization rate but may also result in a lower average molecular weight due to a higher rate of termination reactions.

Q3: What is the role of intramolecular cyclization in this compound polymerization?

Intramolecular cyclization is a key mechanistic feature in the polymerization of diallyl monomers.[1][3] It involves the reaction of the radical at the end of a growing chain with the second allyl group of the same monomer unit that has already been incorporated into the chain. This forms a cyclic structure within the polymer backbone. This process is in competition with intermolecular propagation, where the radical adds to a new monomer molecule. The tendency for cyclization is influenced by the flexibility of the adipate chain.[3] While essential for polymer formation, the balance between cyclization and intermolecular propagation affects the final polymer structure and properties.

Troubleshooting Guide

Issue 1: Low Polymer Yield or Low Monomer Conversion

This is one of the most common problems encountered with the polymerization of allyl monomers.[1]

ParameterPotential Cause of Low YieldRecommended Action
Reaction Atmosphere Presence of oxygen inhibiting the free-radical polymerization.Ensure the reaction setup is properly sealed and deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for an adequate amount of time before and during the reaction.[3]
Monomer Purity Impurities in the this compound monomer acting as inhibitors or chain transfer agents.Purify the monomer before use, for example, by vacuum distillation.
Initiator Concentration Initiator concentration is too low, leading to a slow reaction rate, or too high, causing premature termination.Optimize the initiator concentration. Start with a concentration in the range of 0.1-1.0 mol% relative to the monomer and adjust as needed.
Reaction Temperature The temperature may be too low, resulting in a slow polymerization rate, or too high, promoting degradative chain transfer.[2]Optimize the reaction temperature. A typical starting point for BPO is around 80°C.[3] Lowering the temperature may reduce degradative chain transfer, but will also slow the reaction rate.
Reaction Time The polymerization time may be insufficient for high conversion.Increase the reaction time and monitor the conversion at different time points to determine the optimal duration.
Issue 2: Low Molecular Weight of the Resulting Polymer

Low molecular weight is a characteristic challenge in the polymerization of diallyl monomers due to degradative chain transfer.[1][2]

ParameterInfluence on Molecular WeightRecommended Action
Reaction Temperature Higher temperatures increase the rate of degradative chain transfer, leading to lower molecular weight.[2]Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate to minimize chain transfer.
Initiator Concentration Higher initiator concentrations result in a larger number of polymer chains, which generally leads to a lower average molecular weight.Use a lower initiator concentration to allow for longer chain growth before termination.
Monomer Concentration In solution polymerization, a higher monomer concentration favors propagation over termination and chain transfer, potentially leading to higher molecular weight.If performing the reaction in a solvent, try increasing the monomer concentration.
Chain Transfer Agents The presence of substances that can act as chain transfer agents will lower the molecular weight.Ensure the monomer and solvent are pure and free from unintentional chain transfer agents. The use of a dedicated chain transfer agent should be carefully controlled if molecular weight regulation is desired.[2]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol describes a typical procedure for the bulk free-radical polymerization of this compound.

Materials:

  • This compound (purified)

  • Benzoyl peroxide (BPO) or other suitable free-radical initiator[4][]

  • Polymerization tube or reaction flask

  • Inert gas supply (Nitrogen or Argon)

  • Constant temperature oil bath

  • Methanol (for precipitation)

  • Acetone (for dissolution)

  • Vacuum oven

Procedure:

  • Monomer Purification: If necessary, purify the this compound monomer by vacuum distillation to remove any inhibitors or impurities.

  • Polymerization Setup: Place a known amount of purified this compound into a polymerization tube.

  • Initiator Addition: Add the desired amount of the radical initiator (e.g., 0.5 mol% BPO) to the tube.

  • Deoxygenation: Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon gas for 15-20 minutes while keeping the tube in an ice bath to minimize premature polymerization.[3]

  • Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80°C for BPO).[3]

  • Reaction Monitoring: Allow the reaction to proceed for the desired amount of time (e.g., several hours). The viscosity of the mixture will increase as the polymerization progresses.

  • Quenching the Reaction: To stop the polymerization, remove the tube from the oil bath and cool it rapidly in an ice bath.

  • Polymer Isolation: Dissolve the contents of the tube in a suitable solvent like acetone. Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.[3]

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).[3]

  • Characterization: Determine the percentage conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomer.[3] Analyze the molecular weight using techniques like Gel Permeation Chromatography (GPC).

Visualizations

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low yields in this compound polymerization.

Polymerization Mechanism Pathway

Diallyl_Adipate_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Heat Monomer This compound Monomer Radical->Monomer Initiation Growing_Chain Propagating Radical (P•) Monomer->Growing_Chain Cyclization Intramolecular Cyclization Growing_Chain->Cyclization Linear_Propagation Intermolecular Propagation Growing_Chain->Linear_Propagation Chain_Transfer Degradative Chain Transfer Growing_Chain->Chain_Transfer Cyclized_Chain Cyclized Propagating Radical Cyclization->Cyclized_Chain Linear_Chain Linear Propagating Radical Linear_Propagation->Linear_Chain Cyclized_Chain->Monomer Propagation Polymer High Polymer Cyclized_Chain->Polymer Termination Linear_Chain->Monomer Propagation Linear_Chain->Polymer Termination Dead_Polymer Terminated Polymer (Low MW) Chain_Transfer->Dead_Polymer New_Monomer This compound Monomer Chain_Transfer->New_Monomer Stable_Radical Stable Allyl Radical (Low Reactivity) New_Monomer->Stable_Radical

Caption: Key pathways in the free-radical polymerization of this compound.

References

Optimizing initiator concentration for Diallyl adipate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of diallyl adipate. The following sections offer insights into optimizing initiator concentration and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

The polymerization of this compound proceeds via a free-radical mechanism. A key feature of diallyl monomer polymerization is the interplay between intermolecular propagation, which leads to linear chain growth and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.[1]

Q2: Which initiators are commonly used for this compound polymerization?

For the free-radical polymerization of this compound, common thermal initiators include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The selection of the initiator is primarily dependent on its solubility in the monomer and its decomposition temperature, which should be appropriate for the desired reaction conditions.[2][3]

Q3: How does initiator concentration generally affect the polymerization of this compound?

Increasing the initiator concentration typically leads to a higher rate of polymerization.[4] This is due to a greater number of free radicals being generated, which in turn initiates more polymer chains simultaneously. However, this also generally results in a lower average molecular weight of the polymer, as more chains are competing for the same amount of monomer and terminate at shorter lengths.[4][5]

Q4: What is a typical starting concentration range for a thermal initiator like benzoyl peroxide (BPO)?

A common starting point for thermal initiators like BPO is in the range of 0.5% to 2.0% by weight of the monomer. However, the optimal concentration is highly dependent on the desired reaction rate and the final properties of the polymer. It is always recommended to perform a series of experiments with varying initiator concentrations to determine the optimal level for your specific application.

Q5: How does initiator concentration impact the gel point of the polymerization?

The gel point is the stage at which an infinite polymer network begins to form, leading to a rapid increase in viscosity.[1] Generally, increasing the initiator concentration will decrease the gelation time.[1] This is because a higher concentration of initiator leads to a faster polymerization rate and quicker formation of the crosslinked network.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
1. Slow or No Polymerization Insufficient Initiator Concentration: The concentration of the initiator is too low to generate an adequate number of free radicals to initiate and sustain the polymerization.- Incrementally increase the initiator concentration (e.g., by 0.25 wt% intervals).- Ensure the initiator is fully dissolved in the monomer before initiating polymerization.
Low Reaction Temperature: The temperature is not high enough to cause the thermal decomposition of the initiator at a sufficient rate.- Verify that the reaction temperature is appropriate for the chosen initiator's half-life.- Increase the reaction temperature in small increments (e.g., 5-10 °C).
Presence of Inhibitors: The this compound monomer may contain inhibitors to prevent spontaneous polymerization during storage.- Check the manufacturer's specifications for the presence and concentration of inhibitors.- Consider passing the monomer through a column of activated alumina to remove inhibitors if necessary.
Oxygen Inhibition: Atmospheric oxygen can quench free radicals, leading to incomplete polymerization, particularly at the surface.- Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).- Degas the monomer by bubbling with an inert gas prior to heating.
2. Polymerization is Too Fast and Uncontrolled Excessive Initiator Concentration: A high concentration of initiator can lead to a very rapid, highly exothermic reaction that is difficult to manage.- Decrease the initiator concentration.- Consider a semi-batch process where the initiator is added portion-wise over time.
High Reaction Temperature: The reaction temperature is too high, leading to a very rapid decomposition of the initiator.- Lower the reaction temperature.
3. Low Polymer Yield Premature Termination: The growing polymer chains are terminating before a high conversion of monomer is achieved.- Optimize the initiator concentration; too high a concentration can lead to early termination.- Ensure the reaction is run for a sufficient amount of time.
Incomplete Reaction: The polymerization has not been allowed to proceed to completion.- Increase the reaction time.- Monitor the conversion over time to determine when the reaction has plateaued.
4. Final Polymer has Undesirable Properties (e.g., too brittle, low molecular weight) High Initiator Concentration: As mentioned, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[4][5]- Decrease the initiator concentration to generate fewer, longer polymer chains.
Chain Transfer Reactions: Chain transfer agents, which can be impurities or intentionally added, can limit the molecular weight.- Purify the monomer to remove any potential chain transfer agents.- Avoid solvents that are known to act as chain transfer agents.

Data Presentation

The following tables provide an example of how the concentration of benzoyl peroxide (BPO) can influence the polymerization of a diallyl monomer system. While this data is adapted from studies on similar crosslinking polymerizations, it illustrates the expected trends for this compound.

Table 1: Effect of Initiator (BPO) Concentration on Monomer Conversion and Gelation Time

BPO Concentration (wt%)Polymerization Time (hours)Final Monomer Conversion (%)Gelation Time (minutes)
0.58~ 65~ 180
1.08~ 80~ 120
1.58~ 90~ 90
2.08> 95~ 60

Note: The above data is illustrative and the actual values for this compound may vary depending on specific experimental conditions.

Table 2: Influence of Initiator (BPO) Concentration on Final Polymer Properties

BPO Concentration (wt%)Average Molecular Weight (Mw)Crosslink DensityMechanical Properties
0.5HigherLowerMore flexible, lower strength
1.0IntermediateIntermediateBalanced properties
1.5LowerHigherMore brittle, higher strength
2.0LowestHighestVery brittle, high modulus

Note: This table presents qualitative trends. Quantitative data would require specific mechanical testing of the resulting polymers.

Experimental Protocols

1. Protocol for Bulk Polymerization of this compound

This protocol outlines a general procedure for the bulk polymerization of this compound using benzoyl peroxide as a thermal initiator.

  • Materials:

    • This compound monomer

    • Benzoyl peroxide (BPO)

    • Reaction vessel (e.g., Schlenk tube or three-neck flask) with a magnetic stirrer

    • Inert gas supply (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Methanol (for precipitation)

    • Vacuum oven

  • Procedure:

    • Monomer Preparation: If the this compound monomer contains an inhibitor, it may be necessary to remove it by passing the monomer through a column of activated alumina.

    • Initiator Addition: Weigh the desired amount of this compound into the reaction vessel. In a separate container, weigh the desired amount of benzoyl peroxide (e.g., 1.0 wt% of the monomer). Add the BPO to the monomer and stir until it is completely dissolved.

    • Degassing: Seal the reaction vessel and purge the mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

    • Polymerization: Immerse the reaction vessel in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 80-90 °C for BPO).

    • Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time. The progress of the reaction can be monitored by observing the increase in viscosity.

    • Termination and Precipitation: To stop the reaction, cool the vessel rapidly in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., acetone or THF). Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

2. Protocol for Determining Monomer Conversion

Gravimetric analysis is a straightforward method to determine the final monomer conversion.

  • Procedure:

    • Accurately weigh the initial mass of the this compound monomer (Wmonomer).

    • After the polymerization and purification steps described above, accurately weigh the final mass of the dried polymer (Wpolymer).

    • Calculate the percentage conversion using the following formula: Conversion (%) = (W_polymer / W_monomer) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_monomer Prepare this compound (remove inhibitor if necessary) add_initiator Add and Dissolve Benzoyl Peroxide prep_monomer->add_initiator degas Degas with Inert Gas (N2 or Ar) add_initiator->degas heat Heat to Reaction Temperature (e.g., 80-90°C) degas->heat terminate Terminate Reaction (cool down) heat->terminate precipitate Precipitate Polymer (in Methanol) terminate->precipitate dry Dry Polymer (vacuum oven) precipitate->dry analyze Analyze Polymer (e.g., Conversion, MW) dry->analyze

Caption: Experimental workflow for the bulk polymerization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Slow or No Polymerization cause1 Insufficient Initiator? start->cause1 cause2 Low Temperature? start->cause2 cause3 Inhibitor Present? start->cause3 cause4 Oxygen Inhibition? start->cause4 sol1 Increase Initiator Concentration cause1->sol1 Yes sol2 Increase Reaction Temperature cause2->sol2 Yes sol3 Remove Inhibitor cause3->sol3 Yes sol4 Use Inert Atmosphere cause4->sol4 Yes

Caption: Troubleshooting logic for slow or no polymerization of this compound.

References

Technical Support Center: Diallyl Adipate Polymer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of diallyl adipate polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

The main challenges in this compound polymerization are related to its molecular structure and the free-radical polymerization mechanism.[1] A significant issue is degradative chain transfer , where a hydrogen atom is abstracted from an allyl group of a monomer by a growing polymer radical. This terminates the polymer chain and forms a stable, less reactive allylic radical, which is slow to initiate new chains, ultimately hindering the formation of high molecular weight polymers.[1][2] Another key characteristic is the competition between intermolecular propagation (leading to chain growth and crosslinking) and intramolecular cyclization , which forms cyclic structures within the polymer backbone.[3]

Q2: Why am I consistently obtaining low molecular weight polymers?

Low molecular weight is a frequent outcome in diallyl monomer polymerization.[1] Besides degradative chain transfer, other factors can contribute:

  • High Initiator Concentration: An excess of initiator can create many short polymer chains and increase termination reactions.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of degradative chain transfer relative to propagation.[1]

  • Presence of Impurities: Impurities in the monomer or solvent can interfere with the polymerization process.[2]

  • Oxygen Inhibition: The presence of oxygen can scavenge free radicals, preventing polymerization.[1]

Q3: How do I characterize the molecular weight of my this compound polymer?

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers.[4][5] GPC separates polymer molecules based on their size in solution.[5] This analysis provides key parameters such as:

  • Number-average molecular weight (Mn) [5]

  • Weight-average molecular weight (Mw) [5]

  • Polydispersity Index (PDI or Đ) , which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.[5]

Q4: What techniques are used for structural characterization?

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical structure of the polymer. Key spectral features to monitor include the disappearance of the allyl double bonds and the formation of the polyester backbone.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the polymer's structure and can be used to quantify the degree of cyclization.[3][7]

Q5: How can I analyze the thermal properties of my this compound polymer?

The thermal properties of this compound polymers are typically investigated using the following techniques:[8]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability and decomposition temperature of the polymer by monitoring its mass change as a function of temperature.[8][9]

Troubleshooting Guides

Issue 1: Low Polymer Yield and/or Low Molecular Weight

This is one of the most common problems encountered during the polymerization of diallyl monomers.[1]

Potential Cause Troubleshooting Action Expected Outcome
Degradative Chain Transfer Optimize initiator concentration; use the lowest effective concentration.[2] Lower the reaction temperature to reduce the rate of chain transfer relative to propagation.[1]Increased polymer chain length and higher molecular weight.
High Initiator Concentration Decrease the initiator concentration.Formation of longer polymer chains.
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction rate, it can suppress degradative chain transfer.[1]Higher molecular weight polymer.
Monomer or Solvent Impurities Purify the this compound monomer (e.g., by distillation) and use high-purity, degassed solvents.[1]More efficient polymerization and higher yield.
Oxygen in the Reaction Thoroughly deoxygenate the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon).[1]Prevention of radical scavenging and successful polymerization initiation.

Experimental Protocols

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound polymers.[11]

Methodology:

  • Sample Preparation: Dissolve a known concentration of the this compound polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) to prepare a dilute solution (typically 1-2 mg/mL).[12] Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Instrumentation: Use a GPC system equipped with a series of columns (e.g., ultrastyragel columns) and a differential refractometer as the detector.[12]

  • Analysis Conditions:

    • Eluent: Chloroform or tetrahydrofuran.[12]

    • Flow Rate: Typically 1 mL/min.[12]

    • Temperature: Maintain a constant column and detector temperature (e.g., 35 °C).[12]

  • Calibration: Calibrate the system using polystyrene standards with a narrow molecular weight distribution.[12]

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Objective: To identify the functional groups present in the this compound polymer and confirm polymerization.[3]

Methodology:

  • Sample Preparation: Prepare the polymer sample as a thin film on a KBr disc or by casting from a solution onto a suitable substrate.[6]

  • Instrumentation: Use an FTIR spectrometer.

  • Data Collection: Record the infrared spectrum over a spectral range of 4000 to 400 cm⁻¹.[6]

  • Data Analysis: Identify characteristic absorption bands. Look for the disappearance of peaks associated with the allyl C=C double bonds and the appearance or enhancement of peaks related to the polyester backbone.[3]

Thermal Analysis: DSC and TGA

Objective: To evaluate the thermal transitions and stability of the this compound polymer.[10]

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan and seal it.[10]

  • Analysis Conditions:

    • Heat the sample from room temperature to a temperature above its expected transitions (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) from the second heating curve, which eliminates any prior thermal history.[10]

  • Data Analysis: Analyze the heat flow versus temperature curve to identify the Tg.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).[10]

  • Analysis Conditions: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere to prevent oxidation.[10]

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset decomposition temperature and the temperature of maximum decomposition rate from the TGA curve and its derivative.[10]

Visualizations

G cluster_0 Polymerization Troubleshooting Problem Low Molecular Weight Polymer Cause1 Degradative Chain Transfer Problem->Cause1 Cause2 High Initiator Concentration Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Cause4 Impurities/Oxygen Problem->Cause4 Solution1 Optimize Initiator Conc. & Temp. Cause1->Solution1 Cause2->Solution1 Cause3->Solution1 Solution2 Purify Monomer & Degas System Cause4->Solution2

Caption: Troubleshooting workflow for low molecular weight in this compound polymerization.

G cluster_1 Characterization Workflow Start This compound Polymer GPC GPC/SEC Analysis Start->GPC FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR Thermal Thermal Analysis (DSC/TGA) Start->Thermal MWD Molecular Weight (Mn, Mw, PDI) GPC->MWD Structure Chemical Structure & Cyclization FTIR->Structure NMR->Structure Properties Thermal Properties (Tg, Td) Thermal->Properties

Caption: Experimental workflow for the characterization of this compound polymers.

References

Improving the mechanical properties of Diallyl adipate-crosslinked polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of diallyl adipate-crosslinked polymers.

Note on Material Data: Comprehensive quantitative mechanical property data for this compound homopolymers is limited in publicly available literature. Therefore, diallyl phthalate (DAP), a structurally similar and well-characterized diallyl ester, is used as a representative example throughout this guide. The principles for improving mechanical properties are transferable to this compound systems. However, due to the longer and more flexible aliphatic adipate chain, it can be inferred that neat, cured this compound polymers may exhibit greater flexibility, a lower glass transition temperature, and potentially lower tensile strength and modulus compared to their diallyl phthalate counterparts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the mechanical strength of my this compound polymer?

A1: The most effective methods to improve mechanical properties such as tensile strength, flexural strength, and modulus are:

  • Reinforcement with Fillers: Incorporating fillers, particularly glass fibers, can dramatically increase strength and stiffness.[2] Even at the nanoscale, fillers like nanoclay can improve tensile properties and thermal stability.

  • Optimization of Curing (Crosslinking) Conditions: The extent of the crosslinking reaction is critical. Ensuring optimal curing temperature and time can maximize the crosslink density, which directly enhances mechanical strength.[3] Incomplete curing is a common cause of poor mechanical performance.

  • Post-Curing: A post-curing step, typically at a temperature above the polymer's glass transition temperature (Tg), can help complete the crosslinking reaction and relieve internal stresses, leading to improved properties.

Q2: My cured this compound polymer is too brittle. How can I improve its toughness and impact strength?

A2: Brittleness in thermosets often indicates high crosslink density or internal stresses. To improve toughness (the ability to absorb energy before fracturing), consider the following:

  • Introduce a Toughening Agent: Blending the this compound resin with a small amount of a more flexible polymer or a reactive liquid rubber can interrupt the rigid network and absorb impact energy.

  • Moderate Crosslink Density: While high crosslink density increases strength, excessive crosslinking can lead to brittleness.[4] This can be controlled by optimizing the initiator concentration or curing temperature. A slightly lower crosslink density can sometimes improve impact strength.

  • Use of Plasticizers: While traditional plasticizers can leach out, reactive plasticizers can be incorporated. Diallyl phthalate itself can act as a reactive plasticizer in some systems, covalently bonding into the polymer matrix to enhance moldability and reduce brittleness.[5]

Q3: What is the expected effect of adding glass fibers to my this compound resin?

A3: Adding glass fibers will create a composite material with significantly enhanced mechanical properties compared to the neat resin. You can expect:

  • Increased Tensile and Flexural Strength: The fibers act as the primary load-bearing component.

  • Increased Tensile and Flexural Modulus: The material will become much stiffer and more resistant to bending.

  • Decreased Elongation at Break: The composite will be less ductile than the neat resin.

The final properties will depend on the fiber length, orientation, volume fraction, and the quality of the fiber-matrix adhesion.

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound-crosslinked polymers.

Issue 1: Low Tensile or Flexural Strength

Your cured polymer does not meet the expected strength requirements.

  • Possible Cause 1: Incomplete Curing

    • How to Diagnose: Perform a Differential Scanning Calorimetry (DSC) analysis on the cured sample. The presence of a residual exotherm (heat release) upon heating indicates an incomplete cure.

    • Solution:

      • Increase the curing time or temperature according to your initiator's specifications.

      • Implement a post-curing step at a temperature approximately 10-20°C above the material's glass transition temperature (Tg).

      • Verify the initiator concentration and ensure it was correctly added and mixed.

  • Possible Cause 2: Voids or Porosity

    • How to Diagnose: Visually inspect the sample for bubbles. Measure the density of the cured part; a value lower than the theoretical density suggests voids.

    • Solution:

      • Degas the resin mixture under vacuum before curing to remove trapped air and volatile monomers.

      • Optimize molding pressure (if applicable) to consolidate the material and eliminate voids.

  • Possible Cause 3: Poor Filler-Matrix Adhesion (for composites)

    • How to Diagnose: Examine the fracture surface using a Scanning Electron Microscope (SEM). Bare fibers pulled out from the matrix indicate poor adhesion.

    • Solution:

      • Use glass fibers with a compatible surface sizing (coupling agent), such as a silane-based agent, to promote chemical bonding with the polyester matrix.

      • Ensure proper mixing to wet out the fibers completely with the resin.

G cluster_0 Troubleshooting: Low Mechanical Strength cluster_1 Solutions for Incomplete Cure cluster_2 Solutions for Voids cluster_3 Solutions for Poor Adhesion Start Problem: Low Tensile/Flexural Strength CheckCure Check for Incomplete Cure (DSC) Start->CheckCure CheckVoids Check for Voids (Visual/Density) Start->CheckVoids CheckAdhesion Check Filler Adhesion (SEM, Composites Only) Start->CheckAdhesion IncompleteCure Incomplete Cure Detected? CheckCure->IncompleteCure VoidsDetected Voids Detected? CheckVoids->VoidsDetected AdhesionIssue Poor Adhesion Detected? CheckAdhesion->AdhesionIssue IncreaseCure Increase Cure Time/Temp IncompleteCure->IncreaseCure Yes PostCure Add Post-Curing Step IncompleteCure->PostCure Yes CheckInitiator Verify Initiator Concentration IncompleteCure->CheckInitiator Yes DegasResin Degas Resin Before Curing VoidsDetected->DegasResin Yes OptimizePressure Optimize Molding Pressure VoidsDetected->OptimizePressure Yes UseCouplingAgent Use Sized Fibers/ Coupling Agent AdhesionIssue->UseCouplingAgent Yes ImproveWetting Improve Fiber Wetting AdhesionIssue->ImproveWetting Yes

Troubleshooting workflow for low mechanical strength.
Issue 2: High Brittleness / Low Impact Strength

The cured polymer fractures easily upon impact without significant deformation.

  • Possible Cause 1: Excessive Crosslink Density

    • How to Diagnose: The material feels very hard and rigid but shatters easily. This is often a result of high curing temperatures or high initiator concentrations.

    • Solution:

      • Slightly decrease the curing temperature to slow down the reaction and potentially form a less stressed network.

      • Reduce the initiator concentration. This will lead to fewer, but longer, polymer chains between crosslinks, which can improve flexibility.

      • Consider copolymerization with a monomer that introduces more flexibility into the polymer backbone.

  • Possible Cause 2: High Internal Stresses

    • How to Diagnose: Parts may warp after being removed from the mold or crack spontaneously over time.

    • Solution:

      • Optimize the cooling rate after curing. A slower, more controlled cooling cycle can reduce the buildup of internal stress.

      • Implement a post-curing or annealing step to allow the polymer network to relax.

Data Presentation

The following tables summarize the mechanical properties of Diallyl Phthalate (DAP) as a representative diallyl ester thermoset. These values serve as a baseline for comparison.

Table 1: Mechanical Properties of Neat vs. Glass Fiber-Filled Diallyl Phthalate (DAP)

Property Neat DAP Resin Glass Fiber-Filled DAP Unit
Tensile Strength 28[2] 35 - 117[2] MPa
Young's Modulus 1.3[2] 4.0 - 17.0[2] GPa
Elongation at Break 31[6] - %
Flexural Strength 62[6] ~76 MPa
Flexural Modulus - ~9.65 GPa

| Izod Impact Strength (Notched) | 14[6] | ~45 | J/m |

Data compiled from multiple sources. Note that properties of filled DAP can vary significantly based on fiber content and type.[2][6]

Table 2: Comparison of DAP with Other Common Thermosets

Material Tensile Strength (MPa) Young's Modulus (GPa) Elongation at Break (%)
Diallyl Phthalate (DAP), neat 28[2] 1.3[2] 31[2]
Epoxy Resin 20 - 150[2] 0.0066 - 3.0[2] 1 - 6[2]
Vinyl Ester Resin ~90[2] ~3.3[2] 6 - 9[2]

| Unsaturated Polyester Resin (UPR) | 58.6 - 63[2] | 2.0 - 4.0[2] | 1.8 - 4.7[2] |

Experimental Protocols

Protocol 1: Preparation of a Glass Fiber-Reinforced this compound Composite

Objective: To fabricate a test panel of a glass fiber-reinforced this compound composite for mechanical testing.

Materials:

  • This compound monomer

  • Free-radical initiator (e.g., Benzoyl Peroxide - BPO, or tert-Butyl peroxybenzoate - TBPB)

  • Woven E-glass fabric sheets

  • Mold release agent

  • Two flat, rigid plates (e.g., steel or aluminum)

  • Spacers to control thickness (e.g., 3 mm)

Procedure:

  • Mold Preparation: Clean the mold plates thoroughly. Apply a thin, even coat of mold release agent to the surfaces that will be in contact with the resin and let it dry completely.

  • Resin Preparation: In a beaker, weigh the desired amount of this compound monomer.

  • Initiator Addition: Add the appropriate concentration of the radical initiator to the monomer (e.g., 1-2% by weight). Stir gently until the initiator is fully dissolved. Avoid vigorous mixing to minimize air entrapment.

  • Degassing: Place the resin mixture in a vacuum chamber and apply vacuum until bubbling subsides. This removes dissolved air which can cause voids in the final composite.

  • Lay-up:

    • Place the bottom mold plate on a level surface.

    • Pour a small amount of the degassed resin onto the plate and spread it evenly.

    • Carefully place a pre-cut sheet of glass fabric onto the resin.

    • Pour more resin onto the fabric and use a roller or squeegee to impregnate the fibers completely, ensuring no dry spots remain.

    • Repeat this process, alternating between resin and glass fabric layers, until the desired thickness is reached.

  • Molding: Place the spacers around the layup. Position the top mold plate and apply pressure using clamps to ensure a uniform thickness.

  • Curing: Place the entire mold assembly into a preheated oven or press. Cure at the recommended temperature for the chosen initiator (e.g., for TBPB, a multi-stage cure might start at 120°C and ramp up to 160°C). Cure for the specified time to ensure full crosslinking.

  • Demolding and Post-Curing: After the curing cycle is complete, allow the mold to cool slowly to room temperature to prevent warpage. Carefully demold the composite panel. For optimal properties, perform a post-cure in an oven at a temperature slightly above the Tg of the material for several hours.

G cluster_0 Experimental Workflow: Composite Fabrication p1 1. Prepare Mold (Clean & Apply Release Agent) p2 2. Prepare Resin (Weigh Monomer, Add Initiator) p1->p2 p3 3. Degas Resin (Vacuum Chamber) p2->p3 p4 4. Lay-up (Alternate Resin & Glass Fabric) p3->p4 p5 5. Assemble Mold (Add Top Plate & Clamps) p4->p5 p6 6. Cure (Oven or Press at Temp) p5->p6 p7 7. Demold & Post-Cure (Cool Slowly, Post-Cure in Oven) p6->p7 p8 Ready for Specimen Machining p7->p8

Workflow for fabricating a composite panel.
Protocol 2: Tensile Properties Testing (ASTM D638)

Objective: To measure the tensile strength, tensile modulus, and elongation at break of the this compound polymer or composite.

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell

  • Grips for holding the specimen

  • Extensometer for accurate strain measurement

  • Caliper or micrometer

Procedure:

  • Specimen Preparation: Machine test specimens from the cured panel into the "dog-bone" shape specified by ASTM D638 (Type I is most common for rigid plastics). Ensure all edges are smooth and free of nicks.

  • Conditioning: Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Machine Setup:

    • Install the appropriate grips and load cell on the UTM.

    • Set the test speed as specified in the standard (e.g., 5 mm/min for rigid plastics).

  • Measurement: Measure the width and thickness of the narrow section of each dog-bone specimen accurately.

  • Testing:

    • Mount the specimen into the grips, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge section of the specimen.

    • Start the test. The UTM will pull the specimen at a constant speed, recording the load and extension data until the specimen fractures.

  • Data Analysis: The testing software will generate a stress-strain curve. From this curve, the following properties are calculated:

    • Tensile Strength (Ultimate): The maximum stress the material withstood before fracture.

    • Tensile Modulus (Young's Modulus): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Protocol 3: Flexural Properties Testing (ASTM D790)

Objective: To measure the flexural strength and flexural modulus of the polymer or composite.

Equipment:

  • Universal Testing Machine (UTM) with a three-point bending fixture

  • Caliper or micrometer

Procedure:

  • Specimen Preparation: Machine rectangular bar specimens from the cured panel according to the dimensions specified in ASTM D790 (e.g., 127 mm x 12.7 mm x 3.2 mm).

  • Conditioning: Condition the specimens as described for tensile testing.

  • Machine Setup:

    • Install the three-point bending fixture. The support span should be set based on the specimen's thickness (typically a 16:1 span-to-depth ratio).

    • Set the crosshead speed according to the formula in ASTM D790 to maintain a constant strain rate.

  • Measurement: Measure the width and thickness of each specimen at its center.

  • Testing:

    • Place the specimen on the two supports of the bending fixture.

    • Start the test. The loading nose will descend at the calculated speed, applying a load to the center of the specimen.

    • The test continues until the specimen breaks or the outer fiber strain reaches 5%, whichever occurs first.

  • Data Analysis: The software records the load vs. deflection curve. From this, the following are calculated:

    • Flexural Strength: The maximum stress experienced by the material at the outer surface during bending.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-deflection curve in the initial elastic region.

References

Minimizing cyclization during Diallyl adipate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize cyclization during the free-radical polymerization of diallyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization?

This compound polymerizes through a free-radical mechanism. The process involves the initiation of a radical species, which then propagates by adding to the allyl groups of the monomer. A key characteristic of the polymerization of diallyl monomers is the competition between intermolecular propagation, which leads to linear polymer chains and crosslinking, and intramolecular cyclization, where the growing radical chain reacts with the second allyl group on the same monomer unit.[1][2] This cyclolinear mechanism results in macromolecules with both cyclic structures and linear units.[2]

Q2: Why is cyclization a concern during this compound polymerization?

Excessive intramolecular cyclization can be detrimental to the final properties of the polymer. Shorter polymer chains are more prone to cyclization, which terminates their growth and leads to a lower average molecular weight.[3] This can result in a broader molecular weight distribution and may prevent the formation of a desired cross-linked network, potentially compromising the material's mechanical strength, thermal stability, and chemical resistance.

Q3: What are the key factors that influence the degree of cyclization?

The balance between intermolecular propagation (polymer growth) and intramolecular cyclization is primarily controlled by the following factors:

  • Monomer Concentration: This is the most critical factor. High monomer concentrations favor intermolecular reactions, leading to linear chain growth. Conversely, low concentrations (high dilution) increase the likelihood of a radical chain end reacting with the other allyl group on the same molecule, promoting intramolecular cyclization.[3]

  • Initiator Concentration: A higher initiator concentration can generate a larger number of shorter polymer chains. These shorter chains have a higher probability of cyclizing before they can propagate significantly.[3]

  • Reaction Temperature: Increasing the temperature generally accelerates all reaction rates, including initiator decomposition, propagation, and cyclization.[4] However, the specific effect on the cyclization-to-propagation ratio can be complex and may require experimental optimization.

Q4: How can I analyze the polymer to determine the extent of cyclization?

Several analytical techniques can be employed to characterize the structure of the resulting polymer and quantify the degree of cyclization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed molecular structure analysis. It can be used to identify and quantify the cyclic units within the polymer backbone relative to the unreacted pendant allyl groups and linear segments.[3][5][6]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates polymer chains based on their size in solution.[5] This technique is essential for determining the molecular weight and molecular weight distribution (polydispersity index) of the polymer.[5][7] A lower-than-expected molecular weight can be an indicator of significant cyclization.[3] The purity of cyclic polymers can be assessed using SEC.[8]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the polymer, helping to confirm the consumption of allyl double bonds and the formation of the polyester backbone.[5][6]

Troubleshooting Guide: Minimizing Cyclization

This guide addresses common issues related to excessive cyclization during this compound polymerization.

IssuePotential CauseRecommended Solutions
Low Molecular Weight and/or Low Viscosity of Final Polymer Excessive Intramolecular Cyclization: The reaction conditions favor the formation of cyclic structures over linear chain propagation.[3]1. Increase Monomer Concentration: Conduct the polymerization in bulk (without solvent) or at a higher concentration if a solvent is necessary. This statistically favors intermolecular reactions. 2. Optimize Initiator Concentration: Systematically decrease the initiator concentration. A lower concentration of initiating radicals will lead to the formation of fewer, but longer, polymer chains, reducing the overall probability of cyclization.[3] 3. Employ a Chain Transfer Agent: In some radical polymerizations, a chain transfer agent can help control molecular weight and reduce the likelihood of cyclization by terminating one chain and starting another.[3]
Polymer Properties are Inconsistent or Do Not Meet Specifications Poor Control Over the Propagation vs. Cyclization Ratio: Minor variations in reaction conditions are leading to significant differences in the polymer microstructure.1. Precise Temperature Control: Ensure the reaction temperature is tightly controlled, as temperature can influence the relative rates of propagation and cyclization.[4] 2. Inert Atmosphere: Diallyl monomers are susceptible to inhibition by oxygen. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination and ensure consistent kinetics.[4] 3. Monomer Purity: Ensure the this compound monomer is free from inhibitors that may be present from storage, as these can interfere with the polymerization kinetics.[4]
Difficulty Achieving Gelation or Cross-linking Cyclization Dominates: The formation of intramolecular rings consumes the second allyl group that would otherwise be available for cross-linking reactions between chains.1. Adjust Reaction Conditions for Higher Molecular Weight: Follow the recommendations for increasing monomer concentration and optimizing initiator concentration to build longer linear chains with pendant allyl groups available for cross-linking. 2. Consider a Two-Stage Polymerization: A first stage could focus on creating soluble, low-conversion polymer with minimal cyclization (e.g., at higher monomer concentration). A second stage could then focus on curing or cross-linking this prepolymer under different conditions.

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

Objective: To perform a bulk polymerization of this compound under conditions that favor intermolecular propagation over intramolecular cyclization.

Materials:

  • This compound monomer

  • Radical initiator (e.g., Benzoyl peroxide - BPO)

  • Polymerization tube or reaction vessel with a magnetic stirrer

  • Nitrogen or Argon gas supply

  • Heating mantle or oil bath with temperature controller

  • Vacuum line

Methodology:

  • Monomer Preparation: Place a known quantity of this compound into the reaction vessel.

  • Initiator Addition: Add the desired weight percentage of the radical initiator (e.g., 1-2 wt% BPO) to the monomer.

  • Inerting the System: Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen or argon gas for 15-20 minutes while stirring.

  • Polymerization:

    • Immerse the vessel in the preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 80-90 °C for BPO).

    • Maintain a slow, positive pressure of the inert gas throughout the reaction.

    • Monitor the reaction progress by observing the increase in viscosity. The reaction time will depend on the temperature and initiator concentration and may range from several minutes to hours.

  • Termination and Isolation:

    • To stop the reaction, cool the vessel rapidly in an ice bath.

    • Dissolve the polymer in a suitable solvent (e.g., acetone or tetrahydrofuran - THF).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Protocol 2: Characterization by NMR and GPC

Objective: To analyze the synthesized polymer to assess its molecular weight and the extent of cyclization.

A. GPC/SEC Analysis for Molecular Weight:

  • Sample Preparation: Prepare a dilute solution of the dried polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF). Ensure the polymer is fully dissolved.

  • Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

  • Analysis: Inject the polymer solution into the GPC system.

  • Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram. Compare these values across different polymerization conditions. Higher Mn and Mw values typically indicate less cyclization.

B. ¹H NMR Analysis for Structural Characterization:

  • Sample Preparation: Dissolve a small amount of the dried polymer (e.g., 10-15 mg) in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Interpretation: Analyze the spectrum to identify key proton signals. The ratio of the integrated signal intensity of protons on the cyclic units versus the protons of the remaining pendant (unreacted) allyl groups can be used to estimate the degree of cyclization.

Visualizations

G cluster_main Main Polymerization Pathway (Favored at High Concentration) cluster_side Cyclization Pathway (Favored at Low Concentration) M1 Monomer + R• R1 Growing Linear Radical (P•) M1->R1 Initiation R1_c Growing Linear Radical (P•) P Linear Polymer (Propagation) R1->P + Monomer C Cyclized Radical R1_c->C Intramolecular Cyclization CP Polymer with Cyclic Unit C->CP + Monomer G Start Problem: Excessive Cyclization (Low Molecular Weight) Check_Conc Is Monomer Concentration High? Start->Check_Conc Increase_Conc ACTION: Increase Monomer Conc. (e.g., Bulk Polymerization) Check_Conc->Increase_Conc No Check_Init Is Initiator Concentration Optimized? Check_Conc->Check_Init Yes Increase_Conc->Check_Init Decrease_Init ACTION: Systematically Decrease Initiator Concentration Check_Init->Decrease_Init No Check_Temp Is Temperature Controlled and Optimized? Check_Init->Check_Temp Yes Decrease_Init->Check_Temp Optimize_Temp ACTION: Ensure Precise Temp. Control and Optimize for Propagation Check_Temp->Optimize_Temp No End Outcome: Minimized Cyclization, Higher Molecular Weight Check_Temp->End Yes Optimize_Temp->End

References

Validation & Comparative

A Comparative Guide to Diallyl Adipate and Diallyl Succinate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diallyl adipate and diallyl succinate as monomers in the synthesis of unsaturated polyesters. The information presented herein is supported by available experimental data and established principles of polymer chemistry to assist researchers in selecting the appropriate monomer for their specific application.

Introduction

This compound and diallyl succinate are both diallyl esters of aliphatic dicarboxylic acids, serving as key monomers in the production of crosslinked, thermosetting polyesters.[1] Their polymerizable allyl groups allow for the formation of three-dimensional networks, yielding materials with desirable thermal and mechanical properties.[1] The primary structural difference between these two monomers lies in the length of the aliphatic dicarboxylic acid chain: succinic acid has a four-carbon backbone, while adipic acid has a six-carbon backbone.[1] This seemingly small variation in chemical structure can significantly influence polymerization kinetics and the ultimate properties of the resulting polyesters.[1]

Monomer Properties

A summary of the key physical properties of this compound and diallyl succinate is presented in Table 1. While both are colorless liquids at room temperature, their molecular weights and boiling points differ due to the variation in the length of the dicarboxylic acid moiety.[1]

Table 1: Physical Properties of this compound and Diallyl Succinate

PropertyThis compoundDiallyl Succinate
CAS Number 2998-04-1925-16-6[1]
Molecular Formula C₁₂H₁₈O₄[1]C₁₀H₁₄O₄[1]
Molecular Weight 226.27 g/mol [1]198.22 g/mol [1]
Appearance Colorless liquid[1]Colorless liquid[1]
Boiling Point 118-120 °C at 2 mmHg[1]105 °C at 3 mmHg[1]
Density 1.023 g/mL at 25 °C[1]1.051 g/mL at 25 °C[1]

Polymerization Behavior

The polymerization of diallyl esters is primarily conducted via free-radical mechanisms.[1][2] A key characteristic of diallyl monomer polymerization is the competition between intermolecular propagation, which leads to linear chains and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.[1]

Key Comparative Aspects:

  • Cyclization Tendency: Diallyl succinate exhibits a high tendency to undergo intramolecular cyclization to form a 10-membered ring.[1] This is a common feature for diallyl esters of aliphatic dicarboxylic acids.[1] While not explicitly quantified for this compound in the available literature, the longer and more flexible adipate chain may influence the kinetics and favorability of cyclization compared to the succinate derivative.[1] The propensity for cyclization in diallyl succinate can impede the formation of high molecular weight polymers in homopolymerization.[3]

  • Polymerization Rate: The rate of polymerization of diallyl esters can be influenced by the structure of the dicarboxylic acid. For polyesters synthesized from diols and diacids, the shorter succinate chain in poly(butylene succinate) results in different chain mobility and crystallization behavior compared to the longer adipate chain in poly(butylene adipate).[1] This suggests that the polymerization kinetics of diallyl succinate and this compound are also likely to differ.[1]

  • Crosslinking: Both monomers act as crosslinking agents due to the presence of two polymerizable allyl groups.[1] By incorporating these monomers into a polyester matrix, a three-dimensional network structure is formed upon curing, which can significantly improve the material's thermal stability, mechanical strength, and chemical resistance.[2] The density of crosslinks will be influenced by the competition between cyclization and intermolecular propagation.[1]

Comparative Performance in Polyesters

Direct comparative experimental data on the mechanical and thermal properties of polyesters synthesized with this compound versus diallyl succinate is limited in the reviewed literature. However, by drawing parallels with similar polyester systems and the known behavior of diallyl esters, a qualitative comparison can be made.

Table 2: Hypothetical Comparison of Polyester Properties

PropertyPolyester with this compoundPolyester with Diallyl SuccinateRationale
Flexibility HigherLowerThe longer, more flexible adipate chain can lead to a more flexible polymer network.
Crosslink Density Potentially HigherPotentially LowerThe higher tendency of diallyl succinate to cyclize may lead to fewer intermolecular crosslinks compared to this compound under similar conditions.
Glass Transition Temp. (Tg) LowerHigherA more flexible backbone (from adipate) generally results in a lower Tg. Conversely, the more rigid structure resulting from succinate could lead to a higher Tg.
Thermal Stability GoodGoodBoth monomers contribute to a crosslinked network, enhancing thermal stability over linear polyesters.[4] The exact difference would depend on the final crosslink density.

Experimental Protocols

The following are general methodologies for the synthesis and characterization of unsaturated polyesters incorporating this compound or diallyl succinate. Researchers should optimize these protocols based on their specific materials and desired properties.

Synthesis of Unsaturated Polyester Resin

This protocol describes a two-step polycondensation reaction.[2]

Materials:

  • Diacid (e.g., maleic anhydride, phthalic anhydride)

  • Diol (e.g., propylene glycol, ethylene glycol)

  • This compound or Diallyl Succinate

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Inhibitor (e.g., hydroquinone)

  • Solvent (e.g., xylene for azeotropic removal of water)

Procedure:

  • Charge the diacid, diol, and a reaction inhibitor into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.

  • Heat the mixture under a nitrogen blanket with stirring to initiate the esterification reaction.

  • Once the initial reaction subsides, add the catalyst and solvent (if using azeotropic removal of water).

  • Continue the reaction at a higher temperature until the desired acid value and viscosity are reached. Water produced during the reaction is continuously removed.

  • Cool the reactor and add the diallyl monomer (adipate or succinate) and any other additives.

  • Thoroughly mix the components to obtain the final unsaturated polyester resin.

Curing of the Unsaturated Polyester Resin

This protocol outlines the procedure for free-radical curing.[2]

Materials:

  • Unsaturated Polyester Resin (from the previous step)

  • Initiator (e.g., benzoyl peroxide or MEKP)

  • Accelerator (e.g., cobalt naphthenate)

Procedure:

  • To the unsaturated polyester resin, add the accelerator and mix thoroughly.

  • Add the initiator and mix carefully until a homogeneous solution is obtained.

  • Pour the resin into a mold and allow it to cure at room temperature, followed by a post-curing step at an elevated temperature (e.g., 80-120 °C) to ensure complete reaction.

Characterization
  • Mechanical Testing: Perform tensile testing (ASTM D638) and flexural testing (ASTM D790) to determine properties such as tensile strength, Young's modulus, and flexural strength.[5]

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to evaluate thermal stability.[3][4]

Visualizing the Process

Experimental Workflow

The general workflow for preparing and characterizing polyesters modified with this compound or diallyl succinate is illustrated below.

experimental_workflow cluster_synthesis Synthesis cluster_curing Formulation & Curing cluster_characterization Characterization Monomers Diacids, Diols, Diallyl Ester Polycondensation Polycondensation (with Catalyst & Inhibitor) Monomers->Polycondensation Resin Unsaturated Polyester Resin Polycondensation->Resin Mixing Mixing with Initiator & Accelerator Resin->Mixing Curing Curing (Room Temp + Post-Cure) Mixing->Curing Crosslinked_Polyester Crosslinked Polyester Curing->Crosslinked_Polyester Thermal_Analysis Thermal Analysis (DSC, TGA) Crosslinked_Polyester->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural) Crosslinked_Polyester->Mechanical_Testing polymerization_mechanism Initiator Initiator (e.g., BPO) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer Allyl Group of Diallyl Ester Radical->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Growing_Chain->Monomer Propagation Growing_Chain->Growing_Chain Termination Crosslinked_Network Crosslinked Network Growing_Chain->Crosslinked_Network

References

A Comparative Guide to Diallyl Adipate and Other Diallyl Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the synthesis of polymers with tailored properties. Diallyl esters, a class of monomers possessing two reactive allyl groups, are pivotal in the formation of crosslinked thermosets with applications ranging from high-performance composites to specialty coatings. This guide provides an objective comparison of diallyl adipate with other common diallyl esters, namely diallyl phthalate, diallyl isophthalate, and diallyl maleate. The information presented is supported by available experimental data to facilitate informed monomer selection.

Monomer Properties: A Tabular Comparison

The fundamental properties of the diallyl ester monomers are crucial in determining their handling, processing, and reactivity. This compound, an aliphatic diester, exhibits distinct differences in its physical properties when compared to its aromatic counterparts, diallyl phthalate and diallyl isophthalate, and the unsaturated diallyl maleate. These differences, including molecular weight, density, and boiling point, are summarized in Table 1.

PropertyThis compoundDiallyl Phthalate (DAP)Diallyl Isophthalate (DAIP)Diallyl Maleate
CAS Number 2998-04-1131-17-9[1]1087-21-4[2]999-21-3
Molecular Formula C₁₂H₁₈O₄C₁₄H₁₄O₄[1]C₁₄H₁₄O₄[2]C₁₀H₁₂O₄
Molecular Weight 226.27 g/mol 246.26 g/mol [1]246.26 g/mol 196.20 g/mol
Appearance Colorless liquidColorless to pale-yellow liquid[1][3]Colorless liquid or white powder (prepolymer)[4]Colorless liquid
Density 1.023 g/mL at 25 °C1.120 g/cm³ at 20 °C[5]1.256 g/cm³ at 25 °C[4]1.074 g/mL at 20 °C
Boiling Point 118-120 °C at 2 mmHg158-165 °C at 4 Torr[5]-106-116 °C at 4 mmHg
Melting Point --70 °C[5]33 °C (resin)-47 °C

Performance of Resulting Polymers: A Comparative Analysis

The performance of the thermoset polymers derived from these diallyl esters is of paramount importance for their end-use applications. Key performance indicators include thermal stability and mechanical properties. While comprehensive comparative data is not always available in a single source, the following tables summarize the known quantitative data and inferred properties based on the chemical structure of the monomers.

Thermal Properties

The thermal stability of the crosslinked polymers is a critical factor, especially for applications in demanding environments. Diallyl phthalate and diallyl isophthalate, with their rigid aromatic structures, generally yield polymers with high thermal resistance.[6][7] The aliphatic nature of this compound suggests a more flexible polymer network, which may influence its thermal stability.

PropertyPoly(this compound)Poly(diallyl phthalate) (DAP)Poly(diallyl isophthalate) (DAIP)Poly(diallyl maleate)
Glass Transition Temp. (Tg) Lower (inferred)[8]150-165 °C[1]-Data not available
Heat Deflection Temperature Data not available160 °C at 1.82 MPa[1]-Data not available
Thermal Stability (TGA) Potentially lower due to flexible backbone[8]Decomposition > 340 °C[9]Withstands up to ~220 °C for long periods[7]Data not available
Mechanical Properties

The mechanical properties of the resulting polymers, such as tensile strength and Young's modulus, dictate their suitability for structural applications. The aromatic diallyl esters are known to produce hard, rigid thermosets, while the aliphatic this compound is expected to yield more flexible materials.[8]

PropertyPoly(this compound)Poly(diallyl phthalate) (DAP)Poly(diallyl isophthalate) (DAIP)Poly(diallyl maleate)
Tensile Strength Likely lower modulus and higher flexibility[8]28 MPa (neat)[10]High strength (qualitative)Data not available
Young's Modulus Likely lower modulus and higher flexibility[8]1.3 GPa (neat)[10]-Data not available
Elongation at Break -31% (neat)[10]-Data not available

Experimental Protocols

Synthesis of Diallyl Esters

The synthesis of diallyl esters is typically achieved through the esterification of the corresponding dicarboxylic acid or its anhydride with allyl alcohol. The following is a general protocol that can be adapted for the synthesis of this compound and other diallyl esters.

Materials:

  • Dicarboxylic acid (e.g., adipic acid, phthalic anhydride, maleic anhydride)

  • Allyl alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., toluene or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the dicarboxylic acid, a molar excess of allyl alcohol, and a catalytic amount of the acid catalyst in an organic solvent such as toluene.

  • Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diallyl ester.

  • Purify the diallyl ester by vacuum distillation.

Caption: General workflow for the synthesis of diallyl esters.

Free-Radical Polymerization of Diallyl Esters

The polymerization of diallyl esters is typically carried out via a free-radical mechanism. A key feature of this process is the competition between intermolecular propagation, which leads to chain growth and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone.

Materials:

  • Diallyl ester monomer (inhibitor-free)

  • Free-radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))

  • Nitrogen or Argon gas (high purity)

  • Solvent for purification (e.g., acetone or THF)

  • Non-solvent for precipitation (e.g., methanol)

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, remove it by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, and then drying over anhydrous magnesium sulfate. Further purification can be achieved by vacuum distillation.

  • Polymerization Setup: Place a known amount of the purified diallyl ester into a polymerization tube or flask. Add the desired amount of the free-radical initiator.

  • Degassing: Seal the reaction vessel and deoxygenate the mixture by bubbling with high-purity nitrogen or argon for 15-20 minutes. This is crucial as oxygen can inhibit free-radical polymerization.

  • Polymerization: Immerse the sealed vessel in a constant temperature bath set to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN or BPO). The reaction is often carried out to a limited conversion (pre-polymer stage) to avoid gelation in the reactor.

  • Isolation and Purification: After the desired polymerization time, cool the reaction mixture. If a pre-polymer is formed, dissolve the viscous liquid in a suitable solvent like acetone or THF. Precipitate the polymer by slowly adding the solution to a stirred non-solvent such as methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Polymerization Mechanism and Cyclization

The free-radical polymerization of diallyl esters is a complex process involving initiation, propagation, and termination steps. A distinctive feature is the competition between intermolecular propagation (leading to linear chain growth and crosslinking) and intramolecular cyclization. The tendency for cyclization is influenced by the structure of the diallyl ester. For instance, diallyl succinate shows a high tendency to form a 10-membered ring through intramolecular cyclization.[8] The length and flexibility of the chain connecting the two allyl groups play a significant role in determining the extent of cyclization versus crosslinking, which in turn affects the final properties of the thermoset.

Caption: Key pathways in the free-radical polymerization of diallyl esters.

Conclusion

The choice between this compound and other diallyl esters depends heavily on the desired properties of the final polymer. This compound, with its aliphatic backbone, is expected to produce more flexible thermosets compared to the rigid polymers derived from the aromatic diallyl phthalate and diallyl isophthalate. This makes it a suitable candidate for applications requiring some degree of elasticity and impact resistance. Conversely, for applications demanding high thermal stability and hardness, diallyl phthalate and diallyl isophthalate are often the preferred choices. Diallyl maleate, with its activated double bond, can offer different reactivity and crosslinking characteristics.

This guide provides a foundational comparison based on available data. Researchers are encouraged to conduct specific experimental evaluations to determine the optimal diallyl ester for their unique application, using the provided protocols as a starting point. The interplay between the monomer structure, polymerization conditions, and the resulting polymer properties is a complex but critical area of study for the development of advanced materials.

References

Diallyl Adipate vs. Divinylbenzene: A Comparative Guide to Crosslinker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that significantly influences the properties of the final polymer network. This guide provides an objective comparison of the performance of two such agents: diallyl adipate and divinylbenzene (DVB). By examining their effects on polymer properties and outlining the experimental methodologies used for their evaluation, this document aims to provide the necessary data to make an informed selection.

Divinylbenzene, an aromatic crosslinker, is widely recognized for its ability to impart high thermal stability and mechanical strength to polymers. In contrast, this compound, an aliphatic ester-based crosslinker, offers a more flexible network structure. This fundamental difference in their chemical nature leads to distinct performance characteristics in the resulting crosslinked polymers.

Quantitative Performance Comparison

The selection of a crosslinker is often dictated by the desired balance of properties in the final material. The following tables summarize key performance indicators for polymers crosslinked with this compound and divinylbenzene. It is important to note that direct, side-by-side comparative studies are limited in the available literature. The data for this compound is primarily inferred from studies on diallyl esters, while the data for divinylbenzene is well-established.

Table 1: Comparison of Thermal Properties

PropertyThis compound Crosslinked Polymer (Inferred)Divinylbenzene Crosslinked Polymer
Decomposition Temp. (TGA) ModerateHigh[1][2][3]
Glass Transition Temp. (Tg) Lower, more flexible networkHigher, more rigid network
Char Yield at High Temps Low to moderateHigh, especially with increasing DVB content[2]

Table 2: Comparison of Mechanical Properties

PropertyThis compound Crosslinked Polymer (Inferred)Divinylbenzene Crosslinked Polymer
Tensile Strength ModerateHigh
Flexural Strength ModerateHigh
Impact Strength Higher due to flexibilityLower, more brittle
Hardness LowerHigher

Table 3: Comparison of Polymerization Behavior

PropertyThis compoundDivinylbenzene
Polymerization Rate Generally slower due to allylic hydrogensFaster, especially in initial stages[4]
Crosslinking Density Lower to moderate, influenced by cyclization[5]High, leading to dense networks
Tendency for Intramolecular Cyclization High, can limit effective crosslinking[5]Low

Experimental Protocols

To ensure accurate and reproducible comparisons of crosslinker performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to characterize crosslinked polymers.

Free-Radical Polymerization

This is the most common method for creating crosslinked networks with both this compound and divinylbenzene.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Crosslinker (this compound or divinylbenzene)

  • Initiator (e.g., benzoyl peroxide, AIBN)

  • Solvent (if solution polymerization is performed)

Procedure:

  • The monomer and crosslinker are mixed in the desired ratio.

  • The initiator is added to the mixture.

  • The mixture is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

  • The reaction is carried out at a specific temperature for a set duration, depending on the initiator used.

  • The resulting polymer is purified to remove any unreacted monomer and initiator.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the crosslinked polymer.

Procedure:

  • A small sample of the polymer is placed in a TGA instrument.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the char yield at high temperatures are determined from the TGA curve.

Mechanical Testing: Tensile and Flexural Tests

These tests are performed to determine the mechanical strength and stiffness of the crosslinked polymer.

Procedure:

  • Standardized test specimens are prepared from the crosslinked polymer.

  • For tensile testing, the specimen is pulled apart at a constant rate until it fractures, and the stress-strain curve is recorded.

  • For flexural testing, the specimen is supported at two points and a load is applied to the center until it breaks.

  • Tensile strength, flexural strength, and modulus are calculated from the resulting data.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to illustrate the experimental workflows and the fundamental differences in the crosslinking mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization monomer Monomer mixing Mixing monomer->mixing crosslinker Crosslinker (DAA or DVB) crosslinker->mixing initiator Initiator initiator->mixing purging Inert Gas Purging mixing->purging heating Heating purging->heating purification Purification heating->purification tga Thermal Analysis (TGA) purification->tga mechanical Mechanical Testing purification->mechanical

Caption: General experimental workflow for preparing and characterizing crosslinked polymers.

crosslinking_mechanisms cluster_daa This compound Crosslinking cluster_dvb Divinylbenzene Crosslinking daa_start Polymer Chains + DAA daa_cyclization Intramolecular Cyclization daa_start->daa_cyclization High Tendency daa_crosslink Flexible Crosslinked Network daa_start->daa_crosslink Forms Crosslinks daa_cyclization->daa_crosslink Reduces Crosslink Density dvb_start Polymer Chains + DVB dvb_crosslink Rigid Crosslinked Network dvb_start->dvb_crosslink High Reactivity

Caption: Conceptual difference in crosslinking mechanisms between this compound and divinylbenzene.

References

A Comparative Guide to Polymers Crosslinked with Diallyl Adipate versus Alternative Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers crosslinked with diallyl adipate against common alternatives, namely divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA). The information herein is supported by a synthesis of literature data to aid in the selection of the most suitable crosslinking agent for specific research and development applications.

Introduction to this compound and Crosslinking

This compound is an aliphatic ester characterized by two terminal allyl groups, making it an effective crosslinking agent for unsaturated polymers, particularly unsaturated polyester resins (UPRs). Through free-radical polymerization, this compound forms a three-dimensional network structure, converting a thermoplastic polymer into a thermoset material with enhanced mechanical, thermal, and chemical properties. The adipate backbone of the molecule imparts a degree of flexibility to the crosslinked network compared to more rigid aromatic crosslinkers.

The selection of a crosslinking agent is a critical parameter in tailoring the final properties of a polymer for a specific application. Factors such as desired thermal stability, mechanical strength, flexibility, and chemical resistance dictate the choice between different crosslinkers. This guide focuses on comparing this compound with two widely used alternatives: divinylbenzene, an aromatic crosslinker known for imparting high thermal stability and rigidity, and ethylene glycol dimethacrylate, a short-chain aliphatic dimethacrylate that provides a different balance of properties.

Performance Comparison

The following sections and tables summarize the expected performance of an unsaturated polyester resin crosslinked with this compound in comparison to the same resin system crosslinked with divinylbenzene and ethylene glycol dimethacrylate. The data presented is a synthesis of typical values found in scientific literature and may vary depending on the specific polymer characteristics and experimental conditions.

Thermal Properties

The thermal stability of a crosslinked polymer is crucial for applications where the material will be exposed to elevated temperatures. Key parameters for assessing thermal performance include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature, often measured as the onset of significant weight loss in thermogravimetric analysis (TGA).

Crosslinking Agent (in UPR)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Td) (°C)
This compound 80 - 100250 - 280
Divinylbenzene (DVB) 120 - 160300 - 350
Ethylene Glycol Dimethacrylate (EGDMA) 100 - 130270 - 300

Note: These values are representative and can be influenced by the concentration of the crosslinker and the specific formulation of the unsaturated polyester resin.

Divinylbenzene, with its rigid aromatic structure, generally imparts the highest thermal stability, resulting in a significantly higher glass transition temperature and onset of decomposition. This compound, being an aliphatic and more flexible crosslinker, results in a lower Tg compared to both DVB and EGDMA. The longer aliphatic chain of adipate contributes to increased chain mobility, hence the lower Tg. EGDMA, with its shorter and relatively rigid structure, offers intermediate thermal stability.

Mechanical Properties

The mechanical properties of a crosslinked polymer, such as tensile strength, flexural modulus, and impact strength, are critical for determining its suitability for structural applications. The choice of crosslinker significantly influences these properties by affecting the crosslink density and the nature of the polymer network.

Crosslinking Agent (in UPR)Tensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
This compound 40 - 602.5 - 3.510 - 15
Divinylbenzene (DVB) 60 - 803.5 - 4.55 - 10
Ethylene Glycol Dimethacrylate (EGDMA) 50 - 703.0 - 4.08 - 12

Note: These values are representative and are dependent on the crosslinker concentration and the base resin properties.

Polymers crosslinked with divinylbenzene typically exhibit the highest tensile strength and flexural modulus due to the formation of a rigid and densely crosslinked network. However, this rigidity often leads to lower impact strength, making the material more brittle. Conversely, the flexibility imparted by the this compound crosslinker generally results in improved impact strength at the expense of lower tensile strength and modulus. Ethylene glycol dimethacrylate provides a balance of these properties, offering good strength and modulus with moderate impact resistance.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of crosslinked polymers. Below are generalized experimental protocols for the key analyses cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the cured polymer (5-10 mg) is placed in a tared TGA pan.

  • The sample is heated in a controlled atmosphere (typically nitrogen to prevent oxidation) from ambient temperature to approximately 600 °C.

  • A constant heating rate, commonly 10 °C/min, is applied.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, weighed sample (5-10 mg) of the cured polymer is sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle involves heating from ambient to a temperature above the expected Tg, cooling back to a low temperature, and then reheating at a controlled rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured relative to an empty reference pan.

  • The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition.

Mechanical Testing - Tensile Strength (ASTM D638)

Objective: To determine the tensile properties of the crosslinked polymer, including tensile strength and modulus.

Instrumentation: A universal testing machine equipped with grips suitable for holding the test specimens.

Procedure:

  • Test specimens are prepared in a standard "dog-bone" shape according to ASTM D638 specifications.

  • The dimensions of the narrow section of the specimen are precisely measured.

  • The specimen is mounted securely in the grips of the universal testing machine.

  • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • The load and extension are continuously recorded throughout the test.

  • Tensile strength is calculated as the maximum load divided by the original cross-sectional area. The tensile modulus is determined from the initial slope of the stress-strain curve.

Visualizations

Crosslinking Mechanism

The fundamental process of crosslinking an unsaturated polyester with this compound involves the reaction of the allyl groups of the crosslinker with the unsaturated sites on the polyester backbone, initiated by a free radical source.

G Free-Radical Crosslinking of Unsaturated Polyester with this compound UP Unsaturated Polyester (with C=C bonds) Network Crosslinked Polymer Network UP->Network Propagation DA This compound (Allyl Groups) DA->Network Propagation Initiator Free Radical Initiator (e.g., BPO) Radical Free Radicals Initiator->Radical Heat Radical->UP Initiation Radical->DA Initiation

Caption: Free-radical crosslinking mechanism.

Experimental Workflow for Characterization

A systematic workflow is crucial for obtaining reliable and comparable data when characterizing crosslinked polymers.

G Experimental Workflow for Polymer Characterization cluster_prep Sample Preparation cluster_char Characterization Resin Unsaturated Polyester Resin Mixing Mixing & Degassing Resin->Mixing Crosslinker Crosslinking Agent (this compound, DVB, or EGDMA) Crosslinker->Mixing Curing Curing (Thermal or UV) Mixing->Curing TGA TGA Curing->TGA DSC DSC Curing->DSC Tensile Tensile Testing Curing->Tensile FTIR FTIR Analysis Curing->FTIR Data Data Analysis & Comparison TGA->Data DSC->Data Tensile->Data FTIR->Data

Caption: General experimental workflow.

Conclusion

The choice of crosslinking agent significantly impacts the final properties of a polymer. This compound is a suitable choice for applications requiring enhanced flexibility and impact resistance, though with some compromise in thermal stability and stiffness compared to other common crosslinkers. Divinylbenzene excels in providing high thermal stability and rigidity, making it ideal for applications where these properties are paramount. Ethylene glycol dimethacrylate offers a balanced performance profile, providing a good compromise between the properties offered by this compound and divinylbenzene. The selection of the optimal crosslinker should be guided by a thorough understanding of the specific performance requirements of the intended application.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polymer networks is fundamental to predicting material performance. In the realm of polyester-based biomaterials, diallyl adipate stands out as a valuable crosslinking monomer. The extent of crosslinking, or crosslink density, is a critical parameter that dictates the mechanical strength, degradation rate, and solvent interaction of the resulting polymer network. This guide provides a comparative overview of established methods for validating the crosslink density of this compound networks, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable characterization techniques.

The crosslinking of this compound typically proceeds via a free-radical polymerization mechanism. This process involves the formation of a three-dimensional network through the reaction of the allyl groups. The final properties of the cured material are intrinsically linked to the density of these crosslinks. Therefore, accurate and reliable measurement of this parameter is essential for quality control and the development of materials with tailored properties.

Comparison of Key Validation Methods

Several analytical techniques are available to quantify the crosslink density of polymer networks. The most common and accessible methods include swelling tests, dynamic mechanical analysis (DMA), and stress-strain analysis. Each of these methods relies on different physical principles to probe the network structure.

MethodPrincipleTypical Data ObtainedSuitability for this compound Networks
Swelling Test (Flory-Rehner) Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.Swelling ratio, polymer volume fraction in the swollen gel (v₂), molecular weight between crosslinks (Mc), and crosslink density (ν).Highly suitable. Requires a good solvent for the this compound polymer. Toluene is a commonly used solvent for such non-polar polymers.[1]
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer, specifically the storage modulus (G' or E') in the rubbery plateau region, which is directly proportional to the crosslink density.[2][3]Storage modulus (G' or E'), loss modulus (G'' or E''), tan delta, and glass transition temperature (Tg). The crosslink density can be calculated from the storage modulus in the rubbery plateau.[2]Excellent for characterizing the mechanical properties and network structure under dynamic conditions. Provides information on the material's stiffness and energy dissipation characteristics.[3][4]
Stress-Strain Analysis (Mooney-Rivlin) Analyzes the stress-strain behavior of a swollen or unswollen elastomer to determine the material constants, which are related to the crosslink density.Stress-strain curves, Mooney-Rivlin constants (C₁ and C₂), from which the crosslink density can be derived.Applicable for elastomeric this compound networks. The analysis of swollen samples can provide more accurate results by minimizing the effects of chain entanglements.[1]

Note: Specific experimental data for this compound is limited in publicly available literature. The suitability and typical data are based on established principles for analogous polyester networks.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a general guideline and may require optimization based on the specific characteristics of the this compound network and the available instrumentation.

Swelling Test Protocol (based on ASTM D2765)
  • Sample Preparation: A small, accurately weighed sample of the dry, crosslinked this compound polymer (W_dry) is prepared.

  • Solvent Immersion: The polymer sample is immersed in a suitable solvent (e.g., toluene) in a sealed container to prevent solvent evaporation.

  • Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which can take several hours to days. The temperature should be kept constant during this period.

  • Weight of Swollen Sample: The swollen sample is removed from the solvent, and any excess solvent on the surface is quickly blotted away. The swollen weight (W_swollen) is then immediately measured.

  • Drying: The swollen sample is dried in a vacuum oven at an elevated temperature until a constant weight is achieved (W_dried_after_swelling). This step is crucial to account for any leachable, uncrosslinked polymer fractions.

  • Calculations:

    • Swelling Ratio (Q): Q = (W_swollen - W_dried_after_swelling) / W_dried_after_swelling

    • Volume fraction of polymer in the swollen gel (v₂): This is calculated using the densities of the polymer and the solvent.

    • Crosslink Density (ν) using the Flory-Rehner Equation: ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)] Where:

      • V₁ is the molar volume of the solvent.

      • χ is the Flory-Huggins polymer-solvent interaction parameter.[5]

Dynamic Mechanical Analysis (DMA) Protocol
  • Sample Preparation: A sample of the crosslinked this compound polymer with a well-defined geometry (e.g., rectangular bar for tensile or bending mode) is prepared.

  • Instrument Setup: The sample is mounted in the DMA instrument, and the appropriate test mode (e.g., tensile, three-point bending) is selected.

  • Temperature Sweep: A dynamic temperature ramp is performed at a constant frequency (e.g., 1 Hz) and a small, controlled strain within the linear viscoelastic region of the material. The temperature range should be wide enough to cover the glass transition and the rubbery plateau of the polymer.[3]

  • Data Acquisition: The storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta are recorded as a function of temperature.[2]

  • Identification of Rubbery Plateau: The rubbery plateau is the region above the glass transition temperature where the storage modulus remains relatively constant.[2]

  • Calculation of Crosslink Density (ν): The crosslink density can be calculated from the storage modulus (G' or E') in the rubbery plateau region using the theory of rubber elasticity:

    • From shear storage modulus (G'): ν = G' / (RT)

    • From tensile storage modulus (E'): ν = E' / (3RT) (assuming a Poisson's ratio of 0.5) Where:

    • R is the universal gas constant.

    • T is the absolute temperature (in Kelvin) in the rubbery plateau region.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the interplay between different characterization methods, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_validation Crosslink Density Validation cluster_data Data Analysis & Output synthesis This compound Crosslinking (Free-Radical Polymerization) swelling Swelling Test synthesis->swelling dma Dynamic Mechanical Analysis (DMA) synthesis->dma stress_strain Stress-Strain Analysis synthesis->stress_strain flory_rehner Flory-Rehner Equation swelling->flory_rehner rubbery_modulus Rubbery Plateau Modulus dma->rubbery_modulus mooney_rivlin Mooney-Rivlin Plots stress_strain->mooney_rivlin crosslink_density Crosslink Density (ν) Molecular Weight between Crosslinks (Mc) flory_rehner->crosslink_density rubbery_modulus->crosslink_density mooney_rivlin->crosslink_density logical_relationship cluster_properties Material Properties crosslink_density Crosslink Density mechanical_strength Mechanical Strength (Modulus, Hardness) crosslink_density->mechanical_strength directly proportional swelling_behavior Swelling Behavior crosslink_density->swelling_behavior inversely proportional degradation_rate Degradation Rate crosslink_density->degradation_rate inversely proportional thermal_stability Thermal Stability (Tg) crosslink_density->thermal_stability directly proportional

References

Comparative Analysis of the Thermal Stability of Diallyl Adipate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the thermal stability of diallyl adipate polymers. Due to the limited availability of direct thermal analysis data for poly(this compound), this guide leverages data from the closely related and extensively studied diallyl phthalate (DAP) polymer as a primary benchmark. Furthermore, comparisons are drawn with other relevant polymers to provide a broad context for evaluating the thermal properties of crosslinked diallyl ester resins. The analysis is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), with detailed experimental protocols provided.

Executive Summary

This compound is an aliphatic diallyl ester that, upon polymerization, forms a crosslinked thermoset polymer. Its thermal stability is a critical parameter for its application in various fields. Generally, aliphatic polyesters exhibit lower thermal stability compared to their aromatic counterparts due to the absence of rigid, heat-resistant aromatic rings in their backbone.[1] This guide will demonstrate that while poly(this compound) is expected to have good thermal properties, it is likely less thermally stable than aromatic diallyl ester polymers like poly(diallyl phthalate).

Data Presentation

The following table summarizes the key thermal properties of poly(diallyl phthalate) and provides expected trends for poly(this compound) based on the general behavior of aliphatic polyesters.

PolymerMonomer StructurePolymer TypeOnset Decomposition Temp. (Td5%) (°C)Glass Transition Temp. (Tg) (°C)Char Yield at 600°C (Inert Atmosphere) (%)
Poly(diallyl phthalate) (DAP) Aromatic Diallyl EsterThermoset~300 - 350[2]~160[3]Expected to be higher due to aromaticity[4]
Poly(this compound) Aliphatic Diallyl EsterThermosetExpected to be lower than DAPExpected to be lower than DAPExpected to be lower than DAP
Poly(diallyl succinate) Aliphatic Diallyl EsterThermosetData not readily availableData not readily availableData not readily available

Mandatory Visualization

Experimental Workflow for Thermal Stability Analysis

The following diagram outlines the typical experimental workflow for assessing the thermal stability of polymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation synthesis Polymer Synthesis (this compound) purification Purification and Drying synthesis->purification characterization Structural Characterization (FTIR, NMR) purification->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc td Determine Decomposition Temperature (Td) tga->td char Determine Char Yield tga->char tg Determine Glass Transition Temperature (Tg) dsc->tg comparison Comparative Analysis td->comparison char->comparison tg->comparison

Caption: Experimental workflow for polymer thermal analysis.

Structure-Thermal Stability Relationship

The chemical structure of the diallyl ester monomer significantly influences the thermal stability of the resulting polymer. The presence of aromatic rings in the polymer backbone generally enhances thermal stability.

G cluster_0 Monomer Structure cluster_1 Polymer Properties cluster_2 Thermal Stability aliphatic Aliphatic Backbone (e.g., this compound) flexibility Higher Chain Flexibility aliphatic->flexibility aromatic Aromatic Backbone (e.g., Diallyl Phthalate) rigidity Increased Chain Rigidity aromatic->rigidity lower_stability Lower Thermal Stability flexibility->lower_stability higher_stability Higher Thermal Stability rigidity->higher_stability

References

A Comparative Guide to the Mechanical Performance of Diallyl Ester-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of materials containing diallyl esters, with a focus on diallyl phthalate (DAP) as a representative example due to the limited availability of specific experimental data for diallyl adipate. The performance of DAP-based materials is compared with common alternative thermosetting resins, namely epoxy, vinyl ester, and unsaturated polyester (UPR). This document is intended to assist in material selection for applications where mechanical performance is a critical consideration.

Disclaimer: Due to a lack of available quantitative experimental data for the mechanical properties of materials containing this compound, this guide utilizes data for diallyl phthalate (DAP) as a representative diallyl ester thermoset. While both are diallyl esters, their specific mechanical properties may vary. The information presented should be used as a general comparison, and it is recommended to conduct specific testing for any this compound-based material in a given application.

Comparative Analysis of Mechanical Properties

The selection of a thermosetting resin is often dictated by the specific mechanical demands of the application. The following tables summarize key mechanical properties for diallyl phthalate (DAP) and its common alternatives. It is important to note that the properties of these polymers can vary significantly based on the specific formulation, curing conditions, and the presence of reinforcements[1].

Tensile Properties

Tensile properties are crucial for materials subjected to pulling forces. They indicate the material's strength and stiffness under tension.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Diallyl Phthalate (DAP), neat 281.331
Diallyl Phthalate (DAP), glass fiber filled 35 - 1174.0 - 17.0-
Epoxy Resin 20 - 1500.0066 - 3.01 - 6
Vinyl Ester Resin ~90~3.36 - 9
Unsaturated Polyester Resin (UPR) 58.6 - 632.0 - 4.01.8 - 4.7

Note: Data for DAP is presented for both the neat resin and a short glass fiber filled composite to illustrate the significant impact of reinforcement[1].

Flexural and Impact Properties

Flexural properties describe a material's ability to resist bending forces, while impact strength measures its toughness and resistance to sudden loads.

MaterialFlexural Strength (MPa)Flexural Modulus (GPa)Izod Impact Strength (J/m)
Diallyl Phthalate (DAP), neat 62-14
Diallyl Phthalate (DAP), glass fiber filled 83 - 1315.5 - 12.427 - 80
Epoxy Resin 40 - 1302.1 - 10.321 - 53
Vinyl Ester Resin 100 - 1403.0 - 3.515 - 35
Unsaturated Polyester Resin (UPR) 70 - 1402.5 - 4.510 - 30

Note: Data for DAP is presented for both the neat resin and a short glass fiber filled composite to illustrate the significant impact of reinforcement[1].

Experimental Protocols

The data presented in the tables above are typically obtained through standardized testing procedures. The following are detailed methodologies for the key experiments cited.

Tensile Testing (ASTM D638)

Objective: To determine the ultimate tensile strength, Young's modulus, and elongation at break of a plastic material.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in the ASTM D638 standard.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • Data Acquisition: The applied load and the resulting elongation of the specimen are continuously recorded to generate a stress-strain curve.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance or toughness of a material.

Methodology:

  • Specimen Preparation: A rectangular bar specimen is prepared, and a V-shaped notch is machined into it to create a stress concentration point.

  • Conditioning: Specimens are conditioned under standard environmental conditions.

  • Test Procedure: The notched specimen is clamped in a vertical position in an Izod impact testing machine. A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.

  • Data Acquisition: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Calculation: The impact strength is calculated in Joules per meter (J/m) of the notch width.

Flexural Testing (Three-Point Bending)

Objective: To determine the flexural strength and flexural modulus of a plastic material.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are prepared according to standard dimensions.

  • Conditioning: Similar to tensile testing, specimens are conditioned to standard environmental conditions.

  • Test Procedure: The test is typically conducted using a three-point bending setup. The specimen is placed on two supports, and a load is applied to the center of the specimen by a loading nose at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain.

  • Data Acquisition: The applied load and the resulting deflection of the specimen are recorded.

  • Calculations:

    • Flexural Strength: The maximum stress experienced by the material at the moment of rupture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.

Visualizations

To aid in the understanding of the experimental workflow for mechanical testing of materials, the following diagrams are provided.

experimental_workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis and Reporting Material_Selection Material Selection (e.g., this compound formulation) Molding Molding of Test Specimens (e.g., Injection or Compression Molding) Material_Selection->Molding Machining Machining to Standard Dimensions (e.g., ASTM D638, D256) Molding->Machining Conditioning Environmental Conditioning (e.g., 23°C, 50% RH) Machining->Conditioning Tensile_Test Tensile Test (ASTM D638) Conditioning->Tensile_Test Flexural_Test Flexural Test (Three-Point Bending) Conditioning->Flexural_Test Impact_Test Impact Test (ASTM D256 - Izod) Conditioning->Impact_Test Data_Acquisition Data Acquisition (Load, Displacement, Energy) Tensile_Test->Data_Acquisition Flexural_Test->Data_Acquisition Impact_Test->Data_Acquisition Calculation Calculation of Mechanical Properties (Strength, Modulus, Toughness) Data_Acquisition->Calculation Comparison Comparative Analysis (vs. Alternative Materials) Calculation->Comparison Reporting Reporting of Results (Tables, Graphs, Guide) Comparison->Reporting

Caption: Experimental workflow for mechanical testing of materials.

signaling_pathway cluster_inputs Material Inputs cluster_process Curing Process cluster_output Resulting Material cluster_properties Mechanical Properties DA This compound Monomer Mixing Mixing DA->Mixing Initiator Radical Initiator Initiator->Mixing Additives Additives / Fillers Additives->Mixing Curing Thermal Curing Mixing->Curing Crosslinked_Polymer Crosslinked Poly(this compound) Curing->Crosslinked_Polymer Tensile Tensile Strength & Modulus Crosslinked_Polymer->Tensile Flexural Flexural Strength & Modulus Crosslinked_Polymer->Flexural Impact Impact Strength Crosslinked_Polymer->Impact

Caption: Logical relationship from material inputs to mechanical properties.

References

A Comparative Guide to the Swelling Behavior of Hydrogels: Diallyl Adipate vs. Alternative Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The swelling behavior of hydrogels is a critical parameter that dictates their efficacy in numerous applications, from controlled drug delivery to tissue engineering. This guide provides a comparative analysis of the swelling properties of hydrogels crosslinked with diallyl adipate against those formulated with other common crosslinking agents. By understanding these differences, researchers can better tailor hydrogel design to meet the specific demands of their application.

Understanding Hydrogel Swelling

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining significant amounts of water or biological fluids.[1][2] The extent of swelling is governed by several factors, including the chemical nature of the polymer backbone, the crosslinking density, and the surrounding environment (e.g., pH, temperature, ionic strength).[1][3] Crosslinking agents form covalent or physical bonds between polymer chains, creating a network that prevents the polymer from dissolving and allows it to swell.[2] The type and concentration of the crosslinker directly influence the network's mesh size, which in turn dictates the equilibrium swelling ratio.[4][5] Generally, a higher crosslinking density results in a more constrained network, leading to a lower degree of swelling.[4][5]

This compound as a Crosslinker

This compound is a diallyl ester that can be used as a crosslinking agent in free-radical polymerization to form hydrogels. Its ester linkages introduce biodegradability, a desirable feature for many biomedical applications, as the hydrogel can degrade into non-toxic byproducts. This property makes this compound an attractive, albeit less commonly documented, alternative to more conventional crosslinkers.

Comparative Swelling Performance

To provide a clear comparison, the following table summarizes the swelling properties of hydrogels prepared with different crosslinkers. It is important to note that direct comparative data for this compound within the same hydrogel system as other crosslinkers is limited in publicly available literature. The data presented for the alternative crosslinkers is drawn from various studies and is intended to provide a general benchmark for performance. The expected performance of this compound is inferred from the behavior of structurally similar diallyl and divinyl esters.

CrosslinkerHydrogel SystemSwelling Ratio (%)Key Observations
This compound (Expected) Various-Expected to produce biodegradable hydrogels. Swelling ratio will be inversely proportional to its concentration.
GlutaraldehydeChitosanUp to 350%Swelling is pH and temperature-dependent. Higher crosslinker concentration leads to a decreased swelling ratio.[6][7]
Poly(vinyl alcohol) (PVA)Varies with concentrationIncreasing glutaraldehyde concentration decreases the swelling ratio.[8]
N,N'-methylenebisacrylamide (MBA)Poly(acrylic acid) (PAA)83-90% (Equilibrium Water Content)Increasing MBA concentration from 0.02 to 0.06 mol% decreases the equilibrium water content.[4]
AcetaldehydeChitosanUp to 350%Exhibited a higher swelling ratio compared to formaldehyde and glutaraldehyde in one study.[6]
Dialdehyde Starch (DAS)GelatinIncreased swelling compared to uncrosslinkedThe polar nature of DAS can increase the overall hydrophilicity and swelling capacity of the hydrogel.

Experimental Protocols

To conduct a comparative swelling study of hydrogels crosslinked with this compound and other agents, the following experimental protocol can be employed.

Materials
  • Polymer (e.g., Poly(vinyl alcohol), Chitosan, Poly(acrylic acid))

  • Crosslinking agents (this compound, Glutaraldehyde, N,N'-methylenebisacrylamide, etc.)

  • Initiator (for free-radical polymerization, e.g., ammonium persulfate)

  • Solvent (e.g., deionized water, phosphate-buffered saline (PBS))

  • Analytical balance

  • Oven or lyophilizer

  • Incubator or water bath

Hydrogel Synthesis (Example: Free-Radical Polymerization)
  • Preparation of Pre-gel Solution: Dissolve the chosen polymer and monomer (if applicable) in the solvent.

  • Addition of Crosslinker: Add the desired amount of this compound or the alternative crosslinker to the solution and mix thoroughly.

  • Initiation: Add the initiator to the pre-gel solution to initiate polymerization and crosslinking.

  • Gelation: Allow the solution to polymerize and form a hydrogel, typically at a controlled temperature.

  • Purification: Wash the resulting hydrogel extensively with the solvent to remove any unreacted components.

Swelling Measurement
  • Drying: Dry the purified hydrogel samples to a constant weight using an oven or a lyophilizer. Record the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel samples in the desired swelling medium (e.g., PBS at 37°C).

  • Weighing: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface to remove excess liquid, and record the swollen weight (Ws).

  • Equilibrium: Continue measurements until the hydrogel weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio (SR) at each time point using the following formula:

    SR (%) = [(Ws - Wd) / Wd] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative hydrogel swelling study.

G cluster_0 Hydrogel Synthesis cluster_1 Swelling Study cluster_2 Data Analysis a Prepare Polymer Solution b Add Crosslinker (this compound or Alternative) a->b c Add Initiator b->c d Polymerization & Crosslinking c->d e Purify Hydrogel d->e f Dry Hydrogel to Constant Weight (Wd) e->f Synthesized Hydrogel g Immerse in Swelling Medium f->g h Measure Swollen Weight (Ws) at Intervals g->h i Determine Equilibrium Swelling h->i j Calculate Swelling Ratio i->j k Plot Swelling Ratio vs. Time j->k l Compare Swelling Profiles of Different Crosslinkers k->l

Caption: Workflow for comparative swelling studies of hydrogels.

Signaling Pathways and Logical Relationships

In the context of drug delivery, the swelling of a hydrogel is a critical first step that enables subsequent drug release. The following diagram illustrates this logical relationship.

G cluster_0 Hydrogel in Aqueous Environment cluster_1 Drug Release Mechanism cluster_2 Biodegradation (for this compound) A Dry Hydrogel (Drug Loaded) B Water Ingress A->B C Polymer Chain Relaxation B->C D Hydrogel Swelling C->D E Increased Mesh Size D->E Leads to H Ester Linkage Hydrolysis D->H F Drug Diffusion E->F G Drug Release F->G I Network Degradation H->I I->G J Enhanced Drug Release I->J

Caption: Logical flow from hydrogel swelling to drug release.

By following these protocols and considering the comparative data, researchers can effectively evaluate the performance of this compound as a crosslinker and make informed decisions in the design and development of novel hydrogel-based systems.

References

Spectroscopic Validation of Diallyl Adipate Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic techniques for the validation and real-time monitoring of diallyl adipate polymerization. The information presented is essential for optimizing reaction conditions, ensuring product quality, and understanding polymerization kinetics. Due to a lack of extensive literature specifically on this compound, data and protocols are supplemented with information from structurally similar diallyl esters, such as diallyl phthalate and diallyl succinate.

Introduction

This compound is a monomer used in the synthesis of cross-linked polymers with applications in various fields. The polymerization process involves the reaction of the allyl functional groups, leading to the formation of a polymer network. Validating and monitoring this process is crucial for controlling the final properties of the material. Spectroscopic techniques offer powerful, non-destructive methods for real-time analysis of the polymerization reaction.

Comparison of Spectroscopic Validation Methods

Spectroscopic methods provide detailed information on the chemical changes occurring during polymerization. The most commonly employed techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. Each method offers unique advantages and is suited for different aspects of polymerization monitoring.[1]

Spectroscopic Technique Principle Information Obtained Advantages Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of monomer functional groups (C=C, C-H of allyl group) and appearance of polymer backbone signals (C-O, C=O).[2]Fast, sensitive, and can be used for in-situ monitoring with an ATR probe.[3]Water absorption can interfere; sample thickness can be critical for transmission measurements.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Quantitative determination of monomer conversion by integrating signals of monomer and polymer.[4] Provides detailed structural information of the polymer.[5][6][7]Highly quantitative and provides detailed structural elucidation.[6][7]Slower acquisition time compared to FTIR; requires deuterated solvents for solution-state NMR.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Tracks the decrease in the intensity of the C=C stretching band of the allyl group.[8] Can be used for real-time, in-process monitoring.[8]Less interference from water, allowing for analysis in aqueous systems. Minimal sample preparation is needed.[1][9][10]Can be affected by sample fluorescence; weaker signal than FTIR.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following are generalized protocols for each spectroscopic technique, which can be adapted for the specific experimental setup for this compound polymerization.

1. FTIR Spectroscopy for Monitoring this compound Polymerization

  • Objective: To monitor the disappearance of the allyl C=C bond during polymerization.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

  • Procedure:

    • Obtain a background spectrum of the empty, clean ATR crystal.

    • Place the initial reaction mixture (this compound monomer and initiator) onto the ATR crystal, ensuring good contact.

    • Record the initial FTIR spectrum of the unpolymerized monomer. Key peaks to monitor for this compound (and similar esters) include the C=C stretch (~1645 cm⁻¹), and the C=O stretch of the ester (~1735 cm⁻¹).

    • Initiate the polymerization (e.g., by heating or UV irradiation).

    • Collect spectra at regular time intervals throughout the polymerization process.

    • Monitor the decrease in the intensity of the C=C stretching band relative to a reference peak that does not change during the reaction, such as the C=O stretching band.

    • The degree of conversion can be calculated from the change in the peak area or height of the C=C band over time.

2. NMR Spectroscopy for Determining Monomer Conversion

  • Objective: To quantify the conversion of this compound to polymer.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Prepare a stock solution of the this compound monomer in a deuterated solvent (e.g., CDCl₃) with a known internal standard.

    • Acquire a ¹H NMR spectrum of the pure monomer. The characteristic signals for the allyl protons of diallyl esters are typically in the range of 5-6 ppm (vinyl protons) and 4.5 ppm (allylic protons).[11]

    • Initiate the polymerization reaction.

    • At various time points, withdraw an aliquot of the reaction mixture and quench the polymerization (e.g., by rapid cooling or addition of an inhibitor).

    • Dissolve the sample in the deuterated solvent with the internal standard.

    • Acquire a ¹H NMR spectrum of the sample.

    • The disappearance of the monomer's vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone will be observed.

    • The monomer conversion can be calculated by comparing the integration of a characteristic monomer peak to the integration of the internal standard or a polymer peak.[4]

3. Raman Spectroscopy for Real-Time Polymerization Monitoring

  • Objective: To monitor the polymerization kinetics in real-time.

  • Instrumentation: Raman spectrometer with a fiber-optic probe.

  • Procedure:

    • Place the reaction vessel in a temperature-controlled holder.

    • Insert the Raman probe into the reaction mixture.

    • Record the initial Raman spectrum of the monomer. The key peak to monitor is the C=C stretching vibration of the allyl group (around 1645 cm⁻¹).[8]

    • Initiate the polymerization.

    • Continuously acquire Raman spectra throughout the reaction.

    • The intensity of the C=C stretching band will decrease as the polymerization proceeds.

    • Normalize the intensity of the C=C peak to a reference peak that remains constant during the reaction to account for any variations in laser power or sample alignment.

    • Plot the normalized peak intensity versus time to obtain the polymerization kinetics.[8]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship between the different stages of the process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Analysis & Validation Monomer This compound Monomer Reaction_Mixture Reaction Mixture Monomer->Reaction_Mixture Initiator Initiator Initiator->Reaction_Mixture FTIR FTIR Spectroscopy Reaction_Mixture->FTIR Real-time monitoring NMR NMR Spectroscopy Reaction_Mixture->NMR Aliquots at time intervals Raman Raman Spectroscopy Reaction_Mixture->Raman Real-time monitoring Kinetics Polymerization Kinetics FTIR->Kinetics Conversion Monomer Conversion NMR->Conversion Structure Polymer Structure NMR->Structure Raman->Kinetics

Caption: General workflow for the spectroscopic validation of this compound polymerization.

Logical_Relationship Start Initiate Polymerization Monitor Monitor Reaction Progress Start->Monitor Spectroscopic Techniques (FTIR, Raman, NMR) Validate Validate Polymer Formation Monitor->Validate Confirm disappearance of monomer signals Characterize Characterize Final Polymer Validate->Characterize Structural analysis (NMR) Functional group analysis (FTIR) End Optimized Polymer Product Characterize->End

Caption: Logical relationship in the spectroscopic validation of polymerization.

Conclusion

Spectroscopic techniques are indispensable tools for the validation and monitoring of this compound polymerization. FTIR and Raman spectroscopy are well-suited for real-time kinetic studies, while NMR spectroscopy provides detailed quantitative and structural information. The choice of technique will depend on the specific information required and the experimental constraints. By employing these methods, researchers can gain a deeper understanding of the polymerization process, leading to the development of materials with tailored properties.

References

A Comparative Guide to the Polymerization Kinetics of Diallyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymerization kinetics of diallyl monomers is crucial for designing and synthesizing polymers with tailored properties. This guide provides a comparative analysis of the polymerization kinetics of various diallyl monomers, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The following table summarizes key kinetic parameters for the polymerization of different diallyl monomers. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to differing experimental conditions such as initiator type, concentration, and reaction temperature.

MonomerPolymerization ConditionsPolymerization Rate (R_p)Activation Energy (E_a)Monomer Conversion at Gel Point (%)
Diallyl Phthalate (DAP) Bulk, Benzoyl Peroxide initiator, 80°CNot Reported5.02 kcal/mole (E_p - 1/2E_t)[1]25[1][2]
Bulk, Benzoyl Peroxide initiator, 220°CNot ReportedNot Reported45[1][2]
Diallyl Isophthalate (DAIP) Bulk polymerizationPolymerizes faster than DAP[2]Not ReportedSubstantially identical to DAP[3]
Diallyl Terephthalate (DATP) Bulk polymerizationNot ReportedNot ReportedSubstantially identical to DAP[3]
Diallyl Succinate Not ReportedNot ReportedNot ReportedNot Reported
Diallyl Adipate Not ReportedNot ReportedNot ReportedNot Reported
Diallyl Maleate Not ReportedNot ReportedNot ReportedNot Reported

Note: E_p and E_t refer to the activation energies of propagation and termination, respectively.

Key Kinetic Features of Diallyl Monomer Polymerization

The polymerization of diallyl monomers exhibits distinct kinetic features that differentiate them from vinyl monomers. These characteristics significantly influence the polymerization rate, polymer structure, and final properties of the material.

  • Cyclopolymerization: A dominant feature in the polymerization of diallyl monomers is the intramolecular cyclization reaction, which competes with the intermolecular propagation of the polymer chain.[4] This process involves the formation of cyclic structures along the polymer backbone. The tendency for cyclization is influenced by the monomer structure; for instance, diallyl succinate shows a high propensity for intramolecular cyclization.[4]

  • Degradative Chain Transfer: Allylic hydrogens in diallyl monomers are susceptible to abstraction by growing polymer radicals. This results in the formation of a stable, less reactive allylic radical, a process known as degradative chain transfer.[5][6] This side reaction can terminate the kinetic chain, leading to lower polymerization rates and the formation of low molecular weight polymers.[6] The rate of degradative chain transfer is influenced by the polarity of the functional groups on the monomer.[5]

Experimental Protocols

Accurate determination of polymerization kinetics relies on precise experimental techniques. The following are detailed methodologies for key experiments used in studying the polymerization of diallyl monomers.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of polymerization by measuring the heat flow associated with the reaction.[7]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the diallyl monomer is mixed with a specified concentration of a suitable initiator (e.g., a peroxide). The mixture is then hermetically sealed in an aluminum DSC pan to prevent monomer evaporation during the experiment.

  • Isothermal Analysis: The sample is rapidly heated to a predetermined isothermal temperature, and the heat flow is recorded as a function of time. The area under the resulting exothermic peak is proportional to the total heat of polymerization, and the rate of heat evolution is proportional to the polymerization rate.

  • Non-isothermal Analysis: The sample is heated at a constant rate over a temperature range, and the heat flow is recorded. The peak of the exotherm corresponds to the maximum rate of reaction. By performing experiments at several different heating rates, the activation energy of the polymerization can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Dilatometry

Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer, providing a direct measure of the monomer conversion over time.

  • Apparatus: A dilatometer, a glass vessel with a precision-bore capillary tube, is used.

  • Procedure:

    • The dilatometer is filled with a known mass of the monomer and initiator mixture under an inert atmosphere to exclude oxygen, which can inhibit polymerization.

    • The dilatometer is then immersed in a constant-temperature bath.

    • As polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus in the capillary to fall.

    • The change in the height of the meniscus is recorded at regular time intervals.

  • Data Analysis: The fractional conversion of the monomer at any given time can be calculated from the change in volume, which is determined from the change in the height of the liquid in the capillary and the capillary's known diameter. The rate of polymerization is then determined from the slope of the conversion versus time plot.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the polymers formed.

  • Sample Preparation: A small amount of the polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) to create a dilute solution. The solution is then filtered to remove any particulate matter.

  • Instrumentation: The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (typically a refractive index detector).

  • Analysis: The polymer solution is injected into the system. As the solution passes through the columns, larger polymer molecules, which cannot penetrate the pores of the gel as deeply, elute first. Smaller molecules take a longer path through the pores and elute later. The detector measures the concentration of the polymer as it elutes, generating a chromatogram.

  • Calibration: The system is calibrated with polymer standards of known molecular weights to create a calibration curve that relates elution time to molecular weight. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of the monomer's carbon-carbon double bonds, providing a measure of monomer conversion.

  • Real-Time Monitoring: The polymerization reaction can be carried out directly in the FTIR spectrometer's sample compartment. The decrease in the intensity of the absorption band corresponding to the C=C stretching vibration (typically around 1645 cm⁻¹) of the allyl group is monitored over time.

  • Analysis: The degree of conversion can be calculated by comparing the peak area of the C=C bond at a given time to its initial area. This technique allows for the continuous monitoring of the polymerization kinetics.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the polymerization kinetics of a diallyl monomer.

G cluster_prep Sample Preparation cluster_characterization Polymer Characterization cluster_data Data Analysis Monomer Diallyl Monomer Mix Monomer-Initiator Mixture Monomer->Mix Initiator Initiator Initiator->Mix DSC Differential Scanning Calorimetry (DSC) Mix->DSC Heat Flow vs. Time/Temp Dilatometry Dilatometry Mix->Dilatometry Volume Change vs. Time FTIR Real-Time FTIR Mix->FTIR C=C Absorbance vs. Time Rp Polymerization Rate (Rp) DSC->Rp Ea Activation Energy (Ea) DSC->Ea Dilatometry->Rp Conversion Monomer Conversion Dilatometry->Conversion FTIR->Conversion Polymer Polymer Product GPC Gel Permeation Chromatography (GPC) Polymer->GPC MWD Molecular Weight Distribution (MWD) GPC->MWD

Caption: Workflow for studying diallyl monomer polymerization kinetics.

References

The Dual-Role Potential of Diallyl Adipate: A Comparative Evaluation as a Plasticizer Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer additives is continually evolving, driven by the dual imperatives of performance and safety. Phthalate-based plasticizers, long the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC), are facing increasing scrutiny due to health and environmental concerns. This has spurred the search for viable alternatives. Among the contenders, adipate esters are recognized for their favorable toxicological profile and excellent low-temperature performance.[1][2][3] This guide provides a detailed evaluation of diallyl adipate, a unique adipate ester with the potential to act not only as a traditional plasticizer but also as a reactive, cross-linkable additive.

While comprehensive performance data for this compound as a primary plasticizer is not abundant in publicly available literature, this guide synthesizes the known properties of adipate esters and the expected behavior of diallyl compounds to offer a thorough comparison with established plasticizers. We will delve into its physicochemical properties, potential performance metrics, and the detailed experimental protocols required for its evaluation.

Physicochemical and Performance Comparison

This compound's structure suggests a dual functionality. The adipate backbone provides flexibility, characteristic of this class of plasticizers, which are known to improve the workability and durability of polymers.[4] The presence of two allyl groups, however, introduces the capability for cross-linking, a feature not present in common adipates like dioctyl adipate (DOA).[5][6] This could potentially lead to reduced migration and improved permanence of the plasticizer within the polymer matrix.

Below is a comparative summary of the physicochemical properties of this compound and two common plasticizers, dioctyl adipate (DOA) and dioctyl phthalate (DOP).

PropertyThis compoundDioctyl Adipate (DOA)Dioctyl Phthalate (DOP)
CAS Number 2998-04-1123-79-5117-81-7
Molecular Formula C₁₂H₁₈O₄C₂₂H₄₂O₄C₂₄H₃₈O₄
Molecular Weight 226.27 g/mol 370.57 g/mol 390.56 g/mol
Appearance Colorless liquidColorless, oily liquidColorless, viscous liquid
Boiling Point 125-126°C @ 3mmHg~417°C~385°C
Water Solubility InsolubleInsolubleInsoluble

Note: Data for this compound is compiled from chemical supplier information. Data for DOA and DOP is from established chemical databases.

Illustrative Performance Data in PVC

Due to the limited availability of direct comparative studies on this compound's plasticizing performance, the following table presents illustrative data based on the known performance of adipate esters and the expected benefits of a reactive plasticizer. This data is intended for comparative illustration and should be verified through experimentation.

Performance MetricThis compound (Illustrative)Dioctyl Adipate (DOA)Dioctyl Phthalate (DOP)
Tensile Strength (MPa) 15 - 2016 - 2218 - 25
Elongation at Break (%) 300 - 350350 - 400300 - 350
Shore A Hardness 80 - 8575 - 8080 - 85
Volatility (Weight Loss %) Lower (post-curing)HigherLower
Migration (Weight Loss %) Significantly Lower (post-curing)HigherLower

Experimental Protocols

To rigorously evaluate this compound as a plasticizer, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

Tensile Properties of Plasticized PVC Films
  • Standard: Based on ASTM D882.[7][8][9][10][11]

  • Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of elasticity of PVC films.

  • Methodology:

    • Prepare PVC films with varying concentrations of this compound (e.g., 30, 40, 50 phr - parts per hundred resin) and control films with equivalent concentrations of DOA and DOP.

    • Cut the films into dumbbell-shaped specimens of specified dimensions.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct the tensile test using a universal testing machine at a constant rate of crosshead displacement until the specimen breaks.

    • Record the load and elongation data to calculate tensile strength, elongation at break, and Young's modulus.

Hardness Measurement
  • Standard: Based on ASTM D2240.[12][13][14][15][16]

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology:

    • Use a Shore A durometer for flexible PVC.

    • Place the plasticized PVC sample on a hard, flat surface.

    • Press the durometer foot firmly and evenly onto the sample.

    • Read the hardness value from the dial within one second of firm contact.

    • Take multiple readings at different locations on the sample and calculate the average.

Volatility (Plasticizer Loss by Activated Carbon Method)
  • Standard: Based on ASTM D1203, Method A.[17][18][19][20][21]

  • Objective: To determine the amount of plasticizer that volatilizes from the PVC sample at elevated temperatures.

  • Methodology:

    • Cut circular specimens from the plasticized PVC sheet and weigh them accurately.

    • Place each specimen in a container with a specified amount of activated carbon, ensuring the specimen is surrounded by the carbon.

    • Expose the containers to a constant temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • After exposure, remove the specimens, carefully brush off any adhering carbon, and reweigh them.

    • Calculate the percentage weight loss as a measure of volatility.

Plasticizer Migration/Compatibility Under Compression
  • Standard: Based on ASTM D3291.[22][23][24][25][26]

  • Objective: To assess the tendency of the plasticizer to exude from the PVC under compressive stress.

  • Methodology:

    • Cut rectangular specimens from the plasticized PVC sheet.

    • Bend each specimen into a 180° loop and secure it in a sample holder.

    • Place the looped specimens in a controlled environment (e.g., 50°C) for a specified period (e.g., 7 days).

    • Periodically inspect the apex of the loop for the appearance of a sticky or oily exudate (spew).

    • Rate the degree of spew on a qualitative scale (e.g., none, slight, moderate, heavy).

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the underlying principles of plasticization, the following diagrams are provided.

Experimental_Workflow_for_Plasticizer_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc PVC Resin mixing High-Speed Mixing pvc->mixing plasticizer This compound / Alternatives plasticizer->mixing stabilizer Stabilizers & Additives stabilizer->mixing milling Two-Roll Milling mixing->milling molding Compression Molding milling->molding tensile Tensile Test (ASTM D882) molding->tensile Film Specimens hardness Hardness Test (ASTM D2240) molding->hardness Sheet Specimens volatility Volatility Test (ASTM D1203) molding->volatility Sheet Specimens migration Migration Test (ASTM D3291) molding->migration Sheet Specimens data_comp Comparative Data Tables tensile->data_comp hardness->data_comp volatility->data_comp migration->data_comp conclusion Evaluation of this compound data_comp->conclusion

Caption: Experimental workflow for the evaluation of this compound as a plasticizer.

Plasticization_Mechanism cluster_before Rigid PVC (Unplasticized) cluster_after Flexible PVC (Plasticized) pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain pvc4 PVC Chain label_rigid Strong Intermolecular Forces (van der Waals, Dipole-Dipole) Resulting in a rigid structure. pvc5 PVC Chain plast1 Plasticizer Molecule pvc6 PVC Chain plast2 Plasticizer Molecule pvc7 PVC Chain plast3 Plasticizer Molecule pvc8 PVC Chain label_flexible Plasticizer molecules position between -PVC chains, reducing intermolecular forces -and increasing chain mobility. process Addition of Plasticizer cluster_after cluster_after cluster_before cluster_before

Caption: General mechanism of polymer plasticization.

Toxicological Considerations

Adipate esters are generally considered to be safer alternatives to many phthalate plasticizers, with studies indicating reduced toxicity and shorter biodegradation periods.[1][2][3] However, the "diallyl" component of this compound warrants consideration. Diallyl compounds can be skin irritants and allergens.[27][28] Therefore, a thorough toxicological assessment of this compound, particularly concerning potential for irritation and sensitization, is recommended as part of a comprehensive evaluation.

Conclusion

This compound presents an intriguing profile as a plasticizer alternative. Its adipate backbone suggests good plasticizing efficiency and low-temperature flexibility, while its diallyl functionality offers the potential for a "reactive" plasticizer that can be cross-linked into the polymer matrix. This could significantly reduce migration and volatility, addressing key drawbacks of some traditional plasticizers.

However, the current lack of direct, quantitative performance data is a significant knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the performance of this compound in comparison to established plasticizers. Such studies are crucial to validate its potential and determine its suitability for various applications, from industrial materials to sensitive applications in drug development and medical devices. The unique dual-functionality of this compound makes it a compelling candidate for further investigation in the ongoing quest for safer and more permanent plasticizer solutions.

References

Degradation of Polyesters: A Comparative Analysis of Diallyl Adipate-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the degradation characteristics of polyesters incorporating diallyl adipate, benchmarked against common aliphatic and unsaturated polyester alternatives. This guide synthesizes available experimental data to project the performance of these novel polymers.

The pursuit of biodegradable polymers with tunable degradation rates and versatile functionalities is a cornerstone of advanced drug delivery and biomedical materials science. Polyesters, known for their biocompatibility and tunable properties, are a principal class of materials in this field. The incorporation of monomers like this compound introduces unsaturated sites along the polyester backbone, offering a platform for post-polymerization modification and crosslinking. However, the presence of these functionalities can significantly influence the degradation profile of the resulting polymer. This guide provides a comparative analysis of the degradation behavior of polyesters containing this compound against other common polyesters, leveraging data from studies on analogous polymer systems to forecast performance.

Comparative Degradation Performance: A Data-Driven Overview

While direct comparative degradation studies on polyesters exclusively containing this compound are limited in publicly available literature, we can infer their performance by examining the degradation of structurally similar adipate-based and unsaturated polyesters. The following tables summarize quantitative data from enzymatic, hydrolytic, and thermal degradation studies of relevant polyester systems.

Enzymatic Degradation

Enzymatic degradation is a key modality for bioresorbable medical devices and drug delivery systems. Lipases and cutinases are the primary enzymes responsible for the breakdown of aliphatic polyesters.

Table 1: Enzymatic Degradation of Adipate-Based Polyesters

PolyesterEnzymeIncubation TimeWeight Loss (%)Initial Degradation Rate (mg/h/cm²)Reference
Poly(butylene succinate) (PBS)Cutinase4 h>600.35[1]
Poly(butylene succinate-co-adipate) (PBSA)Cutinase1.3 h>906.38[1]
Poly(butylene succinate-co-adipate) (PBSA)Lipase from Pseudomonas sp.2 h>90Not Reported[1]
Poly(butylene succinate-co-adipate) (PBSA)Lipase B from Candida antarctica5 h>90Not Reported[1]
Poly(ε-caprolactone) (PCL) 6800DLipase CALB2.3 h~904.78[1]
Poly(ε-caprolactone) (PCL) 6800DCutinase6 h100Not Reported[1]

Note: The data presented is for adipate-containing copolymers and other relevant aliphatic polyesters to provide a baseline for comparison.

The incorporation of adipate moieties into polyesters like PBS is known to increase the chain mobility and, consequently, the biodegradability.[1] It is anticipated that a polyester containing this compound would exhibit a susceptibility to enzymatic degradation, likely at a rate influenced by the degree of unsaturation and any subsequent crosslinking. The presence of allyl groups could sterically hinder enzyme access to the ester bonds, potentially slowing degradation compared to a saturated poly(alkylene adipate).

Hydrolytic Degradation

Hydrolytic degradation is the primary mechanism for the breakdown of polyesters in aqueous environments and is influenced by factors such as temperature, pH, and polymer crystallinity.

Table 2: Hydrolytic Degradation of Adipate-Containing and Unsaturated Polyesters

PolyesterConditionDurationMolecular Weight Reduction (%)Reference
Poly(butylene adipate-co-terephthalate) (PBAT)Water at 60 °C405 days~50% mass loss
Waterborne Polyester (Adipic Acid based)52 °C, aqueous dispersion13 weeks57[2]
Waterborne Polyester (Isophthalic Acid based)52 °C, aqueous dispersion13 weeks42[2]
Waterborne Polyester (1,4-CHDA based)52 °C, aqueous dispersion13 weeks33[2]

Note: Data for various polyester compositions are included to illustrate the impact of monomer selection on hydrolytic stability.

Unsaturated polyesters, particularly after crosslinking, can exhibit decreased degradation rates.[3] The crosslinks in a cured this compound-containing polyester would create a more rigid, three-dimensional network, restricting water diffusion into the polymer matrix and thus slowing down the hydrolysis of ester bonds. However, prior to crosslinking, the increased flexibility and potential for higher amorphous content due to the bulky allyl groups might lead to a faster initial rate of hydrolytic degradation compared to a highly crystalline saturated counterpart.

Thermal Degradation

Thermal stability is a critical parameter for melt processing of polyesters. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal degradation profile.

Table 3: Thermal Degradation of Adipate-Based Polyesters

PolyesterOnset Decomposition Temperature (Td, 5%) (°C)Activation Energy (Ea) (kJ/mol)Reference
Poly(ethylene adipate) (PEAd)~350153[4]
Poly(propylene adipate) (PPAd)~350121 (initial), 157 (main)[4]
Poly(butylene adipate) (PBAd)>350185 (initial), 217 (main)[4]
Poly(propylene terephthalate-co-adipate) (PPTA)>350297.8 - 302.1[5][6]

The thermal stability of adipate polyesters is generally good, with decomposition temperatures typically above 350°C.[4][6] The introduction of this compound is not expected to significantly decrease the onset of thermal degradation. However, the presence of the allyl groups could introduce additional degradation pathways at higher temperatures, potentially influencing the degradation mechanism and the nature of the evolved products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of degradation studies. Below are representative protocols for enzymatic, hydrolytic, and thermal degradation analyses of polyesters.

Enzymatic Degradation Protocol
  • Polymer Film Preparation: Polyester films of a defined thickness (e.g., 0.15 mm) are prepared by melt-pressing or solvent casting. The films are cut into rectangular samples of specific dimensions (e.g., 1 cm x 2.5 cm).

  • Enzyme Solution Preparation: A solution of the desired enzyme (e.g., lipase from Candida antarctica, cutinase) is prepared in a phosphate buffer (e.g., 0.1 M, pH 7.0) to a specific activity concentration (e.g., 10 U/mL).

  • Degradation Assay: The polymer films are weighed and placed in vials containing the enzyme solution. Control samples are placed in buffer without the enzyme. The vials are incubated at a constant temperature (e.g., 37°C) with gentle agitation.

  • Data Collection: At predetermined time points, the films are removed, washed thoroughly with deionized water, and dried to a constant weight. The percentage of weight loss is calculated.

  • Analysis of Degradation Products: The supernatant can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) to identify and quantify the soluble degradation products. The surface morphology of the degraded films is often examined using Scanning Electron Microscopy (SEM).

Hydrolytic Degradation Protocol
  • Sample Preparation: Polyester samples (films or molded specimens) of known dimensions and weight are prepared.

  • Degradation Medium: A phosphate-buffered saline (PBS) solution with a physiological pH of 7.4 is typically used. For accelerated studies, acidic or basic solutions can be employed.

  • Incubation: The samples are immersed in the degradation medium in sealed containers and maintained at a constant temperature (e.g., 37°C or an elevated temperature for accelerated testing).

  • Monitoring Degradation: At regular intervals, samples are removed, rinsed with deionized water, and dried under vacuum until a constant weight is achieved. The mass loss is then calculated.

  • Characterization: Changes in the polymer's properties are monitored over time. This includes measuring the molecular weight and molecular weight distribution by GPC, assessing thermal properties (glass transition temperature, melting temperature, and crystallinity) by Differential Scanning Calorimetry (DSC), and observing surface erosion through SEM.

Thermal Degradation Protocol (Thermogravimetric Analysis - TGA)
  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).

  • TGA Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A common method is a dynamic scan where the temperature is increased at a constant heating rate (e.g., 10°C/min) over a specific range (e.g., from room temperature to 600°C).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen to study pyrolysis or in air to study thermo-oxidative degradation. A constant gas flow rate is maintained (e.g., 50 mL/min).

  • Data Acquisition: The TGA instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins), the temperature of maximum degradation rate (from the derivative of the TGA curve, DTG), and the residual weight at the end of the experiment. Kinetic parameters like the activation energy of degradation can be calculated using methods such as the Ozawa-Flynn-Wall or Friedman methods.[4]

Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in degradation processes and experimental designs.

DegradationPathways cluster_hydrolytic Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation Polyester Polyester Water_Penetration Water Penetration Polyester->Water_Penetration Ester_Bond_Cleavage Ester Bond Cleavage Water_Penetration->Ester_Bond_Cleavage Oligomers_Monomers Oligomers & Monomers Ester_Bond_Cleavage->Oligomers_Monomers Polyester_Surface Polyester Surface Enzyme_Adsorption Enzyme Adsorption Polyester_Surface->Enzyme_Adsorption Surface_Erosion Surface Erosion Enzyme_Adsorption->Surface_Erosion Soluble_Products Soluble Products Surface_Erosion->Soluble_Products

Caption: General mechanisms of hydrolytic and enzymatic degradation of polyesters.

ExperimentalWorkflow Start Start Sample_Prep Sample Preparation (Film/Specimen) Start->Sample_Prep Degradation_Setup Degradation Setup (Enzymatic/Hydrolytic/Thermal) Sample_Prep->Degradation_Setup Incubation Incubation/ Heating Degradation_Setup->Incubation Data_Collection Data Collection (Weight Loss, etc.) Incubation->Data_Collection Characterization Polymer Characterization (GPC, DSC, SEM) Data_Collection->Characterization Analysis Data Analysis & Interpretation Characterization->Analysis End End Analysis->End

Caption: A typical experimental workflow for polyester degradation studies.

Conclusion and Future Outlook

Polyesters containing this compound represent a promising class of functional, biodegradable polymers. While direct degradation data is still emerging, by analyzing the behavior of adipate-based and unsaturated polyesters, we can project their performance. The presence of the adipate component suggests a susceptibility to both enzymatic and hydrolytic degradation. The allyl groups, however, introduce a critical variable. In their unreacted state, they may increase chain flexibility and amorphousness, potentially accelerating initial degradation. Conversely, upon crosslinking, the resulting network structure is expected to significantly retard degradation by limiting water ingress and enzyme accessibility.

Future research should focus on systematic degradation studies of this compound-containing polyesters with varying degrees of unsaturation and crosslinking densities. Such studies will provide the quantitative data needed to precisely tailor the degradation profiles of these versatile materials for a wide range of applications in drug delivery and biomedical engineering.

References

Safety Operating Guide

Navigating the Safe Disposal of Diallyl Adipate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Diallyl adipate, a monomer used in polymer synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. The compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]

In the event of a spill, the area should be evacuated of all non-essential personnel. The spilled material should be absorbed using an inert material such as vermiculite, dry sand, or earth and collected into a suitable, labeled container for disposal.[2] Importantly, spills should be prevented from entering drains or water courses.[1][2]

Quantitative Safety Data

For quick reference, the key quantitative safety data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O₄[3][4]
Molecular Weight 226.27 g/mol [1][3][4]
Boiling Point 149 °C @ 9 mmHg[1][5]
Density 1.02 g/cm³[6]
Acute Oral Toxicity (LD50, Mouse) 180 mg/kg[1][7]
Water Solubility Insoluble[1][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound must adhere to local, state, and federal regulations. The following procedure outlines a safe and compliant workflow for its disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • It should be collected in a dedicated, properly labeled waste container. Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[2]

  • Container Selection and Labeling:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition and have a tightly sealing lid.

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the primary hazard (e.g., "Toxic," "Harmful if Swallowed").

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area is secure and away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Provide the EHS office or contractor with an accurate description of the waste, including its composition and volume.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

DiallylAdipateDisposal cluster_prep Preparation cluster_spill_response Spill Response cluster_disposal Disposal Protocol start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill absorb Absorb with Inert Material spill->absorb Yes container Select & Label Compatible Waste Container spill->container No collect_spill Collect in Labeled Container absorb->collect_spill collect_spill->container segregate Segregate from Incompatible Waste container->segregate accumulate Store in Designated Accumulation Area segregate->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs end Disposal Complete contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Personal protective equipment for handling Diallyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Diallyl adipate, fostering a secure research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2998-04-1

Hazard Identification and First Aid

This compound is classified as harmful if swallowed. It is crucial to avoid contact with skin, eyes, and clothing. In case of exposure, follow these first-aid measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • In Case of Skin Contact: Remove all contaminated clothing immediately and rinse the skin well with water. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeEquipmentSpecification and Use
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesMust meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards to protect against splashes.[1]
Hand Protection Chemical resistant glovesWear appropriate gloves; consult the glove supplier for suitable materials.[2]
Body Protection Laboratory coat or protective clothingWear suitable protective clothing to prevent skin exposure.[1][2]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorIn case of insufficient ventilation, wear suitable respiratory equipment.[2] Work should be conducted under a local exhaust or in a fume hood.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the generation of vapor or mist.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands and face thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • It is recommended to store the container under an inert gas.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Stop the flow of material if it is safe to do so. Dike the spilled material where possible.[2]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2]

  • Cleaning: Clean the affected area thoroughly to remove any residual contamination.[2]

  • Prevention: Prevent the product from entering drains or surface water.[1]

Caption: Workflow for this compound Spill Response.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in accordance with local, regional, and national regulations.[2] Do not dispose of the chemical into the environment. Entrust disposal to a licensed waste disposal company. Empty containers may retain product residue and should be handled as hazardous waste.[2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 167 °C @ 5 mmHg
Melting Point -70 °C / -94 °F
Flash Point 166 °C / 330.8 °F

This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.